(R)-cyclopropyl(phenyl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(R)-cyclopropyl(phenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-10(9-6-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUNRTDRPMOQNG-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-cyclopropyl(phenyl)methanamine hydrochloride: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Cyclopropylamine Moiety
(R)-cyclopropyl(phenyl)methanamine hydrochloride (CAS Number: 1416450-04-8) is a chiral building block of significant interest in contemporary medicinal chemistry. Its structure, featuring a rigid cyclopropyl group attached to a benzylic amine, offers a unique combination of physicochemical properties that are highly advantageous for the design of novel therapeutics. The incorporation of the cyclopropylamine motif can profoundly influence a drug candidate's pharmacological profile by restricting conformational flexibility, which can lead to enhanced binding affinity and selectivity for its biological target. Furthermore, the cyclopropane ring often confers resistance to metabolic degradation, thereby improving the pharmacokinetic properties of the parent molecule, such as a longer half-life and increased bioavailability. These attributes have positioned cyclopropylamine derivatives as crucial components in the development of agents targeting a range of diseases, most notably in oncology and central nervous system (CNS) disorders.
Physicochemical and Structural Properties
A comprehensive understanding of the fundamental properties of this compound is essential for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 1416450-04-8 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₄ClN | [2] |
| Molecular Weight | 183.68 g/mol | [2] |
| IUPAC Name | (R)-cyclopropyl(phenyl)methanamine;hydrochloride | [2] |
| Canonical SMILES | C1CC1--INVALID-LINK--N.Cl | [2] |
| Purity | Typically ≥95-97% | [1][3] |
| Physical Form | Solid/Powder | |
| Storage | Store long-term in a cool, dry place. | [3] |
Spectroscopic Characterization
Although specific spectra for this compound are not widely published, data for the closely related racemic free base, cyclopropyl(phenyl)methanamine (CAS 23459-38-3), and the precursor, cyclopropyl phenyl ketone, are available and provide a basis for structural verification.[8][9][10][11][12]
Expected ¹H NMR Spectral Features (based on related structures):
-
Aromatic Protons (C₆H₅): Multiplets in the range of δ 7.2-7.5 ppm.
-
Benzylic Proton (CH-N): A multiplet, the chemical shift of which would be downfield due to the adjacent nitrogen and phenyl ring.
-
Cyclopropyl Methine Proton (CH-C₃H₄): A multiplet, shifted upfield compared to the benzylic proton.
-
Cyclopropyl Methylene Protons (CH₂): Complex multiplets in the upfield region (typically δ 0.3-1.5 ppm), characteristic of the strained ring system.
-
Amine Protons (NH₃⁺): A broad singlet, the chemical shift of which is dependent on solvent and concentration.
Expected ¹³C NMR Spectral Features (based on related structures):
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 125-145 ppm).
-
Benzylic Carbon (C-N): A signal in the range of δ 50-65 ppm.
-
Cyclopropyl Methine Carbon (C-C₃H₄): A signal in the range of δ 15-25 ppm.
-
Cyclopropyl Methylene Carbons (CH₂): Signals in the upfield region (typically δ 3-15 ppm).
Asymmetric Synthesis and Purification: A Methodological Overview
The synthesis of enantiomerically pure this compound is a critical process, as the biological activity of chiral molecules often resides in a single enantiomer. A common and effective strategy involves the asymmetric reduction of a prochiral precursor, followed by purification.
Conceptual Synthetic Pathway
A logical and widely employed route for the synthesis of chiral amines is the asymmetric reduction of a corresponding ketimine. This process establishes the stereocenter with high fidelity.
Caption: Conceptual workflow for the synthesis of the target compound.
Experimental Protocol: Asymmetric Reduction of a Prochiral Imine (Illustrative)
While a specific protocol for the title compound is not publicly detailed, the following represents a standard, field-proven methodology for the asymmetric reduction of N-aryl imines, which can be adapted for the synthesis of (R)-cyclopropyl(phenyl)methanamine.
Step 1: Imine Formation
-
To a solution of cyclopropyl phenyl ketone (1.0 eq) in an appropriate anhydrous solvent (e.g., toluene, methanol), add a source of ammonia or an appropriate amine under an inert atmosphere.
-
The reaction may require a dehydrating agent or azeotropic removal of water to drive the equilibrium towards the imine product.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Isolate the crude cyclopropyl phenyl ketimine by removal of the solvent under reduced pressure. The crude imine is often used directly in the next step without further purification.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, charge a pressure-rated reaction vessel with a chiral catalyst system. A common system consists of a rhodium or iridium precursor and a chiral phosphine ligand (e.g., a BINAP derivative).
-
Add an anhydrous, degassed solvent (e.g., methanol, dichloromethane) and stir to form the active catalyst.
-
Add the crude cyclopropyl phenyl ketimine to the vessel.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas (3-4 cycles) and then pressurize to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction at a controlled temperature (e.g., room temperature) and monitor for hydrogen uptake.
-
Upon completion, carefully vent the hydrogen pressure and purge the vessel with an inert gas.
-
The crude product, (R)-cyclopropyl(phenyl)methanamine, is obtained after removal of the solvent.
Step 3: Purification and Salt Formation
-
The crude amine can be purified by column chromatography on silica gel.
-
To form the hydrochloride salt, dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound.
Causality in Experimental Choices:
-
Chiral Catalyst: The choice of the chiral ligand is paramount as it dictates the stereochemical outcome of the reduction, leading to the desired (R)-enantiomer with high enantiomeric excess.
-
Hydrogen Pressure: Higher pressures can increase the reaction rate and may improve enantioselectivity by favoring the desired hydrogenation pathway over potential side reactions.
-
Solvent: The solvent must be anhydrous and degassed to prevent catalyst deactivation and ensure reproducibility.
Key Applications in Drug Discovery
The (R)-cyclopropyl(phenyl)methanamine scaffold is a privileged structure, particularly in the design of inhibitors for epigenetic targets and agents for central nervous system disorders.
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[13] The overexpression of LSD1 is implicated in various cancers, making it an attractive therapeutic target.[14]
The phenylcyclopropylamine scaffold, found in the well-known monoamine oxidase inhibitor tranylcypromine, has been identified as a potent mechanism-based inactivator of LSD1.[15] (R)-cyclopropyl(phenyl)methanamine serves as a key building block for the synthesis of more potent and selective LSD1 inhibitors. The mechanism involves the formation of a covalent adduct between the inhibitor and the FAD cofactor of LSD1, leading to irreversible inhibition of the enzyme.[13][15] This covalent modification prevents LSD1 from carrying out its demethylase activity, which can lead to the re-expression of silenced tumor suppressor genes in cancer cells.
Caption: Simplified pathway of LSD1 inhibition by phenylcyclopropylamine-based compounds.
Central Nervous System (CNS) Drug Design
The structural features of this compound also make it an attractive scaffold for the development of CNS-active agents.[16] The lipophilicity imparted by the phenyl ring, combined with the presence of a basic amine, aligns with the physicochemical properties often required for blood-brain barrier penetration.[17] The rigid cyclopropyl group can help to optimize the conformation of the molecule for binding to specific CNS targets, such as G protein-coupled receptors (GPCRs) and neurotransmitter transporters. This can lead to the development of novel treatments for a variety of CNS disorders, including depression, schizophrenia, and Parkinson's disease.[16]
Safety and Handling
This compound should be handled by technically qualified personnel in a well-ventilated area.[3] It is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if dusts are generated or if ventilation is inadequate.
Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Avoid breathing dust.
-
Ensure adequate ventilation.
Conclusion
This compound is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its unique structural and physicochemical properties, particularly the presence of the metabolically robust and conformationally rigid cyclopropyl group, make it a privileged scaffold for the design of potent and selective inhibitors of key enzymes like LSD1 and for the development of novel CNS-targeted therapeutics. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and scientists aiming to leverage its potential in the creation of next-generation medicines.
References
- 1. (R)-Cyclopropyl(phenyl)methanamine,hydrochloride | 1416450-04-8 [sigmaaldrich.com]
- 2. This compound | C10H14ClN | CID 45072325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1416450-04-8 this compound AKSci W9898 [aksci.com]
- 4. This compound,(CAS# 1416450-04-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. Specific rotation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. cyclopropyl(phenyl)methanamine(23459-38-3) 1H NMR spectrum [chemicalbook.com]
- 9. cyclopropyl(phenyl)methanamine | 23459-38-3 [chemicalbook.com]
- 10. Cyclopropyl(phenyl)methanamine | C10H13N | CID 3281515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS 23459-38-3: 1-cyclopropyl-1-phenylmethanamine [cymitquimica.com]
- 12. Cyclopropyl phenyl ketone(3481-02-5) 13C NMR [m.chemicalbook.com]
- 13. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
synthesis pathways for (R)-cyclopropyl(phenyl)methanamine hydrochloride
An In-Depth Technical Guide to the Synthesis of (R)-cyclopropyl(phenyl)methanamine hydrochloride
Introduction
This compound is a valuable chiral building block in modern medicinal chemistry. Its unique three-dimensional structure, combining a rigid cyclopropyl group with a phenyl ring, makes it a sought-after component in the synthesis of active pharmaceutical ingredients (APIs). It is particularly significant in the development of drugs targeting central nervous system (CNS) disorders, where its specific stereochemistry can lead to enhanced binding efficiency and selectivity for biological targets, ultimately improving drug efficacy and reducing side effects.[1] This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound in high enantiomeric purity, tailored for researchers and drug development professionals. We will explore cutting-edge asymmetric methods and robust classical techniques, explaining the rationale behind each approach to empower informed decision-making in the laboratory and beyond.
Part 1: Asymmetric Synthesis: Direct Enantioselective Strategies
The most elegant and atom-economical approaches to chiral molecules involve the direct formation of the desired enantiomer, bypassing the need for separating racemic mixtures. Biocatalysis and transition-metal catalysis are at the forefront of this field.
Biocatalytic Asymmetric Reductive Amination
The use of enzymes in organic synthesis offers unparalleled selectivity under mild, environmentally benign conditions. Engineered imine reductases (IREDs) have emerged as powerful catalysts for the asymmetric synthesis of chiral amines.[2]
Causality and Rationale: IREDs catalyze the reduction of a prochiral imine to a chiral amine with high enantioselectivity. The enzyme's chiral active site precisely orients the imine substrate relative to the hydride source (typically from a cofactor like NADPH), ensuring the formation of one enantiomer over the other. By starting with cyclopropyl phenyl ketone, an in situ imine formation with an amine source, followed by IRED-catalyzed reduction, can directly yield the target (R)-amine with exceptional purity. Rational engineering of these enzymes has expanded their substrate scope to include sterically demanding molecules.[2]
Experimental Protocol: IRED-Catalyzed Asymmetric Reductive Amination
-
Reaction Setup: In a temperature-controlled vessel, create a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).
-
Reagent Addition: Add cyclopropyl phenyl ketone (1.0 equiv.), a suitable amine source like ammonia or an ammonia surrogate (e.g., 1.5 M (NH₄)₂SO₄), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Enzyme Introduction: Introduce the engineered (R)-selective imine reductase (IRED) variant (typically 1-5 mg/mL).
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress using HPLC or GC. The reaction is typically complete within 12-24 hours.
-
Workup and Purification: Upon completion, acidify the mixture to pH 2 with HCl to quench the reaction and protonate the amine. Extract the aqueous layer with an organic solvent (e.g., methyl tert-butyl ether) to remove unreacted ketone. Adjust the aqueous layer to pH 10-11 with NaOH and extract the (R)-cyclopropyl(phenyl)methanamine free base with a suitable solvent like dichloromethane.
-
Salt Formation: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate. Dissolve the resulting oil in isopropanol and add a stoichiometric amount of HCl in ether to precipitate the desired this compound salt. Filter and dry the solid product.
Data Summary
| Parameter | Typical Value | Source |
| Substrate | Cyclopropyl phenyl ketone | N/A |
| Catalyst | Engineered (R)-selective IRED | [2] |
| Yield | Moderate to High | [2] |
| Enantiomeric Excess (ee) | >99% | [2] |
Workflow Diagram
Caption: Biocatalytic synthesis workflow.
Rhodium-Catalyzed Asymmetric Synthesis
Transition-metal catalysis, particularly with rhodium, provides a powerful and versatile platform for asymmetric C-C and C-H bond formations. Enantioselective synthesis of chiral cyclopropylamines can be achieved through methods like the rhodium-catalyzed C-H functionalization of cyclopropenes.[3]
Causality and Rationale: Chiral rhodium complexes, typically featuring a chiral cyclopentadienyl (Cp*) ligand or a chiral diphosphine ligand, can catalyze the insertion of a nitrene or carbene into a C-H bond or across a double bond.[4] In the context of synthesizing the target molecule, a strategy could involve the enantioselective benzamidation of a suitable cyclopropene precursor. The chiral ligand creates a specific three-dimensional environment around the rhodium center, which dictates the facial selectivity of the subsequent bond formation, leading to a product with high enantiomeric excess.[3]
Experimental Protocol: Rh-Catalyzed Enantioselective Amination
-
Catalyst Preparation: In a glovebox, charge a reaction tube with the rhodium precursor (e.g., [RhCp*Cl₂]₂) and the chiral ligand.
-
Reagent Addition: Add the cyclopropene substrate (1.0 equiv.) and the aminating agent (e.g., a benzamide derivative, 1.2 equiv.) under an inert atmosphere (Argon or Nitrogen).
-
Solvent and Additives: Add a dry, degassed solvent (e.g., 1,2-dichloroethane) followed by any necessary additives (e.g., a silver salt to abstract chloride).
-
Reaction Execution: Seal the tube and stir the mixture at the optimized temperature (e.g., 40-80 °C) for 16-48 hours. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the metal catalyst. Concentrate the filtrate and purify the resulting residue by column chromatography on silica gel to isolate the enantioenriched protected amine.
-
Deprotection and Salt Formation: Cleave the protecting group (e.g., amide hydrolysis) under appropriate conditions. Isolate the free amine and convert it to the hydrochloride salt as described previously.
Data Summary
| Parameter | Typical Value | Source |
| Substrate | Substituted Cyclopropene | [3] |
| Catalyst | Chiral Rhodium Complex | [3][4] |
| Yield | Good to Excellent | [4] |
| Enantiomeric Excess (ee) | Up to 99% | [3][4] |
Workflow Diagram
Caption: Rhodium-catalyzed asymmetric synthesis workflow.
Part 2: Chiral Resolution of a Racemic Mixture
While asymmetric synthesis is often preferred, classical resolution remains a highly practical, scalable, and cost-effective method for obtaining single enantiomers. This approach involves synthesizing the racemic amine first and then separating the enantiomers using a chiral resolving agent.
Causality and Rationale: This strategy relies on the principle that enantiomers have identical physical properties, but diastereomers do not. By reacting a racemic amine with a single enantiomer of a chiral acid, two diastereomeric salts are formed. These salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent system. After separation, the chiral acid is removed to yield the desired enantiomerically pure amine.
Experimental Protocol: Synthesis and Resolution
Step A: Synthesis of Racemic cyclopropyl(phenyl)methanamine
-
Imine Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve cyclopropyl phenyl ketone (1.0 equiv.) and ammonium acetate (3.0 equiv.) in toluene.
-
Reductive Amination: Reflux the mixture for 4-6 hours to form the imine. Cool the reaction mixture. To this solution, add a reducing agent such as sodium borohydride (NaBH₄) portion-wise and stir until the reaction is complete.
-
Workup: Carefully quench the reaction with water. Separate the organic layer, extract the aqueous layer with toluene, and combine the organic phases. Wash with brine, dry over Na₂SO₄, and concentrate to yield racemic cyclopropyl(phenyl)methanamine.
Step B: Chiral Resolution
-
Salt Formation: Dissolve the racemic amine (1.0 equiv.) in a hot solvent (e.g., methanol or ethanol). In a separate flask, dissolve the chiral resolving agent, such as (R)-(-)-Mandelic acid (0.5 equiv.), in the same solvent.
-
Crystallization: Slowly add the acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, then potentially to 0-5 °C, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.
-
Liberation of Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., 2M NaOH) to deprotonate the amine. Extract the free (R)-amine with an organic solvent (e.g., ethyl acetate).
-
Final Salt Formation: Dry and concentrate the organic extracts and form the hydrochloride salt as previously described.
Data Summary
| Parameter | Typical Value | Source |
| Resolving Agent | (R)-(-)-Mandelic Acid or Tartaric Acid derivative | N/A |
| Yield (per enantiomer) | <50% (theoretical max) | N/A |
| Enantiomeric Purity | >98% after recrystallization | N/A |
Workflow Diagram
Caption: Chiral resolution workflow.
Conclusion
The synthesis of this compound can be approached through several effective strategies, each with distinct advantages.
-
Biocatalysis stands out for its exceptional enantioselectivity and mild, sustainable reaction conditions, making it an ideal choice for green chemistry initiatives.
-
Asymmetric transition-metal catalysis offers broad substrate scope and high efficiency, representing the cutting edge of synthetic methodology.
-
Classical chiral resolution , while less atom-economical, remains a robust, reliable, and often more scalable method for producing enantiomerically pure compounds, particularly in industrial settings.
The optimal choice of synthesis pathway depends on the specific requirements of the project, including scale, cost, available equipment, and desired purity levels. By understanding the underlying principles and practical considerations of each method, researchers can effectively select and implement the most suitable route for their drug discovery and development programs.
References
(R)-Cyclopropyl(phenyl)methanamine Hydrochloride: A Comprehensive Technical Guide for Researchers
Abstract
This technical guide provides a detailed examination of the physical and chemical properties of (R)-cyclopropyl(phenyl)methanamine hydrochloride, a chiral building block of significant interest in pharmaceutical research and development. The document is structured to offer an in-depth understanding of the compound's characteristics, supported by available data and established scientific principles. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule for its application in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. While comprehensive, this guide also highlights areas where experimental data is not publicly available, encouraging further investigation to complete the compound's profile.
Introduction and Significance
This compound is a chiral primary amine salt that serves as a valuable intermediate in asymmetric synthesis. Its structural motif, featuring a stereogenic center connecting a phenyl and a cyclopropyl group, is found in a variety of pharmacologically active molecules. The rigid cyclopropyl ring can influence the conformational preferences of the molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. The (R)-enantiomer is of particular importance as the stereospecific synthesis of drug candidates is crucial for optimizing therapeutic efficacy and minimizing off-target side effects. This compound is notably utilized in the development of novel therapeutics for central nervous system disorders, such as antidepressants and antipsychotics.[1]
Nomenclature and Chemical Structure
A clear and unambiguous identification of this compound is essential for scientific communication and regulatory purposes.
dot
Caption: Chemical structure of this compound.
The structural and identifying information for this compound is summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | (R)-cyclopropyl(phenyl)methanamine;hydrochloride | PubChem[2] |
| CAS Number | 1416450-04-8 | PubChem[2] |
| Molecular Formula | C₁₀H₁₄ClN | PubChem[2] |
| Molecular Weight | 183.68 g/mol | PubChem[2] |
| InChI Key | QTUNRTDRPMOQNG-PPHPATTJSA-N | PubChem[2] |
| SMILES | C1CC1--INVALID-LINK--N.Cl | PubChem[2] |
Physicochemical Properties
The physicochemical properties of an API intermediate are critical for process development, formulation, and understanding its biological behavior.
Physical State and Appearance
This compound is typically supplied as a solid powder.
Melting Point
Solubility
The solubility of a compound dictates its utility in various solvent systems for reaction, purification, and formulation. Experimentally determined solubility data for this compound in common laboratory solvents is not widely published. However, based on its structure as a hydrochloride salt of a primary amine, the following solubilities can be anticipated:
-
Water: Likely to be soluble due to the ionic nature of the hydrochloride salt.
-
Methanol and Ethanol: Expected to have good solubility due to the polarity of the solvents and the potential for hydrogen bonding.
-
Dimethyl Sulfoxide (DMSO): High solubility is anticipated.
-
Apolar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected.
Experimental Justification: The determination of solubility is a fundamental characterization step. A standardized experimental protocol would involve adding known amounts of the compound to a fixed volume of the solvent at a controlled temperature and observing the point of complete dissolution. This can be done visually or by using techniques like UV-Vis spectroscopy to measure the concentration of the dissolved solute.
pKa
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological activity. For the free amine, cyclopropyl(phenyl)methanamine, a predicted pKa of 9.29 ± 0.10 has been reported.[4] This value corresponds to the equilibrium between the protonated amine (the hydrochloride salt) and the free amine.
Causality Behind Experimental Choice: The pKa of the conjugate acid (the ammonium ion) is crucial for understanding its behavior in physiological systems (pH ~7.4). At this pH, the amine will be predominantly in its protonated, charged form, which has significant implications for its ability to cross cell membranes. Potentiometric titration is the standard experimental method for determining pKa values. This involves titrating a solution of the hydrochloride salt with a strong base and monitoring the pH change.
Spectroscopic and Analytical Characterization
A comprehensive spectroscopic and analytical profile is essential for the unambiguous identification and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
-
Multiplets for the aromatic protons of the phenyl group (typically in the range of 7.2-7.5 ppm).
-
A signal for the benzylic proton (CH-N), which would likely be a multiplet due to coupling with the cyclopropyl protons and the amine protons.
-
Complex multiplets for the cyclopropyl protons in the upfield region (typically 0.2-1.5 ppm).
-
A broad signal for the ammonium protons (-NH₃⁺), the chemical shift of which can be concentration and temperature dependent.
-
-
¹³C NMR: Specific experimental data for the hydrochloride salt is not available. Predicted chemical shifts would show signals for the aromatic carbons, the benzylic carbon, and the carbons of the cyclopropyl ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Key expected absorption bands for this compound would include:
-
N-H stretching: A broad band in the region of 2400-3200 cm⁻¹ characteristic of an ammonium salt.
-
Aromatic C-H stretching: Signals just above 3000 cm⁻¹.
-
Aliphatic C-H stretching: Signals just below 3000 cm⁻¹ for the cyclopropyl group.
-
C=C stretching: Bands in the 1450-1600 cm⁻¹ region corresponding to the phenyl ring.
-
N-H bending: Absorptions around 1500-1600 cm⁻¹.
Chiral High-Performance Liquid Chromatography (HPLC)
The determination of enantiomeric purity is of paramount importance for a chiral compound. Chiral HPLC is the most common and reliable method for this purpose.
dot
Caption: A generalized workflow for the determination of enantiomeric excess using chiral HPLC.
Experimental Protocol: Chiral HPLC Method Development
The following is a detailed, exemplary protocol for developing a chiral HPLC method for the analysis of (R)-cyclopropyl(phenyl)methanamine.
1. Column Selection (Self-Validating System):
-
Rationale: The choice of the chiral stationary phase (CSP) is the most critical factor. For primary amines with aromatic and aliphatic substituents, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and Pirkle-type CSPs are often effective.
-
Initial Screening:
-
Column 1: A cellulose-based column (e.g., Chiralcel® OD-H).
-
Column 2: An amylose-based column (e.g., Chiralpak® AD-H).
-
Column 3: A Pirkle-type column (e.g., a (S,S)-Whelk-O® 1).
-
This multi-column screening approach increases the probability of finding a suitable separation and provides a self-validating system by comparing results across different CSPs.
-
2. Mobile Phase Screening:
-
Rationale: The mobile phase composition influences the retention and resolution of the enantiomers. Both normal-phase and reversed-phase conditions should be evaluated.
-
Normal-Phase:
-
Mobile Phase A: Hexane/Isopropanol (90:10 v/v) with 0.1% diethylamine (DEA) or trifluoroacetic acid (TFA). The additive is crucial for good peak shape of amines.
-
Mobile Phase B: Hexane/Ethanol (95:5 v/v) with 0.1% DEA or TFA.
-
-
Reversed-Phase:
-
Mobile Phase C: Acetonitrile/Water (50:50 v/v) with 0.1% TFA.
-
Mobile Phase D: Methanol/Water (60:40 v/v) with 0.1% TFA.
-
3. Method Optimization:
-
Flow Rate: Start with a flow rate of 1.0 mL/min. This can be adjusted to optimize resolution and analysis time.
-
Temperature: Begin at ambient temperature. Varying the temperature (e.g., between 15 °C and 40 °C) can significantly impact selectivity.
-
Detection: Use a UV detector at a wavelength where the phenyl group has strong absorbance (e.g., 254 nm or 210 nm).
4. Data Analysis and Enantiomeric Excess (ee) Calculation:
-
Integrate the peak areas of the two enantiomers (A_R and A_S).
-
Calculate the enantiomeric excess using the formula:
-
% ee = [|A_R - A_S| / (A_R + A_S)] * 100
-
Synthesis Overview
The synthesis of optically active 1-cyclopropylalkyl-1-amines can be achieved through various methods. A scalable approach has been described in the patent literature, which can be adapted for the synthesis of (R)-cyclopropyl(phenyl)methanamine.[6]
dot
Caption: Conceptual synthetic pathway to this compound.
This general strategy involves the reductive amination of cyclopropyl phenyl ketone with a chiral amine to form a mixture of diastereomers. These diastereomers can then be separated by chromatography or crystallization. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched free amine, which is then converted to the hydrochloride salt.
Safety and Handling
This compound is classified as an irritant.[2] It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Conclusion
This compound is a key chiral intermediate with significant potential in the synthesis of novel pharmaceuticals. This guide has consolidated the available information on its physical and chemical properties, spectroscopic characteristics, and analytical methods. While a solid foundation of data exists, particularly regarding its structure and identity, there is a clear need for further experimental determination of its solubility, melting point of the pure enantiomer, and detailed spectroscopic data. The provided exemplary protocol for chiral HPLC method development offers a robust starting point for researchers to establish a reliable method for enantiomeric purity assessment. As the demand for enantiomerically pure drugs continues to grow, a complete and experimentally validated dataset for such crucial building blocks will be invaluable to the scientific community.
References
- 1. uma.es [uma.es]
- 2. hplc.today [hplc.today]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
potential mechanism of action in biological systems
An In-depth Technical Guide to Elucidating Mechanism of Action in Biological Systems
Foreword
The journey from a promising chemical entity to a life-altering therapeutic is paved with rigorous scientific inquiry. Central to this journey is the elucidation of the compound's Mechanism of Action (MOA). Understanding how a molecule exerts its effect at a biochemical and cellular level is not merely an academic exercise; it is the bedrock upon which modern drug development is built. A well-defined MOA informs efficacy, predicts potential toxicities, enables patient stratification, and provides the rationale for combination therapies.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework for dissecting the intricate signaling pathways that govern cellular life and the advanced experimental methodologies used to probe them. As a Senior Application Scientist, my objective is to move beyond mere protocols and provide the causal logic behind experimental choices, empowering you to design robust, self-validating systems for your MOA investigations.
Part 1: The Foundation - Signal Transduction and the MOA Imperative
In pharmacology, the Mechanism of Action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect.[1] This typically involves the modulation of a specific molecular target, such as a receptor or enzyme.[1] These interactions do not occur in a vacuum. They are the initiating events of complex cellular communication networks known as signal transduction pathways. These pathways are the cell's internal wiring, translating extracellular stimuli into specific cellular responses, from proliferation and differentiation to apoptosis and metabolism.[2][3]
Dysregulation of these pathways is a hallmark of many diseases, including cancer, inflammatory disorders, and metabolic conditions.[2] Therefore, therapeutic intervention is fundamentally about modulating these signaling cascades. Elucidating a drug's MOA is the process of mapping its journey: from initial target binding to the cascade of downstream events and, ultimately, to the final physiological outcome.
Part 2: Core Signaling Pathways as Therapeutic Arenas
A vast number of therapeutic agents target a handful of major receptor superfamilies. A deep understanding of their structure, function, and downstream signaling is critical for any MOA study.
G-Protein Coupled Receptors (GPCRs)
Constituting the largest family of integral membrane proteins, GPCRs are the targets of approximately 30% of all FDA-approved drugs.[4] They are characterized by their seven transmembrane alpha-helices.[4] GPCRs transduce extracellular signals into intracellular responses by coupling with heterotrimeric G-proteins.[4][5]
Mechanism:
-
Ligand Binding: An agonist binds to the extracellular or transmembrane region of the GPCR, inducing a conformational change.[4]
-
G-Protein Activation: This new conformation allows the GPCR to act as a Guanine Nucleotide Exchange Factor (GEF) for its associated G-protein. It catalyzes the exchange of GDP for GTP on the Gα subunit.
-
Subunit Dissociation: The Gα-GTP and Gβγ subunits dissociate and go on to modulate distinct downstream effectors.[6]
-
Signal Termination: The intrinsic GTPase activity of the Gα subunit hydrolyzes GTP back to GDP, leading to the re-association of the heterotrimeric G-protein and termination of the signal.[4] This process is accelerated by Regulators of G-protein Signaling (RGS) proteins.[4]
Downstream effectors are diverse and depend on the type of Gα subunit (e.g., Gαs, Gαi, Gαq/11). For instance, Gαs activates adenylyl cyclase, leading to the production of the second messenger cAMP, while Gαq activates phospholipase C, generating inositol trisphosphate (IP3) and diacylglycerol (DAG).[7]
Receptor Tyrosine Kinases (RTKs)
RTKs are cell surface receptors that play pivotal roles in regulating critical cellular processes like growth, differentiation, and survival.[8] Dysregulation of RTK signaling is a common driver of oncogenesis.[8][9] These receptors are composed of an extracellular ligand-binding domain, a transmembrane helix, and an intracellular domain possessing tyrosine kinase activity.[8]
Mechanism:
-
Ligand Binding & Dimerization: The binding of a ligand (e.g., a growth factor) to the extracellular domains induces the receptors to dimerize or oligomerize.[8][10]
-
Autophosphorylation: Dimerization brings the intracellular kinase domains into close proximity, facilitating their activation and subsequent trans-autophosphorylation on specific tyrosine residues.[9][10]
-
Recruitment of Signaling Proteins: The newly created phosphotyrosine residues serve as high-affinity docking sites for various intracellular signaling proteins that contain Src Homology 2 (SH2) or Phosphotyrosine-Binding (PTB) domains.[8][11]
-
Signal Propagation: Recruited proteins, such as adaptor proteins (e.g., Grb2) and enzymes (e.g., PI3K), initiate downstream signaling cascades, most notably the Ras-MAPK and PI3K-Akt pathways, which transmit the signal to the nucleus to alter gene expression.[8][11][12]
Nuclear Receptors (NRs)
Unlike cell-surface receptors, nuclear receptors are a family of ligand-activated transcription factors located within the cell's cytosol or nucleus.[13][14][15] Their ligands are typically small, lipophilic molecules (e.g., steroid hormones, thyroid hormones) that can readily cross the plasma membrane.[13][14]
Mechanism:
-
Ligand Diffusion & Binding: The lipophilic ligand diffuses across the cell membrane and binds to its cognate NR in the cytoplasm (Type I) or nucleus (Type II).[14]
-
Conformational Change & Translocation: For Type I NRs (e.g., steroid hormone receptors), ligand binding often causes the dissociation of heat shock proteins (HSPs), leading to receptor dimerization and translocation into the nucleus.[14][16] Type II NRs (e.g., thyroid hormone receptor) are typically already in the nucleus, bound to DNA and corepressor proteins; ligand binding causes the corepressor to be replaced by a coactivator.[14]
-
DNA Binding: The activated NR dimer binds to specific DNA sequences known as Hormone Response Elements (HREs) in the promoter regions of target genes.[13][17]
-
Transcriptional Regulation: The receptor-DNA complex recruits other proteins (coactivators or corepressors) that modulate the transcription of downstream genes, thereby altering protein synthesis and cell function.[14][17]
References
- 1. Mechanism of action - Wikipedia [en.wikipedia.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Signal Transduction Pathways - Creative Biolabs [creative-biolabs.com]
- 4. ahajournals.org [ahajournals.org]
- 5. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 9. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 10. What is the mechanism of RTK signaling? | AAT Bioquest [aatbio.com]
- 11. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Physiology, Tyrosine Kinase Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Signaling by Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nuclear receptor - Wikipedia [en.wikipedia.org]
- 15. Chapter 4: Nuclear Receptors in Signalling Pathways – ‘Cross’-Talking about Aspects in Cell Signalling [ecampusontario.pressbooks.pub]
- 16. bosterbio.com [bosterbio.com]
- 17. Mechanisms and significance of nuclear receptor auto- and cross-regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of Chiral Cyclopropylamines in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropylamine moiety, a seemingly simple three-membered ring fused to an amino group, has emerged from a niche structural curiosity to a cornerstone in contemporary drug design. Its unique stereochemical and electronic properties offer a powerful toolkit for medicinal chemists to address multifaceted challenges in drug discovery, including potency, selectivity, metabolic stability, and physicochemical properties. This in-depth technical guide provides a comprehensive analysis of the strategic application of chiral cyclopropylamine derivatives, moving beyond a mere catalog of their occurrences to a detailed exploration of the underlying principles that govern their utility. We will dissect the critical interplay between the strained ring system and biological targets, explore robust stereoselective synthetic strategies, and present case studies that underscore the transformative impact of this versatile scaffold.
The Cyclopropylamine Advantage: Understanding the Physicochemical and Stereoelectronic Landscape
The therapeutic value of the cyclopropylamine unit stems from a unique confluence of properties conferred by the strained three-membered ring.[1] These attributes are not merely incremental improvements but often provide solutions to fundamental drug design hurdles.[2]
Conformational Rigidity and Pre-organization
Unlike flexible alkyl chains, the cyclopropane ring possesses significant conformational rigidity.[3] This inherent structural constraint can pre-organize a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target.[2] This can translate to a significant enhancement in binding affinity and potency.[3] The planarity of the three carbon atoms and the well-defined bond angles provide a rigid scaffold to which pharmacophoric elements can be attached with precise spatial orientation.[2]
Metabolic Stability: A Shield Against Degradation
The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][4] This property is frequently exploited to enhance the metabolic stability and, consequently, the half-life of drug candidates.[3] For instance, replacing a metabolically vulnerable isopropyl or ethyl group with a cyclopropyl group can effectively block a key metabolic pathway.[5]
Modulation of Physicochemical Properties: Fine-Tuning for Success
The introduction of a cyclopropyl group can subtly but significantly alter key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]
-
Lipophilicity: The cyclopropyl group is considered a lipophilic moiety and can be used to modulate the overall lipophilicity of a molecule to optimize cell permeability and target engagement.
-
pKa: The electronic nature of the cyclopropyl ring can influence the basicity (pKa) of the adjacent amine. This can be a critical parameter for optimizing solubility, cell penetration, and interaction with the target protein. Studies on fluorinated cyclopropylamines have shown that stereoelectronic effects from hyperconjugative interactions can lead to different local charge distributions and hybridization of the nitrogen lone-pair, thereby influencing basicity.[7]
Bioisosterism: A Versatile Replacement Strategy
The cyclopropyl group serves as an effective bioisostere for various common functional groups in medicinal chemistry, offering a means to navigate intellectual property landscapes and improve drug-like properties.[8]
-
Alkene and Alkyne Mimic: Its rigid, planar nature can mimic the geometry of double and triple bonds, while offering improved metabolic stability.[8]
-
Carbonyl and Gem-Dimethyl Group Replacement: The cyclopropyl ring can also act as a non-classical bioisostere for carbonyl and gem-dimethyl groups, providing a more three-dimensional and metabolically robust alternative.[3]
The following diagram illustrates the concept of bioisosteric replacement using the cyclopropylamine moiety.
Caption: Bioisosteric replacement strategies with cyclopropylamines.
The Synthetic Imperative: Accessing Chiral Cyclopropylamines with Precision
The biological activity of chiral cyclopropylamine derivatives is often highly dependent on their stereochemistry. Therefore, the development of efficient and stereoselective synthetic methods is paramount. A variety of strategies have been established, ranging from classical rearrangements to modern catalytic asymmetric transformations.[1][9]
Established Methodologies
-
Curtius Rearrangement: A traditional and reliable method involves the Curtius rearrangement of cyclopropyl acyl azides, derived from the corresponding carboxylic acids.[10][11] This method, while robust, often requires harsh conditions and the handling of potentially explosive intermediates.
-
Kulinkovich-de Meijere and Kulinkovich-Szymoniak Reactions: These reactions provide access to cyclopropanols, which can then be converted to cyclopropylamines.[10][11] The Kulinkovich reaction applied to amides and nitriles offers a more direct route.[1]
Modern Asymmetric Approaches
Recent advances have focused on catalytic, enantioselective methods that provide direct access to chiral cyclopropylamines with high stereocontrol.
-
Metal-Catalyzed Cyclopropanation: The reaction of olefins with diazo compounds, catalyzed by chiral transition metal complexes (e.g., Ru, Rh, Cu), is a powerful tool for constructing the cyclopropane ring with high enantioselectivity.[10][12]
-
Asymmetric Simmons-Smith Cyclopropanation: The stereoselective cyclopropanation of enesulfinamides using the Simmons-Smith reaction allows for the asymmetric synthesis of α-tertiary cyclopropylamines.[13]
-
Michael-Initiated Ring Closure (MIRC): Asymmetric MIRC reactions of α-purine acrylates with α-bromo-carboxylic esters, catalyzed by chiral organocatalysts, have been used to synthesize chiral cyclopropyl purine nucleoside analogues.[14]
-
Chemoenzymatic Strategies: The use of engineered enzymes, such as myoglobin variants, to catalyze the cyclopropanation of olefins with diazoketones offers a biocatalytic route to chiral cyclopropyl ketones, which are versatile precursors to chiral cyclopropylamines.[15]
Representative Experimental Protocol: Asymmetric Cyclopropanation of an Olefin
The following is a generalized protocol for the enantioselective cyclopropanation of an olefin using a chiral catalyst.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the chiral ligand and the metal precursor (e.g., Ru(II) complex) are dissolved in a dry, degassed solvent (e.g., dichloromethane). The mixture is stirred at room temperature for the specified time to allow for catalyst formation.
-
Reaction Setup: In a separate flame-dried Schlenk flask, the olefin substrate is dissolved in the reaction solvent.
-
Addition of Reagents: The catalyst solution is transferred to the olefin solution via cannula. The resulting mixture is cooled to the desired reaction temperature (e.g., -30 °C).
-
Slow Addition of Diazo Compound: A solution of the diazo compound (e.g., ethyl diazoacetate) in the reaction solvent is added dropwise to the reaction mixture over several hours using a syringe pump to maintain a low concentration of the diazo species.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., acetic acid). The mixture is warmed to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired chiral cyclopropyl ester.
-
Conversion to Amine: The purified ester is then converted to the corresponding chiral cyclopropylamine via standard functional group transformations (e.g., hydrolysis to the carboxylic acid followed by Curtius rearrangement).
The workflow for a typical asymmetric cyclopropanation is depicted below.
Caption: Workflow for asymmetric cyclopropanation.
Applications in Medicinal Chemistry: Case Studies and Mechanistic Insights
The true value of chiral cyclopropylamines is best illustrated through their successful application in drug discovery programs.
Enzyme Inhibition: A Privileged Scaffold for Active Site Engagement
The cyclopropylamine moiety is a key pharmacophore in several classes of enzyme inhibitors, often acting as a mechanism-based or irreversible inhibitor.[16]
LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation and is a key target in oncology.[16][17] Tranylcypromine, a cyclopropylamine-containing compound, is a known irreversible inhibitor of LSD1.[16] The cyclopropylamine moiety is essential for its inhibitory activity, as it forms a covalent adduct with the FAD cofactor of the enzyme.[16] Numerous pharmaceutical companies are actively developing novel, selective LSD1 inhibitors based on the cyclopropylamine scaffold for the treatment of various cancers.[18]
The mechanism of LSD1 inhibition by a cyclopropylamine derivative is illustrated below.
Caption: Mechanism of LSD1 inhibition by a cyclopropylamine derivative.
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[16] Tranylcypromine is also a non-selective, irreversible inhibitor of both MAO-A and MAO-B and is used as an antidepressant.[3] The mechanism of inhibition involves the cyclopropylamine group, which leads to the irreversible inactivation of the enzyme.[16] More recent research has focused on developing MAO-B selective inhibitors for the treatment of neurodegenerative diseases, with some cis-cyclopropylamine derivatives showing high selectivity and potency.[19]
Enhancing Potency and Selectivity in Drug Candidates
The rigid nature of the cyclopropyl ring can be leveraged to lock a molecule into a conformation that maximizes interactions with the target, thereby enhancing potency and selectivity.
Simeprevir is a direct-acting antiviral agent against HCV that contains a cyclopropylsulfonamide group.[3] This moiety is a crucial component of its structure, contributing to its high binding affinity and specificity for the NS3/4A protease, an enzyme essential for viral replication.[3]
Improving Pharmacokinetic Profiles
As previously discussed, the metabolic stability of the cyclopropyl group is a key advantage.
The incorporation of a cyclopropyl moiety into the quinolone class of antibiotics, such as in Ciprofloxacin, is known to enhance their antibacterial efficacy and pharmacokinetic properties.[20] The cyclopropyl group at the N-1 position of the quinolone core is crucial for potent activity against a broad spectrum of bacteria.
The table below summarizes key examples of drugs and clinical candidates featuring a chiral cyclopropylamine moiety.
| Drug/Candidate | Therapeutic Area | Target | Role of Cyclopropylamine |
| Tranylcypromine | CNS Disorders | MAO-A/B, LSD1 | Mechanism-based irreversible inhibition[3] |
| Simeprevir | Infectious Disease | HCV NS3/4A Protease | Enhances binding affinity and specificity[3] |
| Ciprofloxacin | Infectious Disease | Bacterial DNA gyrase | Enhances antibacterial potency[20] |
| GSK2879552 | Oncology | LSD1 | Mechanism-based irreversible inhibition[21] |
Potential Liabilities and Mitigation Strategies
While the cyclopropylamine moiety offers numerous advantages, it is not without potential liabilities. The same reactivity that makes it an effective mechanism-based inhibitor can also lead to off-target effects and toxicity.
Bioactivation and Reactive Metabolite Formation
The oxidation of cyclopropylamines by CYPs or other oxidoreductases can lead to ring-opening and the formation of reactive intermediates, such as α,β-unsaturated aldehydes.[22][23] These reactive metabolites can form covalent adducts with cellular macromolecules, including proteins, which can lead to idiosyncratic drug-induced toxicity.[22] The hepatotoxicity associated with the fluoroquinolone antibiotic trovafloxacin has been linked to the metabolic activation of its cyclopropylamine moiety.[22][23]
Mitigation Strategies
-
Structural Modification: Judicious structural modifications remote from the cyclopropylamine group can alter its metabolic profile and steer metabolism away from bioactivation pathways.
-
Stereochemical Control: The stereochemistry of the cyclopropylamine can influence its interaction with metabolizing enzymes. Synthesizing and testing individual enantiomers is crucial to identify the stereoisomer with the optimal balance of efficacy and safety.
-
Early-Stage Screening: Implementing in vitro assays to assess the potential for reactive metabolite formation early in the drug discovery process can help to de-risk candidates containing a cyclopropylamine moiety.
Future Perspectives and Conclusion
The strategic incorporation of chiral cyclopropylamine derivatives into drug candidates will undoubtedly continue to be a fruitful area of research. Future advancements will likely focus on:
-
Novel Asymmetric Syntheses: The development of even more efficient, scalable, and environmentally friendly methods for the synthesis of enantiomerically pure cyclopropylamines will be critical.[1]
-
Expanded Applications: The unique properties of this scaffold will be explored in new therapeutic areas and for novel biological targets.
-
Predictive Toxicology: Improved computational and in vitro models to predict the potential for bioactivation and toxicity will enable the safer design of cyclopropylamine-containing drugs.
References
- 1. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Advances in the Synthesis of Cyclopropylamines | CoLab [colab.ws]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Chiral Cyclopropyl Amides - ChemistryViews [chemistryviews.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]
- 18. Cyclopropylamines as lsd1 inhibitors (2012) | Johnson Neil W | 69 Citations [scispace.com]
- 19. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on (R)-cyclopropyl(phenyl)methanamine Hydrochloride
Abstract
(R)-cyclopropyl(phenyl)methanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyclopropyl moiety and chiral center make it a valuable building block for synthesizing complex, biologically active molecules. This guide provides an in-depth review of its physicochemical properties, stereoselective synthesis methodologies, analytical characterization techniques, and applications in drug discovery. By synthesizing information from peer-reviewed literature and established chemical data, this document serves as a technical resource for researchers and professionals in the field, offering both foundational knowledge and practical, field-proven insights.
Introduction and Significance
Chiral amines are fundamental components in a vast array of pharmaceuticals. The specific three-dimensional arrangement of atoms, or stereochemistry, is often critical for a drug's efficacy and safety. (R)-cyclopropyl(phenyl)methanamine, as a primary amine featuring a benzylic stereocenter adjacent to a cyclopropyl group, presents a unique conformational profile. The cyclopropyl group, a highly strained three-membered ring, restricts rotational freedom, which can be advantageous in designing ligands that bind to biological targets with high specificity.[1] This compound primarily serves as a key chiral intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Understanding its synthesis and properties is therefore crucial for the development of novel therapeutics.
Physicochemical and Structural Properties
This compound is the hydrochloride salt form of the parent free base, which enhances its stability and water solubility, making it easier to handle and formulate.
Molecular Structure:
The core structure consists of a phenyl ring and a cyclopropyl ring attached to the same carbon atom (the chiral center), which is also bonded to an amino group. The "(R)" designation refers to the specific spatial arrangement at this chiral center according to the Cahn-Ingold-Prelog priority rules.
References
A Senior Application Scientist's Guide to the Discovery and Screening of Novel Chiral Amines for Organic Synthesis
Abstract
Chiral amines are indispensable building blocks in modern organic synthesis, forming the stereogenic core of approximately 40% of all pharmaceutical drugs and a significant portion of agrochemicals.[1][2] The imperative for enantiomerically pure compounds, driven by stringent regulatory standards and the differential biological activity of enantiomers, has catalyzed the development of sophisticated discovery and screening methodologies.[3] This guide provides an in-depth exploration of the contemporary strategies employed to identify and evaluate novel chiral amines. We will move beyond a simple recitation of protocols to dissect the underlying scientific principles, from the rationale of biocatalyst selection to the design of self-validating high-throughput screening (HTS) workflows. This document is intended for researchers, chemists, and drug development professionals seeking to navigate and innovate within the landscape of chiral amine synthesis.
The Strategic Imperative for Novel Chiral Amines
The demand for enantiopure amines is not merely academic; it is a cornerstone of modern pharmaceutical and fine chemical industries.[4][5] Traditional chemical methods for producing chiral amines, while foundational, often rely on costly transition metal catalysts, harsh reaction conditions, and may suffer from limited stereoselectivity.[2][6] The evolution of synthetic chemistry has pivoted towards more sustainable and efficient "green" methodologies, with biocatalysis emerging as a transformative force.[7][8] Enzymes offer unparalleled stereoselectivity under mild, aqueous conditions, providing direct pathways to chiral amines that were previously challenging to access.[3] This guide focuses on these modern biocatalytic and chemoenzymatic discovery engines and the high-throughput screening platforms required to unlock their full potential.
Discovery Engines: Modern Strategies for Generating Chiral Amine Diversity
The discovery of novel chiral amines is fundamentally a search for new structures and more efficient pathways to existing ones. Modern approaches are dominated by biocatalysis, which leverages the inherent selectivity of enzymes.
The Biocatalytic Toolbox: Key Enzyme Classes
The selection of an appropriate enzyme is the most critical decision in designing a biocatalytic process for chiral amine synthesis. Each class possesses distinct advantages and operational windows.
-
Transaminases (TAs or ATAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone acceptor.[9][10] Their ability to perform asymmetric synthesis with theoretical yields of 100% makes them highly attractive.[11] However, the reaction equilibrium can be unfavorable, necessitating strategies to shift it towards product formation, such as using specific amine donors or removing the ketone coproduct.[2][12]
-
Amine Dehydrogenases (AmDHs): AmDHs represent an ideal process for synthesizing primary amines. They catalyze the asymmetric reductive amination of ketones using inexpensive ammonia as the amino donor, producing only water as a byproduct.[8][13][14] Initially limited in substrate scope, protein engineering and directed evolution have dramatically expanded their utility for a wide range of ketone substrates.[15][16][17]
-
Monoamine Oxidases (MAOs): MAOs catalyze the oxidative deamination of amines to imines. While not a synthetic route on their own, they are powerful tools for the deracemization of racemic amines.[7] In this approach, an enantioselective MAO oxidizes the undesired enantiomer to an imine, which is then non-selectively reduced back to the racemate by a chemical reducing agent, allowing for a theoretical 100% yield of the desired enantiomer.[1][6]
-
Imine Reductases (IREDs): IREDs (or reductive aminases) catalyze the NADH/NADPH-dependent reduction of pre-formed imines or the reductive amination of ketones in the presence of an amine. They have emerged as a powerful method for generating chiral secondary and tertiary amines, which are common motifs in pharmaceuticals but are less accessible via TAs or AmDHs.[18]
Table 1: Comparative Overview of Key Enzyme Classes for Chiral Amine Synthesis
| Enzyme Class | Reaction Type | Cofactor | Typical Substrates | Key Advantages | Causality / Key Limitations |
|---|---|---|---|---|---|
| Transaminase (TA) | Asymmetric Synthesis, Kinetic Resolution | PLP | Prochiral Ketones, Racemic Amines | High enantioselectivity; No external cofactor regeneration needed | Unfavorable equilibrium often requires strategic removal of co-products.[2][12] |
| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | NAD(P)H | Prochiral Ketones | Uses inexpensive ammonia; water is the only byproduct; excellent atom economy.[8][14] | Requires an efficient cofactor regeneration system (e.g., GDH/glucose).[17] |
| Monoamine Oxidase (MAO) | Deracemization (Oxidation) | FAD | Racemic Amines | Enables dynamic kinetic resolution for >50% yield of a single enantiomer.[1] | Requires a coupled non-selective reducing agent and can be limited by substrate scope.[7] |
| Imine Reductase (IRED) | Asymmetric Imine Reduction | NAD(P)H | Imines, Ketones + Amines | Excellent for secondary & tertiary amines; broad substrate scope.[18] | Requires cofactor regeneration; stability of the imine intermediate can be an issue. |
Chemoenzymatic Cascades: The Best of Both Worlds
A powerful strategy involves integrating chemical catalysis with biocatalysis in a one-pot cascade. This approach leverages the strengths of each domain, such as the ability of metal catalysts to prepare substrates that are then stereoselectively converted by an enzyme. A prime example is the combination of gold-catalyzed alkyne hydration to produce a ketone intermediate, followed by AmDH-catalyzed reductive amination to yield the final chiral amine.[8][13] This strategy avoids the isolation of intermediates, improving process efficiency and reducing waste.
Caption: Chemoenzymatic cascade for chiral amine synthesis.[8][13]
High-Throughput Screening (HTS): Accelerating Discovery
The development of diverse enzyme libraries and catalytic methods necessitates a parallel capability to analyze the results rapidly and accurately. High-throughput screening (HTS) is the critical engine that drives modern discovery, allowing for the evaluation of thousands of reactions to identify hits with high yield and enantioselectivity. The bottleneck in this process is often analytical chemistry.[19]
The HTS Workflow: A Self-Validating System
A robust HTS workflow is designed to minimize false positives and negatives. It involves miniaturizing reactions (typically in 96- or 384-well plates), followed by rapid analytical measurement and data processing.
Caption: Generalized workflow for high-throughput screening.
Core Screening Methodologies
The choice of screening assay depends on factors like required throughput, sensitivity, available equipment, and the nature of the analyte.
-
Chromatographic Methods (HPLC, SFC): High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the gold standard for determining enantiomeric excess (ee).[20] While highly accurate, it is inherently low-throughput and serves better for validating hits from a primary screen than for the primary screen itself. Supercritical Fluid Chromatography (SFC) offers faster run times and is gaining traction for higher throughput chiral analysis.[21]
-
Optical and Spectroscopic Assays: These "mix-and-measure" assays are ideal for primary HTS due to their speed.
-
Fluorescence Indicator Displacement Assay (FIDA): This clever method is used to determine the concentration (and thus, yield) of the amine product. A non-fluorescent complex is designed to react with the chiral amine analyte. This reaction displaces a fluorophore, leading to a "turn-on" fluorescence signal that is proportional to the amine concentration.[19][22]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is inherently sensitive to chirality. For HTS, the chiral amine products are mixed with a reagent (e.g., an aldehyde and a metal salt) to form a chiral metal complex in situ. This complex exhibits a strong CD signal, the intensity and sign of which can be correlated to the enantiomeric excess of the amine.[19][22] This method is exceptionally fast, allowing an entire plate to be read in minutes.
-
-
NMR-Based Assays: For medium-throughput needs, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative. The use of a chiral derivatizing agent containing a ¹⁹F nucleus is particularly effective. The resulting diastereomers can be resolved and quantified quickly via ¹⁹F NMR, which offers a wide chemical shift range and no background signal, enabling rapid screening of crude reaction mixtures.[23]
Table 2: Comparison of Modern Screening Techniques for Chiral Amines
| Technique | Primary Measurement | Throughput | Key Advantage | Causality / Key Limitation |
|---|---|---|---|---|
| Chiral HPLC/SFC | Enantiomeric Excess | Low-Medium | Gold standard for accuracy and resolution.[20] | Serial analysis creates a significant time bottleneck.[19] |
| Fluorescence (FIDA) | Concentration (Yield) | Very High | Extremely fast "mix-and-measure" format; highly sensitive.[22] | Indirect measurement; requires a specifically designed indicator system. |
| Circular Dichroism (CD) | Enantiomeric Excess | Very High | Directly measures chirality; extremely rapid plate-based reading.[19] | Requires formation of a CD-active complex; potential for interference. |
| ¹⁹F NMR | Yield & Enantiomeric Excess | Medium-High | Provides simultaneous yield and ee; robust and clean signal.[23] | Requires an NMR spectrometer and a fluorinated derivatizing agent. |
Field-Proven Experimental Protocols
To translate theory into practice, this section provides validated, step-by-step protocols for key screening methodologies.
Protocol 1: High-Throughput Amine Concentration Assay via FIDA
Causality: This protocol quantifies the product amine by its ability to displace a fluorescent reporter (2-naphthylamine) from a pre-formed, non-fluorescent imine complex. The increase in fluorescence is directly proportional to the concentration of the amine product.[22]
-
Reagent Preparation:
-
Prepare a stock solution of the non-fluorescent imine indicator (e.g., 6.66 mM of the condensation product of 3-hydroxypyridine-2-carboxyaldehyde and 2-naphthylamine in a suitable solvent like DMSO).
-
-
Sample Plating:
-
In a 96-deep-well plate, add 125 µL of each unique crude reaction mixture containing the chiral amine product. Include wells with known amine concentrations for a standard curve and negative controls (no amine).
-
-
Assay Reaction:
-
To each well, add 375 µL of the imine indicator stock solution. The final volume is 500 µL.
-
Seal the plate and allow it to incubate at room temperature for a minimum of 5 hours to ensure the transimination reaction reaches equilibrium.
-
-
Measurement:
-
Transfer 250 µL from each well of the deep-well plate to a black, clear-bottom 384-well fluorescence plate.
-
Read the plate using a fluorescence plate reader. Set the excitation wavelength to 360 nm and measure the emission intensity at 400 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Calculate the concentration of the amine in each unknown sample by interpolating its fluorescence reading against the standard curve.
-
Protocol 2: High-Throughput Enantiomeric Excess (ee) Assay via CD
Causality: This protocol determines ee by forming a diastereomeric octahedral Fe(II) complex in situ. Each enantiomer of the amine forms a complex with a distinct and measurable CD signal, allowing for the deconvolution of the enantiomeric ratio in the mixture.[19][22]
-
Reagent Preparation:
-
Solution A: Prepare a solution of 3-hydroxypyridine-2-carboxyaldehyde in methanol.
-
Solution B: Prepare a solution of iron(II) triflate in methanol.
-
-
Sample Plating:
-
In a CD-compatible quartz 96-well plate, add a small, precise volume (e.g., 5 µL) of each crude amine reaction mixture.
-
-
Complex Formation:
-
To each well, add Solution A. The aldehyde reacts rapidly (<10 seconds) with the amine to form the corresponding imine ligand.
-
Immediately after, add Solution B to each well. This triggers the self-assembly of the imine ligands around the Fe(II) center to form the CD-active octahedral complex.
-
-
Measurement:
-
Place the 96-well plate into a CD spectrophotometer equipped with a plate reader (e.g., EKKO CD plate-reader).
-
Measure the CD signal at the wavelength of maximum difference between the complexes formed from the pure (R)- and (S)-enantiomers.
-
-
Data Analysis:
-
Prepare a calibration curve using samples of known ee (e.g., 100% R, 100% S, 75:25, 50:50, etc.).
-
Plot the measured CD signal against the known ee values.
-
Determine the ee of the unknown samples by comparing their CD signals to the calibration curve.
-
Conclusion and Future Outlook
The discovery and screening of novel chiral amines have been revolutionized by the synergy between biocatalysis and high-throughput analytics. Engineered enzymes like amine dehydrogenases and transaminases provide sustainable and highly selective routes to these valuable molecules.[7][14] The analytical bottleneck, once a major impediment, is being overcome by rapid, plate-based optical methods and advanced NMR techniques that deliver rich datasets on both yield and enantioselectivity.[22][23]
Looking forward, the field is poised for further acceleration through the integration of machine learning and artificial intelligence. These computational tools are beginning to guide protein engineering efforts, predicting beneficial mutations to expand substrate scope or enhance enzyme stability.[7] Furthermore, the continued development of ultra-high-throughput screening platforms, potentially leveraging microfluidics and advanced mass spectrometry, will enable the exploration of even larger swaths of chemical and biological space. This fusion of biology, chemistry, and data science will undoubtedly unveil the next generation of chiral amines that will form the basis of future medicines, materials, and agrochemicals.
References
- 1. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Semantic Scholar [semanticscholar.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. jocpr.com [jocpr.com]
- 4. nbinno.com [nbinno.com]
- 5. Technical advances towards the industrial application of transaminases for the synthesis of chiral amines | Hovione [hovione.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Transaminases for chiral amine synthesis | CoLab [colab.ws]
- 11. Immobilized Whole-Cell Transaminase Biocatalysts for Continuous-Flow Kinetic Resolution of Amines [mdpi.com]
- 12. [PDF] Chiral Amine Synthesis | Semantic Scholar [semanticscholar.org]
- 13. Integrating Au Catalysis and Engineered Amine Dehydrogenase for the Chemoenzymatic Synthesis of Chiral Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an engineered thermostable amine dehydrogenase for the synthesis of structurally diverse chiral amines - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00071J [pubs.rsc.org]
- 15. Development of an engineered thermostable amine dehydrogenase for the synthesis of structurally diverse chiral amines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. Development of an amine dehydrogenase for synthesis of chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Unconventional approaches for chiral resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The (R)-Cyclopropyl(phenyl)methanamine Hydrochloride Guide to Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Cyclopropyl(phenyl)methyl Moiety
(R)-cyclopropyl(phenyl)methanamine hydrochloride is a chiral primary amine that has garnered attention in the synthesis of enantiomerically pure compounds, particularly as a precursor for chiral ligands and as a chiral auxiliary.[1] Its utility stems from the unique stereoelectronic properties of the cyclopropyl and phenyl groups attached to the chiral center. The rigid, three-membered cyclopropane ring, combined with the steric bulk of the phenyl group, creates a well-defined chiral environment that can effectively bias the approach of reagents to a prochiral center. This structural feature is paramount in inducing high levels of diastereoselectivity in a variety of chemical reactions.
The hydrochloride salt form enhances the compound's stability and ease of handling, making it a practical choice for laboratory and potential scale-up applications. The primary amine functionality serves as a convenient handle for the temporary attachment of molecules, a key characteristic of a chiral auxiliary.
Application as a Chiral Auxiliary in Diastereoselective Enolate Alkylation
One of the most powerful applications of chiral amines is their use as chiral auxiliaries to direct the stereoselective alkylation of enolates. By converting a prochiral carboxylic acid into a chiral amide using (R)-cyclopropyl(phenyl)methanamine, it is possible to control the formation of a new stereocenter adjacent to the carbonyl group.
Rationale and Stereochemical Model
The stereochemical outcome of the alkylation is governed by the conformational preference of the chiral amide enolate. The bulky cyclopropyl(phenyl)methyl group effectively shields one face of the enolate, directing the incoming electrophile to the less hindered face. It is proposed that the enolate adopts a conformation where the phenyl group and the cyclopropyl group create a significant steric barrier. Chelation of the lithium cation by the amide oxygen and potentially the phenyl ring's pi-system can further rigidify the transition state, enhancing the facial discrimination.
Diagram: Proposed Stereochemical Model for Diastereoselective Alkylation
Caption: Proposed chelated transition state directing electrophilic attack.
Experimental Protocol: Asymmetric Synthesis of (R)-2-Methyl-3-phenylpropanoic Acid
This protocol details the use of (R)-cyclopropyl(phenyl)methanamine as a chiral auxiliary for the asymmetric synthesis of a representative α-substituted carboxylic acid.
Part A: Synthesis of the Chiral Amide
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Neutralization: Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature to liberate the free amine.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add hydrocinnamoyl chloride (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-(hydrocinnamoyl)-(R)-cyclopropyl(phenyl)methanamine.
Part B: Diastereoselective Alkylation
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or a commercial solution) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.5 eq) to the enolate solution at -78 °C. Stir for 2-4 hours at this temperature.
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
Part C: Cleavage of the Chiral Auxiliary
-
Hydrolysis: Dissolve the alkylated amide (1.0 eq) in a mixture of dioxane and 9 N sulfuric acid (e.g., 2:1 v/v).
-
Reaction: Heat the mixture to reflux (approximately 115 °C) for 12-24 hours, monitoring the disappearance of the starting material by TLC.
-
Isolation of the Carboxylic Acid: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with diethyl ether to remove the chiral auxiliary. Basify the aqueous layer with a suitable base (e.g., NaOH) and then re-acidify to a pH of ~2 with concentrated HCl. Extract the desired carboxylic acid with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the enantiomerically enriched (R)-2-methyl-3-phenylpropanoic acid.
-
Recovery of the Auxiliary: The initial ether extracts containing the chiral auxiliary can be washed with a basic aqueous solution, dried, and the solvent removed to recover the (R)-cyclopropyl(phenyl)methanamine.
| Step | Reagents and Conditions | Expected Yield | Diastereomeric Ratio (d.r.) |
| Amide Formation | Hydrocinnamoyl chloride, Et₃N, DCM, 0 °C to rt | >90% | N/A |
| Alkylation | LDA, THF, -78 °C; then CH₃I | >85% | Typically >95:5 |
| Auxiliary Cleavage | 9 N H₂SO₄, dioxane, reflux | >85% | N/A (enantiomeric excess of the acid will reflect the d.r.) |
Application in the Synthesis of Chiral Ligands
Chiral primary amines are excellent starting materials for the synthesis of more complex chiral ligands used in asymmetric catalysis. (R)-cyclopropyl(phenyl)methanamine can be incorporated into various ligand scaffolds, such as bis(oxazoline) (BOX), phosphine-oxazoline (PHOX), or salen-type ligands. The inherent chirality of the amine is transferred to the ligand, which then coordinates to a metal center to create a chiral catalyst capable of inducing enantioselectivity in a wide range of transformations.
Synthesis of a Chiral Bis(imino)acenaphthenequinone (BIAN-type) Ligand
This protocol is adapted from the synthesis of related Alkyl-BIAN ligands and illustrates the general procedure.[1]
Protocol: Synthesis of a (R)-Cyclopropyl(phenyl)methyl-BIAN Ligand
-
Reaction Setup: In a round-bottom flask, dissolve acenaphthenequinone (1.0 eq) in absolute ethanol.
-
Amine Addition: To this solution, add (R)-cyclopropyl(phenyl)methanamine (2.1 eq) (previously liberated from its hydrochloride salt).
-
Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by the color change and TLC analysis.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the chiral BIAN ligand.
Diagram: Synthesis of a Chiral BIAN Ligand
Caption: General scheme for the synthesis of a chiral BIAN ligand.
Conclusion
This compound is a versatile and effective chiral building block for asymmetric synthesis. Its application as a chiral auxiliary in diastereoselective enolate alkylation provides a reliable method for the synthesis of enantiomerically enriched α-substituted carboxylic acids. Furthermore, its utility as a precursor for chiral ligands opens up possibilities for the development of novel asymmetric catalysts. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to leverage the unique stereochemical properties of this compound in their synthetic endeavors.
References
Application Notes and Protocols for Chiral Resolution with (R)-Cyclopropyl(phenyl)methanamine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chirality in Modern Drug Development
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Many drug molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. While possessing identical physical and chemical properties in an achiral environment, enantiomers can exhibit markedly different pharmacological and toxicological profiles in the chiral environment of the human body. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[1][2]
Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture (a 50:50 mixture of both enantiomers) is a critical step in the development of safe and effective pharmaceuticals. This process, known as chiral resolution, is a cornerstone of modern medicinal chemistry.[3] One of the most robust and scalable methods for achieving this separation is through the formation of diastereomeric salts.[2][4] This technique involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by fractional crystallization.[2][4]
This application note provides a detailed protocol and scientific rationale for the chiral resolution of racemic carboxylic acids using the highly effective chiral resolving agent, (R)-cyclopropyl(phenyl)methanamine hydrochloride .
The Resolving Agent: this compound
(R)-cyclopropyl(phenyl)methanamine is a chiral amine that serves as an excellent resolving agent for acidic compounds. Its rigid cyclopropyl and phenyl groups provide well-defined steric interactions, which are crucial for creating diastereomeric salts with significant differences in their crystal lattice energies and, consequently, their solubilities. The hydrochloride salt form is often used for its stability and ease of handling.
Mechanism of Chiral Resolution:
The fundamental principle of this resolution lies in the differential solubility of the two diastereomeric salts formed between the racemic carboxylic acid and the single enantiomer of the chiral amine.
Let's consider a racemic carboxylic acid, (±)-Acid, and the resolving agent, (R)-Amine. The reaction yields two diastereomeric salts:
-
[(R)-Acid]·[(R)-Amine]
-
[(S)-Acid]·[(R)-Amine]
These diastereomers are not mirror images and will have distinct physical properties. The success of the resolution hinges on finding a solvent system where one diastereomeric salt is significantly less soluble than the other.[4] The less soluble salt will preferentially crystallize from the solution, allowing for its isolation by filtration. The more soluble salt will remain in the mother liquor.
Caption: Mechanism of diastereomeric salt formation and separation.
Experimental Protocol: A Representative Chiral Resolution
This protocol details the resolution of a generic racemic 2-arylpropionic acid (a "profen"), a common class of non-steroidal anti-inflammatory drugs (NSAIDs), using this compound. Note: This is a representative protocol and must be optimized for each specific substrate.
Materials and Reagents
| Reagent | Grade | Supplier |
| Racemic 2-Arylpropionic Acid | ≥98% | Various |
| This compound | ≥99% ee | Various |
| Methanol (MeOH) | Anhydrous | Standard Vendor |
| Isopropanol (IPA) | Anhydrous | Standard Vendor |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Vendor |
| Hydrochloric Acid (HCl) | 2 M Aqueous Solution | Standard Vendor |
| Sodium Hydroxide (NaOH) | 2 M Aqueous Solution | Standard Vendor |
| Dichloromethane (DCM) | ACS Grade | Standard Vendor |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Vendor |
Step-by-Step Procedure
Part 1: Diastereomeric Salt Formation and Crystallization
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of the racemic 2-arylpropionic acid in 100 mL of a suitable solvent (e.g., a mixture of methanol and water, or isopropanol). Heat the mixture gently to ensure complete dissolution.
-
Resolving Agent Addition: In a separate beaker, dissolve a stoichiometric equivalent (typically 0.5 to 1.0 equivalents, optimization is key) of this compound in a minimal amount of the same warm solvent.
-
Salt Formation: Slowly add the resolving agent solution to the stirred solution of the racemic acid. A precipitate may form immediately.
-
Crystallization: Heat the mixture to reflux to dissolve any precipitate, then allow it to cool slowly to room temperature. For optimal crystal growth, it is advisable to let the solution stand undisturbed for several hours or overnight. Further cooling in an ice bath or refrigerator (4 °C) can increase the yield of the crystalline salt.
-
Isolation: Collect the crystalline diastereomeric salt by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.
Part 2: Purification of the Diastereomeric Salt (Optional but Recommended)
-
Recrystallization: To enhance the diastereomeric purity, recrystallize the isolated salt from a minimal amount of the hot crystallization solvent.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Part 3: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Acidification: Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extraction: While stirring vigorously, add 2 M HCl until the aqueous layer is acidic (pH 1-2). The diastereomeric salt will dissociate, with the protonated carboxylic acid moving into the organic layer and the hydrochloride salt of the resolving agent remaining in the aqueous layer.
-
Separation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with the organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Part 4: Recovery of the Chiral Resolving Agent
-
Basification: The aqueous layer from the acidification step, containing the this compound, can be basified with 2 M NaOH to a pH of 12-14.
-
Extraction: Extract the free chiral amine with an organic solvent like dichloromethane.
-
Drying and Concentration: Dry the organic extract over anhydrous MgSO₄, filter, and concentrate under reduced pressure to recover the resolving agent, which can be reused.
Caption: Experimental workflow for chiral resolution.
Data Presentation and Analysis
The success of a chiral resolution is quantified by the yield and the enantiomeric excess (ee) of the desired product.
Table 1: Representative Data for a Profen Resolution
| Parameter | Value |
| Racemic Acid Input | 10.0 g |
| Resolving Agent Input | 0.8 equivalents |
| Crystallization Solvent | Isopropanol/Water (9:1) |
| Yield of Diastereomeric Salt | 4.5 g (after recrystallization) |
| Yield of Enriched Enantiomer | 2.8 g (56% of theoretical maximum) |
| Enantiomeric Excess (ee) | >98% (determined by chiral HPLC) |
Determination of Enantiomeric Excess (ee):
The enantiomeric excess of the final product is a critical measure of the resolution's effectiveness. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this determination.[5][6]
Protocol for Chiral HPLC Analysis:
-
Sample Preparation: Prepare a standard solution of the racemic carboxylic acid and a solution of the resolved, enantiomerically enriched product in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions (Typical for Profens):
-
Column: Chiral stationary phase (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Then, inject the resolved sample.
-
Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram of the resolved sample using the following formula:
-
% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
-
Troubleshooting and Optimization
The success of a diastereomeric salt resolution is highly dependent on the experimental conditions. Key parameters to optimize include:
-
Solvent System: This is the most critical factor. A systematic screening of different solvents and solvent mixtures is essential to find a system that provides a significant difference in the solubility of the two diastereomeric salts.[4]
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic acid can influence both the yield and the enantiomeric purity of the product. Ratios between 0.5 and 1.0 equivalents are a good starting point for optimization.
-
Temperature Profile: The cooling rate during crystallization can affect the crystal size and purity. Slow cooling generally leads to larger and purer crystals.
-
Seeding: Introducing a small crystal of the desired diastereomeric salt (seeding) to a supersaturated solution can promote crystallization and improve the enantiomeric purity.
Conclusion
Chiral resolution via diastereomeric salt formation with this compound is a powerful and scalable method for obtaining enantiomerically pure carboxylic acids. The success of this technique relies on a systematic approach to optimizing the crystallization conditions, particularly the choice of solvent. By following the detailed protocol and understanding the underlying principles outlined in this application note, researchers and drug development professionals can effectively implement this crucial technique in their synthetic workflows, contributing to the development of safer and more effective chiral pharmaceuticals.
References
- 1. onyxipca.com [onyxipca.com]
- 2. advanceseng.com [advanceseng.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. uma.es [uma.es]
- 6. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates
Introduction: The Evolving Landscape of Pharmaceutical Synthesis
The synthesis of pharmaceutical intermediates is a cornerstone of drug discovery and development. These molecular building blocks are crucial for the efficient and scalable production of active pharmaceutical ingredients (APIs).[1][2] The relentless pursuit of novel therapeutics, coupled with increasing demands for greener, safer, and more cost-effective manufacturing processes, has catalyzed a paradigm shift in synthetic organic chemistry.[2][3] This guide delves into the practical applications of cutting-edge synthetic methodologies that are revolutionizing the synthesis of pharmaceutical intermediates. We will explore the intricacies of flow chemistry, the elegance of biocatalysis, the strategic precision of C-H functionalization, and the essential role of asymmetric synthesis in creating chiral drugs. Through detailed application notes and step-by-step protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to leverage these powerful tools in their own laboratories.
I. Continuous Flow Chemistry: From Batch to Continuous Manufacturing
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in pharmaceutical manufacturing.[4][5] Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and microreactors.[5][6] This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction efficiency, improved safety profiles for hazardous reactions, and greater consistency from batch to batch.[4][6] The adoption of flow chemistry has been driven by the global demand for more efficient and cost-effective drug production.[4]
Core Principles and Advantages
The enhanced performance of flow chemistry stems from its high surface-area-to-volume ratio, which allows for rapid heat and mass transfer.[4][5] This precise thermal control minimizes the formation of impurities and allows for reactions to be conducted at temperatures and pressures not easily achievable in standard batch reactors.[4] Furthermore, the small reactor volumes enhance safety when handling highly reactive or explosive intermediates.[4] Multi-step syntheses can be "telescoped," where intermediates are generated and consumed in a continuous sequence without the need for isolation and purification, significantly shortening production timelines.[6][7]
Application Note: Continuous Flow Synthesis of Imatinib Intermediate
Imatinib, the API in Gleevec®, is a life-saving medication for chronic myeloid leukemia. Its synthesis involves multiple steps, and traditional batch processes can be lengthy and produce insoluble intermediates that complicate purification.[8] A continuous flow approach offers a more streamlined and efficient synthesis.[9][10]
The following protocol outlines a three-step telescoped flow synthesis of an Imatinib intermediate, demonstrating the power of this technology to handle challenging chemistries and in-line processing.[11]
Experimental Workflow: Imatinib Intermediate Synthesis
Caption: A schematic of a multi-step continuous flow synthesis.
Protocol: Flow Synthesis of an Imatinib Intermediate
This protocol is adapted from a telescoped synthesis of Imatinib.[11]
Materials and Equipment:
-
Syringe pumps (4)
-
Stainless steel T-mixers (2)
-
Stainless steel coil reactors (2)
-
Heating units for reactors
-
Back pressure regulator (BPR)
-
Collection vessel
-
Nitrile starting material (13)
-
Cesium carbonate (Cs₂CO₃)
-
Aryl halide (15)
-
Palladium precatalyst
-
Potassium phosphate (K₃PO₄)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
Procedure:
-
System Assembly: Assemble the flow chemistry setup as depicted in the workflow diagram. Ensure all connections are secure.
-
Reagent Preparation:
-
Stream 1: Prepare a solution of the nitrile starting material (13) in THF.
-
Stream 2: Prepare a solution of Cs₂CO₃ in THF.
-
Stream 3: Prepare a solution of the aryl halide (15) and the palladium precatalyst in THF.
-
Stream 4: Prepare an aqueous solution of K₃PO₄.
-
-
Step 1: Amide Formation
-
Set the temperature of the first heated coil reactor.
-
Pump Stream 1 and Stream 2 into the first T-mixer at their respective flow rates.
-
The combined stream enters the first heated coil reactor, where the hydration of the nitrile to the corresponding amide intermediate (14) occurs.[11]
-
-
Step 2: C-N Cross-Coupling
-
Set the temperature of the second heated coil reactor.
-
The output stream from the first reactor, containing the amide intermediate (14), is combined with Stream 3 and Stream 4 at the second T-mixer.
-
The resulting mixture flows into the second heated coil reactor, where the C-N cross-coupling reaction takes place to form the Imatinib intermediate.
-
-
Collection and Analysis:
-
The product stream passes through a back pressure regulator to maintain system pressure and then into a collection vessel.
-
Samples are collected periodically and analyzed by HPLC to determine conversion and purity.
-
II. Biocatalysis: Nature's Approach to Chiral Synthesis
Biocatalysis leverages the remarkable selectivity and efficiency of enzymes to perform chemical transformations.[3][12][13] In pharmaceutical synthesis, enzymes are increasingly used to produce chiral intermediates with high enantiomeric purity, often under mild, environmentally friendly conditions.[14][15][16] Key enzyme classes employed include reductases, oxidases, hydrolases, and transaminases.[17]
Core Principles and Advantages
The power of biocatalysis lies in the inherent stereoselectivity of enzymes, which can distinguish between enantiomers or create a specific stereoisomer from a prochiral substrate.[14] This eliminates the need for chiral auxiliaries or resolutions of racemic mixtures, leading to more atom-economical and sustainable processes.[15][18] Biocatalytic reactions are typically performed in aqueous media at ambient temperature and pressure, reducing energy consumption and the use of hazardous organic solvents.[3]
Application Note: Biocatalytic Synthesis of a Chiral Amine Intermediate
Chiral amines are prevalent structural motifs in many pharmaceuticals.[15][18] Asymmetric transfer hydrogenation of imines using a chiral catalyst is a powerful method for their synthesis.[5][6] Biocatalytic approaches, particularly those employing transaminases or engineered dehydrogenases, offer a green and highly selective alternative.[15][18]
The following protocol describes a chemoenzymatic cascade for the synthesis of a chiral γ-nitro alcohol, a versatile intermediate for various pharmaceuticals. This process combines organocatalysis and biocatalysis in a one-pot, three-step sequence.[13][19]
Experimental Workflow: Chemoenzymatic Cascade for Chiral γ-Nitro Alcohol
Caption: A one-pot, three-step chemoenzymatic cascade synthesis.
Protocol: Synthesis of Chiral γ-Nitro Alcohols
This protocol is based on a reported chemoenzymatic cascade.[13][19]
Materials and Equipment:
-
Round-bottom flask with magnetic stirrer
-
Benzaldehyde derivative
-
Wittig reagent (e.g., (1-acetyl-ethylidene)triphenylphosphorane)
-
Chiral thiourea organocatalyst (e.g., (R,R)-cyclohexanediamine-derived thiourea)
-
Nitromethane (MeNO₂)
-
Ketoreductase (KRED) enzyme preparation (e.g., Evo200)
-
NAD⁺ cofactor
-
Phosphate buffer (pH 6)
-
Isopropanol (iPrOH)
-
Dimethyl sulfoxide (DMSO)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Wittig Reaction:
-
To a solution of the benzaldehyde derivative in a suitable solvent, add the Wittig reagent.
-
Stir the reaction at room temperature until completion (monitor by TLC). This forms the α,β-unsaturated ketone intermediate.
-
-
Step 2: Asymmetric Conjugate Addition (Sequential Addition):
-
To the reaction mixture containing the α,β-unsaturated ketone, add the chiral thiourea organocatalyst (e.g., 15 mol%) and nitromethane (e.g., 10 equivalents).
-
Stir at room temperature for the specified time (e.g., 120 hours) to form the chiral nitro ketone.[20]
-
-
Step 3: Bioreduction (Sequential Addition):
-
Prepare a solution of the ketoreductase enzyme, NAD⁺ cofactor, and isopropanol in phosphate buffer containing DMSO.
-
Add this enzymatic solution to the reaction mixture containing the chiral nitro ketone.
-
Stir at a controlled temperature (e.g., 30°C) until the reduction is complete (monitor by HPLC).
-
-
Work-up and Purification:
-
Extract the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the chiral γ-nitro alcohol.
-
-
Analysis:
-
Determine the diastereomeric ratio (d.r.) and enantiomeric ratio (e.r.) by chiral HPLC analysis.
-
| Catalyst/Enzyme | Step | Product Configuration | Yield (%) | d.r. | e.r. | Reference |
| (R,R)-Thiourea / Evo₂₀₀ | 2 & 3 | (2R,4R) | 62 | >97:3 | >97:3 | [13][19] |
| (S,S)-Thiourea / Evo₂₀₀ | 2 & 3 | (2R,4S) | 67 | >97:3 | >97:3 | [13][19] |
III. C-H Functionalization: A Paradigm Shift in Molecular Synthesis
Carbon-hydrogen (C-H) bond functionalization is a transformative strategy in organic synthesis that allows for the direct conversion of ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds.[21][22] This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and improving atom economy.[21] In drug development, late-stage C-H functionalization is particularly powerful, enabling the rapid diversification of complex drug candidates to optimize their pharmacological properties.[1][12][17][22]
Core Principles and Advantages
C-H functionalization reactions are typically catalyzed by transition metals, such as palladium, rhodium, or ruthenium.[17] The strategy often employs a directing group within the substrate to guide the catalyst to a specific C-H bond, ensuring high regioselectivity.[12] The ability to modify a molecule at a late stage of synthesis without redesigning the entire route is a significant advantage in medicinal chemistry, accelerating the structure-activity relationship (SAR) studies.[12][17]
Application Note: Late-Stage C-H Arylation for Celecoxib Analogues
Celecoxib (Celebrex®) is a selective COX-2 inhibitor used to treat pain and inflammation.[23][24] The synthesis of analogues of celecoxib is of great interest for developing new anti-inflammatory agents with improved profiles.[23][25][26] C-H functionalization provides a direct method to introduce new aryl groups onto the celecoxib scaffold, creating a library of derivatives for biological screening.
The following protocol outlines a general procedure for the palladium-catalyzed C-H arylation of a pyrazole core, representative of the celecoxib structure.
Protocol: Pd-Catalyzed C-H Arylation of a Pyrazole Intermediate
This is a generalized protocol based on common C-H activation methodologies.
Materials and Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
-
Pyrazole-containing substrate (e.g., a celecoxib precursor)
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (if required)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., DMF, DMA, or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the pyrazole substrate, aryl halide, palladium catalyst, ligand (if used), and base.
-
-
Solvent Addition:
-
Add the degassed solvent via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to isolate the arylated product.
-
IV. Asymmetric Synthesis: The Importance of Chirality
A significant portion of pharmaceuticals are chiral molecules, where only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even toxic.[22] Asymmetric synthesis is therefore a critical discipline in drug development, focused on producing single enantiomers of chiral intermediates and APIs.[22][27]
Core Principles and Advantages
Asymmetric synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral reagents, and, most efficiently, chiral catalysts.[27] Asymmetric hydrogenation and transfer hydrogenation are among the most powerful and widely used catalytic methods for creating chiral centers.[3][4][5][28] These reactions typically employ transition metal complexes with chiral ligands to achieve high levels of enantioselectivity.[4][29]
Application Note: Asymmetric Hydrogenation for the Synthesis of Sitagliptin
Sitagliptin is a DPP-4 inhibitor for the treatment of type 2 diabetes.[14] A highly efficient manufacturing process for sitagliptin was developed that utilizes an asymmetric hydrogenation of a prochiral enamine intermediate as the key step.[14][27][30] This "green" synthesis significantly reduced waste and improved overall yield compared to the first-generation process.[14][27]
Experimental Workflow: Asymmetric Synthesis of Sitagliptin
Caption: Key step in the asymmetric synthesis of Sitagliptin.
Protocol: Asymmetric Hydrogenation of Dehydrositagliptin
This protocol is based on the manufacturing process for Sitagliptin.[14][30]
Materials and Equipment:
-
High-pressure hydrogenation reactor
-
Dehydrositagliptin intermediate (9)
-
Chiral catalyst: Rh(I)/tBu JOSIPHOS
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Phosphoric acid (for salt formation)
Procedure:
-
Reactor Charging:
-
In an inert atmosphere glovebox, charge the high-pressure reactor with the dehydrositagliptin intermediate (9) and the Rh(I)/tBu JOSIPHOS catalyst (e.g., 0.15 mol%).
-
-
Solvent Addition:
-
Add anhydrous methanol to the reactor.
-
-
Hydrogenation:
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psig).
-
Heat the reaction mixture to the specified temperature (e.g., 50°C) with efficient stirring.
-
Maintain the reaction under these conditions until complete conversion is achieved (monitor by in-situ IR or offline HPLC).[30]
-
-
Work-up and Isolation:
-
Cool the reactor and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture.
-
Dissolve the crude sitagliptin in a suitable solvent and treat with phosphoric acid to precipitate the phosphate salt.
-
Filter and dry the product to obtain sitagliptin phosphate with high chemical and optical purity.
-
| Catalyst Loading (mol%) | H₂ Pressure (psig) | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | Reference |
| 0.15 | 100 | 50 | >95 | >99.9 | [14][30] |
Conclusion
The methodologies outlined in this guide—flow chemistry, biocatalysis, C-H functionalization, and asymmetric synthesis—are at the forefront of modern pharmaceutical development. They offer powerful solutions to long-standing challenges in chemical synthesis, enabling the creation of complex molecular architectures with greater efficiency, safety, and sustainability. By understanding the core principles and practical applications of these techniques, researchers and scientists can accelerate the discovery and development of the next generation of life-saving medicines.
References
- 1. New Chemistry Method Simplifies Late-Stage Modification of Drug Compounds | Lab Manager [labmanager.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric transfer hydrogenation of imines catalyzed by a polymer-immobilized chiral catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemical.report [chemical.report]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Highly efficient asymmetric synthesis of sitagliptin. | Semantic Scholar [semanticscholar.org]
- 28. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 29. books.rsc.org [books.rsc.org]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients using (R)-cyclopropyl(phenyl)methanamine hydrochloride
Introduction: The Strategic Importance of Chiral Cyclopropylamines in Modern Drug Discovery
In the landscape of modern pharmaceutical development, the demand for stereochemically pure compounds is paramount. The specific three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is often the critical determinant of its efficacy and safety.[1] Chiral amines, in particular, are foundational building blocks for a vast array of therapeutics, influencing the pharmacological profile of the final drug product.[1] Among these, the cyclopropylamine moiety has garnered significant interest. The inherent strain and unique electronic properties of the cyclopropane ring offer a powerful tool for medicinal chemists to constrain molecular conformation, enhance metabolic stability, and improve binding affinity to biological targets.[2]
This guide provides a comprehensive overview and detailed protocols for the synthesis of (R)-cyclopropyl(phenyl)methanamine hydrochloride, a valuable chiral intermediate. We will explore two robust synthetic strategies: a sophisticated asymmetric synthesis leveraging a chiral auxiliary and a classical, industrially scalable resolution of a racemic mixture. Furthermore, we will demonstrate the direct application of this chiral building block in the synthesis of a dopamine D2 receptor partial agonist, a class of drugs vital in the treatment of neuropsychiatric disorders.[2][3]
Physicochemical Properties and Safety Data
Before proceeding with the synthetic protocols, it is essential to be familiar with the properties and safety considerations for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₄ClN |
| Molecular Weight | 183.68 g/mol |
| Appearance | Solid |
| CAS Number | 1416450-04-8 |
| Primary Hazards | Irritant. Causes skin and serious eye irritation. May cause respiratory irritation.[4] |
Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water.[5][6]
Synthetic Protocols for this compound
Two primary methodologies are presented for the synthesis of the target chiral amine hydrochloride. The choice of method may depend on factors such as available starting materials, scalability, and desired enantiomeric purity.
Method 1: Asymmetric Synthesis via N-Sulfinyl Imine Intermediate
This elegant approach introduces chirality early in the synthetic sequence through the use of a chiral sulfinamide auxiliary. The subsequent diastereoselective reaction with a Grignard reagent establishes the desired stereocenter. The final step involves the straightforward deprotection of the sulfinyl group to yield the target hydrochloride salt.[7]
Caption: Workflow for the asymmetric synthesis of this compound.
Step 1: Synthesis of the N-Sulfinyl α-Chloro Ketimine
-
To a solution of α-chloro acetophenone (1.0 eq) in dry tetrahydrofuran (THF), add (R)-tert-butanesulfinamide (1.05 eq).
-
Add titanium(IV) ethoxide (2.0 eq) and reflux the mixture for 24-48 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with brine.
-
Filter the mixture through celite and extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the N-sulfinyl α-chloro ketimine.
Step 2: Asymmetric Cyclopropanation
-
Dissolve the N-sulfinyl α-chloro ketimine (1.0 eq) in dry THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add vinylmagnesium bromide (2.2 eq) via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate. The resulting chiral N-sulfinyl cyclopropylamine can be purified by chromatography.
Step 3: Deprotection to the Hydrochloride Salt
-
Dissolve the purified chiral N-sulfinyl cyclopropylamine (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add a saturated solution of dry HCl in 1,4-dioxane (excess).
-
Stir the mixture at room temperature for 15-30 minutes, during which the hydrochloride salt will precipitate.[7]
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound in high yield and purity.[7]
Method 2: Classical Resolution of Racemic cyclopropyl(phenyl)methanamine
This method involves the synthesis of the racemic amine followed by separation of the enantiomers through the formation of diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid. This approach is often favored for its cost-effectiveness and scalability.[8][9]
Caption: Workflow for the classical resolution of racemic cyclopropyl(phenyl)methanamine.
Step 1 & 2: Diastereomeric Salt Formation and Fractional Crystallization
-
Dissolve racemic cyclopropyl(phenyl)methanamine (1.0 eq) in a minimal amount of hot methanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 - 1.0 eq) in hot methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. The diastereomeric salt of the (R)-amine with (+)-tartaric acid is typically less soluble and will preferentially crystallize.[10]
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
The enantiomeric excess of the amine can be checked at this stage by liberating a small sample and analyzing by chiral HPLC. If necessary, the salt can be recrystallized from fresh methanol to improve diastereomeric purity.
Step 3: Liberation of the Free (R)-Amine
-
Suspend the purified diastereomeric salt in water.
-
Add a 50% aqueous solution of sodium hydroxide until the salt is completely dissolved and the solution is strongly basic (pH > 12).
-
Extract the liberated (R)-cyclopropyl(phenyl)methanamine with a suitable organic solvent, such as diethyl ether or dichloromethane (3x).[8]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the purified (R)-cyclopropyl(phenyl)methanamine free base in diethyl ether or 1,4-dioxane.
-
Slowly add a solution of HCl (e.g., 2 M in diethyl ether) until precipitation is complete.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Application in API Synthesis: A Case Study
This compound is a key precursor for the synthesis of various APIs, including potent and selective dopamine D2 receptor partial agonists. These compounds are of significant interest for the treatment of schizophrenia and other CNS disorders.[2][3] Below is a representative protocol for the N-alkylation of the title compound to form a core structure found in such APIs.
Synthesis of a Dopamine D2 Receptor Agonist Intermediate
Caption: N-Alkylation to form a key API intermediate.
Detailed Protocol:
-
To a reaction vessel, add this compound (1.0 eq), the aryl halide linker (e.g., 1-bromo-4-(4-chlorobutyl)benzene, 1.1 eq), a suitable base such as potassium carbonate or triethylamine (2.5 eq), and a palladium or copper catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand).
-
Add a degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture under an inert atmosphere at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated intermediate, which can then be further elaborated to the final API.
Conclusion
This compound is a versatile and highly valuable chiral building block for the synthesis of complex pharmaceutical agents. The synthetic routes outlined in this guide, whether through direct asymmetric synthesis or classical resolution, provide reliable and scalable methods for its preparation. The demonstrated application in the synthesis of a dopamine D2 receptor agonist intermediate highlights its significance in accessing novel therapeutics for challenging diseases. The protocols and workflows presented herein are designed to be a practical resource for researchers and drug development professionals engaged in the synthesis of next-generation APIs.
References
- 1. Chiral Cyclic Aliphatic Linkers as Building Blocks for Selective Dopamine D2 or D3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. rsc.org [rsc.org]
- 6. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry-online.com [chemistry-online.com]
Application Notes and Protocols for the Comprehensive Characterization of (R)-cyclopropyl(phenyl)methanamine hydrochloride
Introduction: The Criticality of Thorough Characterization
(R)-cyclopropyl(phenyl)methanamine hydrochloride is a chiral primary amine of significant interest in pharmaceutical development due to its presence as a key structural motif in various active pharmaceutical ingredients (APIs). As with any chiral API, the stereochemical identity and purity are not just matters of quality control; they are fundamental to ensuring therapeutic efficacy and safety. The seemingly minor difference between enantiomers can lead to vastly different pharmacological and toxicological profiles.
This guide provides a comprehensive suite of analytical methodologies for the robust characterization of this compound. It is designed to move beyond a simple listing of procedures, offering instead a rationale for the selection of each technique and a framework for integrating the data to build a complete analytical profile. The protocols described herein are grounded in established scientific principles and adhere to the validation standards outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for method development.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄ClN | [4] |
| Molecular Weight | 183.68 g/mol | [4] |
| Monoisotopic Mass | 183.0814771 Da | [4] |
| Appearance | White to off-white solid | Assumed typical |
| Solubility | Soluble in water, methanol | Assumed typical for amine HCl salts |
Chromatographic Analysis: Purity and Enantiomeric Integrity
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing both chemical and enantiomeric purity. For a chiral molecule, two distinct HPLC methods are required: a reversed-phase method for achiral purity and a chiral method for enantiomeric excess.
Achiral Purity by Reversed-Phase HPLC (RP-HPLC)
Scientific Rationale: This method is designed to separate the parent compound from any synthesis-related impurities, starting materials, or degradation products. A C18 stationary phase provides a non-polar environment, retaining compounds based on their hydrophobicity. The acidic mobile phase ensures that the primary amine is protonated, leading to sharp, well-defined peaks.
Experimental Protocol:
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.
Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Enantiomeric Purity by Chiral HPLC
Scientific Rationale: Determining the enantiomeric excess (% ee) is arguably the most critical analysis for this compound. Chiral Stationary Phases (CSPs) create a diastereomeric environment, allowing for the differential interaction and separation of enantiomers. Crown ether-based CSPs are particularly effective for the separation of primary amines.[5] The recognition mechanism involves the formation of a complex between the protonated primary amine (R-NH₃⁺) and the chiral cavities of the crown ether.[5]
Experimental Protocol:
-
Instrumentation: HPLC system with UV detector.
-
Column: Chiral Crown Ether-based CSP (e.g., CROWNPAK® CR(+)), 4.0 mm x 150 mm, 5 µm.
-
Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0). Note: The exact pH must be optimized for resolution.
-
Flow Rate: 0.8 mL/min (typical, may require optimization).
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.
Data Interpretation: The enantiomeric excess is calculated from the peak areas of the (R)- and (S)-enantiomers. % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
The method's specificity must be demonstrated by showing baseline resolution of the two enantiomers. The limit of quantitation (LOQ) for the undesired (S)-enantiomer must be established to ensure accurate purity assessment.[5]
Caption: Workflow for chromatographic characterization.
Spectroscopic Characterization: Identity and Structure
Spectroscopic techniques provide orthogonal information to confirm the chemical structure and identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Scientific Rationale: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals confirm the presence of the phenyl, cyclopropyl, and methanamine moieties. For enantiomeric purity, a chiral derivatizing agent (CDA) or chiral solvating agent (CSA) can be used to create diastereomers that are distinguishable in the ¹H NMR spectrum.[6][7] This provides a valuable secondary method to confirm the results from chiral HPLC.
Protocol 3.1.1: Structural Confirmation (¹H and ¹³C NMR)
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O).
-
Sample Concentration: ~10 mg/mL.
-
Acquisition: Standard ¹H and ¹³C{¹H} experiments.
-
Expected ¹H Signals:
-
Aromatic protons (phenyl group): Multiplets in the ~7.2-7.5 ppm range.
-
Methine proton (-CH-N): A distinct signal, likely a doublet of triplets.
-
Cyclopropyl protons: Complex multiplets in the upfield region (~0.4-1.2 ppm).
-
Amine protons (-NH₃⁺): A broad singlet, which may exchange with residual water in the solvent.
-
Protocol 3.1.2: Enantiomeric Purity Assessment via Chiral Derivatization
-
Reagents: (R)-cyclopropyl(phenyl)methanamine HCl sample, an appropriate chiral derivatizing agent (e.g., Mosher's acid chloride) or a chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol).[6]
-
Sample Preparation: In an NMR tube, mix the sample with a slight molar excess of the CDA or CSA in an appropriate deuterated solvent (e.g., CDCl₃ after converting the HCl salt to the free base).
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Interpretation: The two enantiomers will form diastereomeric complexes or derivatives, leading to separate, well-resolved signals for at least one proton (e.g., the methine proton).[8] The ratio of the integrals of these signals corresponds directly to the enantiomeric ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
Scientific Rationale: FTIR provides confirmation of the functional groups present in the molecule. As an amine hydrochloride salt, the spectrum will have characteristic bands for the ammonium group (NH₃⁺) that are distinct from a free primary amine (NH₂).[9]
Protocol:
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing ~1% of the sample, or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3200-2800 | N-H Stretch (broad) | Primary Ammonium (-NH₃⁺)[9] |
| ~3100-3000 | C-H Stretch | Aromatic & Cyclopropyl |
| ~1625-1560 | Asymmetric N-H Bend | Primary Ammonium (-NH₃⁺)[9] |
| ~1550-1500 | Symmetric N-H Bend | Primary Ammonium (-NH₃⁺)[9] |
| ~1495, 1450 | C=C Stretch | Aromatic Ring |
Mass Spectrometry (MS)
Scientific Rationale: Mass spectrometry confirms the molecular weight of the molecule. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition.
Protocol:
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS), preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap).
-
Mode: Positive ion mode.
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile/water at a concentration of ~10-100 µg/mL.
-
Infusion: Infuse the sample directly or via a flow injection analysis (FIA) setup.
Data Interpretation: The primary ion observed will be the protonated free base [M+H]⁺, where M is the free base (C₁₀H₁₃N).
-
Expected [M+H]⁺ (monoisotopic): 148.1121 Da
-
Calculated for C₁₀H₁₄N⁺: 148.1121 Da
Thermal Analysis: Stability and Solid-State Properties
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for characterizing the solid-state properties of the API, which can influence stability, storage conditions, and formulation development.[10]
Caption: Workflow for thermal analysis of the API.
Thermogravimetric Analysis (TGA)
Scientific Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to detect the presence of residual solvents or water (dehydration) and to determine the onset temperature of thermal decomposition.[11]
Protocol:
-
Instrumentation: TGA instrument.
-
Sample Size: 5-10 mg.
-
Pan: Platinum or alumina.
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 400 °C.
Data Interpretation: A step-wise loss of mass indicates distinct thermal events. A mass loss at temperatures below ~120 °C may indicate the presence of water or volatile solvents. A significant mass loss at higher temperatures indicates thermal decomposition.
Differential Scanning Calorimetry (DSC)
Scientific Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, identify polymorphic transitions, and assess thermal stability.[12]
Protocol:
-
Instrumentation: DSC instrument.
-
Sample Size: 2-5 mg.
-
Pan: Hermetically sealed aluminum pans.
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to a temperature below the onset of decomposition determined by TGA.
Data Interpretation: A sharp endothermic peak is characteristic of the melting of a crystalline solid. The onset of this peak is typically reported as the melting point. Broader peaks or multiple thermal events may suggest the presence of impurities or polymorphism.
Conclusion: A Multi-faceted Approach to Quality Assurance
The characterization of this compound requires a multi-faceted analytical approach. No single technique is sufficient to establish identity, purity, and stereochemical integrity. By logically combining chromatographic separations with spectroscopic and thermal analyses, a comprehensive and robust quality profile can be established. Each method provides a unique piece of the analytical puzzle, and together they ensure that the material meets the stringent requirements for pharmaceutical use. All methods should be developed and validated in accordance with the principles outlined in ICH Q2(R1) to ensure data integrity and regulatory compliance.[1][3]
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. This compound | C10H14ClN | CID 45072325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 11. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]
- 12. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
chiral HPLC method development for (R)-cyclopropyl(phenyl)methanamine hydrochloride
A Systematic Approach to Chiral HPLC Method Development and Validation for (R)-cyclopropyl(phenyl)methanamine hydrochloride
Abstract
This application note provides a comprehensive and systematic protocol for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric purity determination of this compound. The importance of chiral separations in the pharmaceutical industry is paramount, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, offering a narrative that combines fundamental principles with actionable, field-proven strategies. We will detail a logical workflow from initial screening of chiral stationary phases (CSPs) and mobile phases to final method optimization and validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Imperative of Chiral Purity
(R)-cyclopropyl(phenyl)methanamine is a chiral primary amine containing a stereogenic center at the carbon atom bonded to the cyclopropyl, phenyl, and amino groups.[3][4] Its hydrochloride salt is the analyte of interest. In pharmaceutical development, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization of individual enantiomers of a chiral drug substance.[2][5] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects, as exemplified by the tragic case of thalidomide.[1] Therefore, a robust analytical method to confirm the enantiomeric purity of the desired (R)-enantiomer is a critical quality control step.
The direct separation of enantiomers is most effectively achieved by creating a transient diastereomeric complex with a chiral selector.[5] In HPLC, this is accomplished by using a chiral stationary phase (CSP), which provides a chiral environment for differential interaction with the two enantiomers.[1][] The development of such a method, however, can be a trial-and-error process.[7] This guide aims to replace uncertainty with a structured, science-driven approach.
Analyte Characteristics and Initial Considerations
Understanding the physicochemical properties of cyclopropyl(phenyl)methanamine is the foundation for logical method development.
-
Structure: The molecule possesses a primary amine (-NH2), a phenyl ring (π-system), and a cyclopropyl group.[3][4]
-
Basicity: The primary amine group (pKa ~9-10) makes the analyte basic. This is a critical consideration, as interactions with residual acidic silanols on silica-based CSPs can lead to poor peak shape (tailing). This can be mitigated by the addition of a basic modifier to the mobile phase in normal-phase chromatography.[8]
-
Interactions: The phenyl ring allows for π-π stacking interactions, while the amine group is a hydrogen bond donor and acceptor. These sites are key to achieving chiral recognition based on the "three-point interaction" model, which posits that at least three simultaneous interactions are needed for effective chiral discrimination.[1][7]
Strategic Method Development Protocol
Our strategy is divided into two main stages: a broad screening phase to identify promising conditions, followed by a focused optimization phase.
Materials and Recommended Columns
| Component | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, UV/PDA detector |
| Solvents | HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH) |
| Additives | Diethylamine (DEA), Trifluoroacetic acid (TFA) |
| Sample | (R/S)-cyclopropyl(phenyl)methanamine HCl (racemate) and (R)-cyclopropyl(phenyl)methanamine HCl standard |
| Diluent | Mobile Phase or appropriate solvent mixture (e.g., Hexane/IPA for NP, Water/ACN for RP) |
Recommended Screening Columns (CSPs): A screening approach using columns with different chiral selectors is highly efficient.[7][9] Polysaccharide-based and cyclodextrin-based CSPs are excellent starting points for primary amines.[8][10]
| Column Type | Chiral Selector Example | Potential Interactions |
| Amylose-Based | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD) | π-π, hydrogen bonding, steric inclusion |
| Cellulose-Based | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD) | π-π, hydrogen bonding, dipole-dipole |
| Cyclodextrin-Based | Derivatized β-cyclodextrin (e.g., Astec CYCLOBOND®) | Inclusion complexation, hydrogen bonding |
Stage 1: Column and Mobile Phase Screening
The objective of this stage is to rapidly identify a column and mobile phase system that shows any separation (selectivity) between the enantiomers.
References
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Cyclopropyl(phenyl)methanamine | C10H13N | CID 3281515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 23459-38-3: 1-cyclopropyl-1-phenylmethanamine [cymitquimica.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Process Development of Large-Scale Synthesis of Enantiopure Cyclopropylamines
Introduction: The Strategic Importance of Enantiopure Cyclopropylamines
Enantiomerically pure cyclopropylamines are a cornerstone of modern medicinal and agricultural chemistry.[1][2][3][4] Their unique conformational rigidity and metabolic stability make them highly sought-after building blocks in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2][5] The inherent strain of the cyclopropane ring, combined with the reactivity of the amine group, provides a versatile scaffold for molecular design.[2] However, the translation of small-scale laboratory syntheses of these chiral molecules into robust, economically viable, and safe large-scale manufacturing processes presents a significant set of challenges. This guide provides a comprehensive overview of the key considerations and methodologies for the successful process development and scale-up of enantiopure cyclopropylamine synthesis.
Core Challenges in Large-Scale Synthesis
The primary hurdles in the industrial production of enantiopure cyclopropylamines revolve around achieving high enantioselectivity, ensuring process safety, and maintaining cost-effectiveness. Key challenges include:
-
Stereocontrol: Establishing and maintaining a high degree of enantiomeric excess (ee) on a large scale is paramount.
-
Reagent Selection: The choice of reagents must consider not only reactivity and selectivity but also cost, availability, toxicity, and atom economy.[6][7]
-
Process Safety: Many synthetic routes involve hazardous reagents or intermediates, necessitating rigorous safety assessments and engineering controls.[8][9]
-
Purification: The separation of enantiomers and the removal of process-related impurities often require specialized and costly techniques.
-
Scalability: Reactions that perform well in a laboratory setting may not be directly translatable to a pilot plant or commercial scale due to mass and heat transfer limitations.[10]
Strategic Approaches to Enantiopure Cyclopropylamine Synthesis
Two primary strategies dominate the landscape of enantiopure cyclopropylamine synthesis: asymmetric synthesis and chiral resolution. The choice between these approaches is dictated by factors such as the target molecule's structure, the desired enantiopurity, and economic considerations.
Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric synthesis aims to create the desired enantiomer directly from achiral or prochiral starting materials. This is often the more elegant and atom-economical approach.
Catalytic asymmetric cyclopropanation of alkenes is a powerful tool for constructing the cyclopropane ring with high enantiocontrol.[11][12] This method typically involves the reaction of an alkene with a diazo compound in the presence of a chiral catalyst.
-
Mechanism: The chiral catalyst, often a transition metal complex with a chiral ligand, facilitates the enantioselective transfer of a carbene equivalent to the double bond of the alkene.
-
Key Catalysts: Chiral rhodium (II) and ruthenium (II) complexes are among the most effective catalysts for this transformation.[11][13][14] For instance, Ru(II)-Pheox catalyzed asymmetric cyclopropanation of vinylcarbamates has been shown to produce cyclopropylamine derivatives in high yields and with excellent diastereoselectivity and enantioselectivity (up to 99% ee).[11][15]
-
Process Considerations:
-
Diazo Compound Handling: Diazo compounds can be explosive and require careful handling, especially on a large scale. In-situ generation or the use of stabilized diazo reagents is often preferred.
-
Catalyst Loading and Cost: The cost and availability of the chiral catalyst can significantly impact the overall process economics. Minimizing catalyst loading and ensuring efficient catalyst recovery and recycling are critical.
-
Substrate Scope: The choice of catalyst and reaction conditions must be optimized for the specific alkene substrate.
-
Protocol 1: Ru(II)-Pheox Catalyzed Asymmetric Cyclopropanation of a Vinylcarbamate
Objective: To synthesize an enantiopure protected cyclopropylamine via catalytic asymmetric cyclopropanation.
Materials:
-
Benzyl vinylcarbamate (1.0 eq)
-
Ethyl diazoacetate (1.1 eq)
-
Ru(II)-Pheox catalyst (0.5 - 2 mol%)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
To a clean, dry, and inerted reactor, add the Ru(II)-Pheox catalyst.
-
Add anhydrous DCM and stir to dissolve the catalyst.
-
Cool the reactor to the desired temperature (e.g., -30 °C).
-
In a separate vessel, dissolve the benzyl vinylcarbamate in anhydrous DCM.
-
Slowly add the solution of benzyl vinylcarbamate to the catalyst solution.
-
Begin the dropwise addition of ethyl diazoacetate to the reaction mixture over a period of 2-4 hours, maintaining the reaction temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, quench the reaction by carefully adding a small amount of acetic acid.
-
Allow the reaction mixture to warm to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analytical Control:
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC analysis.
The use of chiral auxiliaries is another well-established method for asymmetric synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.
-
N-Sulfinyl Imines: A notable example is the use of N-sulfinyl imines.[1][16][17] Chiral N-sulfinyl α-chloro ketimines can react with Grignard reagents to form chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good yields and diastereoselectivity.[1][16][17] The sulfinyl group can then be cleaved under mild conditions to afford the desired enantiopure cyclopropylamine.[1]
-
Process Considerations:
-
Auxiliary Cost and Recovery: The cost of the chiral auxiliary and the efficiency of its recovery and recycling are key economic drivers.
-
Stoichiometric Reagents: This method often requires stoichiometric amounts of the chiral auxiliary, which can be less atom-economical than catalytic approaches.
-
Cleavage Conditions: The conditions for removing the auxiliary must be mild enough to avoid racemization of the product.
-
Workflow: Asymmetric Synthesis vs. Chiral Resolution
Caption: Comparison of Asymmetric Synthesis and Chiral Resolution workflows.
Chiral Resolution: Separating Enantiomers
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers.[18] While this approach "wastes" at least 50% of the starting material unless the undesired enantiomer can be racemized and recycled, it is often a practical and cost-effective solution, especially in the early stages of drug development.[18][19]
This is the most common method for chiral resolution on an industrial scale.[18][20] The racemic cyclopropylamine is reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts.[18] These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[18][19]
-
Resolving Agents: Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.
-
Process Considerations:
-
Screening: A thorough screening of resolving agents and crystallization solvents is necessary to identify a system that provides good separation and high yields.[21]
-
Yield Limitation: The maximum theoretical yield for the desired enantiomer is 50%, although this can be improved if the undesired enantiomer can be racemized and recycled.[19]
-
Process Control: Precise control of temperature, cooling rate, and agitation is crucial for achieving consistent and reproducible crystallizations.
-
Protocol 2: Chiral Resolution of a Racemic Cyclopropylamine via Diastereomeric Salt Crystallization
Objective: To separate a racemic cyclopropylamine into its enantiomers using a chiral resolving agent.
Materials:
-
Racemic cyclopropylamine (1.0 eq)
-
Chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5 - 1.0 eq)
-
Suitable solvent (e.g., methanol, ethanol, isopropanol)
Procedure:
-
In a reactor, dissolve the racemic cyclopropylamine in the chosen solvent.
-
In a separate vessel, dissolve the chiral resolving agent in the same solvent.
-
Slowly add the solution of the resolving agent to the cyclopropylamine solution, with stirring.
-
Heat the mixture to reflux to ensure complete dissolution.
-
Slowly cool the solution to allow for the crystallization of the less soluble diastereomeric salt. The cooling profile should be carefully controlled.
-
Hold the mixture at the final crystallization temperature for a period to maximize the yield.
-
Isolate the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
To liberate the free amine, dissolve the diastereomeric salt in water and basify with a suitable base (e.g., NaOH).
-
Extract the enantiopure cyclopropylamine with an organic solvent.
-
Dry the organic extract and remove the solvent to obtain the purified enantiomer.
Analytical Control:
-
Determine the enantiomeric excess of the resolved amine by chiral HPLC or GC.
-
Monitor the progress of the crystallization and the purity of the isolated salt.
Chiral chromatography is a powerful technique for separating enantiomers, particularly on a smaller scale or for high-value products.[22] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
-
Modes of Operation: Both batch and continuous (simulated moving bed - SMB) chromatography can be employed. SMB is often more efficient for large-scale separations.
-
Process Considerations:
-
Cost: Chiral stationary phases and the large volumes of solvent required can be expensive.
-
Throughput: The throughput of chromatographic separations can be a limiting factor for large-scale production.
-
Solvent Recycling: Efficient solvent recovery and recycling are essential for making the process economically viable.
-
Process Analytical Technology (PAT) in Large-Scale Synthesis
The implementation of Process Analytical Technology (PAT) is crucial for ensuring the quality and consistency of large-scale enantiopure cyclopropylamine synthesis.[23][24][25][26] PAT involves the use of real-time analytical tools to monitor and control critical process parameters (CPPs) and critical quality attributes (CQAs).[23][25]
-
Applications of PAT:
-
Reaction Monitoring: In-situ spectroscopic techniques (e.g., FTIR, Raman) can be used to monitor reaction kinetics, conversion, and the formation of intermediates or byproducts in real-time.
-
Crystallization Monitoring: Tools like Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM) can provide real-time information on crystal size distribution and morphology during crystallization processes.
-
Chiral Analysis: Online or at-line chiral HPLC can be used to monitor the enantiomeric excess during a resolution process, allowing for dynamic control of the separation.
-
Data Summary: Comparison of Synthetic Strategies
| Parameter | Catalytic Asymmetric Synthesis | Chiral Auxiliary Method | Diastereomeric Salt Resolution | Chiral Chromatography |
| Enantioselectivity | Potentially very high (up to >99% ee)[11] | Generally good to excellent | Dependent on resolving agent/solvent system | Excellent, but may require optimization |
| Atom Economy | High (catalytic) | Lower (stoichiometric auxiliary) | Moderate (loss of one enantiomer) | High (separation only) |
| Throughput | High | Moderate | Moderate to high | Lower (can be improved with SMB) |
| Cost | Catalyst cost can be high | Auxiliary cost and recycling | Resolving agent and solvent costs | High initial investment and solvent costs |
| Scalability | Good, with careful process control | Moderate | Excellent | Moderate |
| Development Time | Can be lengthy to find optimal catalyst | Moderate | Often faster to develop for initial scale-up | Can be rapid if a suitable CSP is available |
Safety Considerations for Large-Scale Synthesis
The scale-up of chemical processes introduces new safety challenges that must be rigorously addressed.[9][10]
-
Hazardous Reagents: Many syntheses of cyclopropylamines involve hazardous materials such as diazo compounds, Grignard reagents, or strong acids and bases. A thorough risk assessment should be conducted for each step.
-
Exothermic Reactions: Many of the reactions involved can be highly exothermic.[8] Proper reactor design, cooling capacity, and quench systems are essential to prevent thermal runaways.
-
Pressure Generation: Some reactions may generate gaseous byproducts, leading to pressure buildup. Reactors must be equipped with appropriate pressure relief systems.
-
Material Handling: The safe handling and transfer of large quantities of flammable, corrosive, or toxic materials require specialized equipment and procedures.
Conclusion
The process development for the large-scale synthesis of enantiopure cyclopropylamines is a multifaceted endeavor that requires a deep understanding of synthetic organic chemistry, process engineering, and analytical science. The choice of synthetic strategy, whether it be asymmetric synthesis or chiral resolution, must be carefully evaluated based on the specific requirements of the target molecule and the overall economic and safety considerations. By leveraging modern synthetic methods, robust process control strategies, and the principles of Process Analytical Technology, it is possible to develop safe, efficient, and scalable processes for the production of these valuable chiral building blocks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. longdom.org [longdom.org]
- 3. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the Synthesis of Cyclopropylamines | CoLab [colab.ws]
- 5. Catalytic enantioselective synthesis of alkylidenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Chiral Cyclopropyl Amides - ChemistryViews [chemistryviews.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Collection - Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines - Organic Letters - Figshare [acs.figshare.com]
- 18. Chiral resolution - Wikipedia [en.wikipedia.org]
- 19. ardena.com [ardena.com]
- 20. pharmtech.com [pharmtech.com]
- 21. Student to Student: Chiral resolution of cyclopropyl esters | RIT [rit.edu]
- 22. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. longdom.org [longdom.org]
- 24. Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing | Agilent [agilent.com]
- 25. researchgate.net [researchgate.net]
- 26. orbit.dtu.dk [orbit.dtu.dk]
Application Notes and Protocols for (R)-cyclopropyl(phenyl)methanamine hydrochloride in Central Nervous System (CNS) Drug Discovery
Introduction: The Promise of a Privileged Scaffold in CNS Drug Development
(R)-cyclopropyl(phenyl)methanamine hydrochloride is a chiral small molecule featuring a cyclopropylamine moiety, a structural motif of significant interest in medicinal chemistry. The cyclopropylamine scaffold is recognized for its unique combination of conformational rigidity and metabolic stability, which can enhance the pharmacological properties of a drug candidate. Specifically, the 2-phenylcyclopropylmethylamine (PCPMA) backbone, of which (R)-cyclopropyl(phenyl)methanamine is a primary example, is considered a "privileged scaffold" in the design of therapeutics for a range of CNS disorders, including depression, schizophrenia, and Parkinson's disease.[1] The inherent structural features of this scaffold provide a versatile template for developing compounds that can interact with key CNS targets such as aminergic G protein-coupled receptors (GPCRs) and transporters.[1]
These application notes provide a comprehensive guide for researchers and drug development professionals on the characterization and application of this compound as a potential CNS therapeutic agent. The protocols detailed herein are designed to facilitate the exploration of its mechanism of action, target engagement, and in vivo efficacy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClN | PubChem CID: 45072325 |
| Molecular Weight | 183.68 g/mol | PubChem CID: 45072325 |
| IUPAC Name | (R)-cyclopropyl(phenyl)methanamine;hydrochloride | PubChem CID: 45072325 |
| CAS Number | 1416450-04-8 | PubChem CID: 45072325 |
| Chirality | (R)-enantiomer | N/A |
Proposed Mechanism of Action: Monoamine Oxidase Inhibition
The primary hypothesized mechanism of action for this compound is the inhibition of monoamine oxidase (MAO) enzymes. MAOs are critical for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[2] By inhibiting these enzymes, the concentration of these neurotransmitters in the synaptic cleft is increased, which is a well-established therapeutic strategy for depression and other mood disorders.[3]
The cyclopropylamine functional group is a key feature of known MAO inhibitors, such as tranylcypromine.[4][5] These compounds can act as mechanism-based inhibitors, forming a covalent adduct with the flavin cofactor of the enzyme, leading to irreversible inhibition.[4] There are two main isoforms of MAO: MAO-A and MAO-B. Selective inhibitors of MAO-A are primarily used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease.[4][6] It is therefore crucial to determine the inhibitory potency and selectivity of this compound for both MAO isoforms.
Signaling Pathway: MAO Inhibition
Caption: MAO Inhibition Pathway.
Experimental Protocols
The following protocols provide a framework for the comprehensive evaluation of this compound in the context of CNS drug discovery.
Part 1: In Vitro Characterization
This assay determines the potency and selectivity of the test compound as an inhibitor of the two MAO isoforms.[4][6]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (for MAO-A) or Benzylamine (for MAO-B) as substrates
-
This compound
-
Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as positive controls
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of this compound, clorgyline, and selegiline in phosphate buffer.
-
In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the test compound or control at various concentrations.
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at 37°C to allow for potential time-dependent inhibition.
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time. The product of kynuramine oxidation, 4-hydroxyquinoline, can be detected fluorometrically, while the oxidation of benzylamine to benzaldehyde can be monitored by UV absorbance at 250 nm.[6]
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Analysis: The selectivity index can be calculated as the ratio of the IC₅₀ for MAO-A to the IC₅₀ for MAO-B.
Given that PCPMA derivatives have shown activity at dopamine and serotonin receptors, it is prudent to assess the binding affinity of this compound to these targets.[7][8]
Materials:
-
Cell membranes prepared from cells stably expressing human dopamine D2 receptors or serotonin 5-HT2C receptors.
-
Radioligands such as [³H]-Spiperone (for D2 receptors) or [³H]-Mesulergine (for 5-HT2C receptors).
-
This compound.
-
Known D2 and 5-HT2C receptor ligands as positive controls (e.g., haloperidol for D2, ketanserin for 5-HT2C).
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes, radioligand, and either the test compound, control, or buffer (for total binding). Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
-
After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.
This assay predicts the passive permeability of a compound across the blood-brain barrier (BBB).[8][9]
Materials:
-
PAMPA sandwich plate (donor and acceptor plates).
-
Artificial membrane lipid solution (e.g., porcine brain lipid).
-
This compound.
-
Phosphate buffered saline (PBS) at pH 7.4.
-
LC-MS/MS or UV-Vis spectrophotometer for analysis.
Procedure:
-
Coat the filter of the donor plate with the artificial membrane lipid solution.
-
Add a solution of the test compound in PBS to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the PAMPA sandwich and incubate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method.
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [-ln(1 - Cₐ/Cₑ)] * (Vₐ * Vd) / ((Vₐ + Vd) * A * t)
-
Where Cₐ is the concentration in the acceptor well, Cₑ is the equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.
-
Data Interpretation:
| Permeability (Pe x 10⁻⁶ cm/s) | BBB Permeability Prediction |
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
Part 2: In Vivo Evaluation
The FST is a widely used behavioral assay to screen for antidepressant-like effects.[7][10][11]
Animals:
-
Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Administer this compound or vehicle (e.g., saline) intraperitoneally (i.p.) or orally (p.o.) at various doses. A known antidepressant (e.g., fluoxetine) should be used as a positive control.
-
After a specific pretreatment time (e.g., 30-60 minutes), place each mouse individually into a glass cylinder filled with water (25°C) from which it cannot escape.
-
Record the behavior of the mice for a 6-minute session.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
A significant reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.
This model is used to assess the neuroprotective potential of compounds, particularly MAO-B inhibitors, in a model of Parkinson's disease.[1][12][13]
Animals:
-
Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Pre-treat mice with this compound, a known MAO-B inhibitor (e.g., selegiline), or vehicle.
-
Induce parkinsonism by administering the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via i.p. injection. A common regimen is four injections of MPTP at 2-hour intervals.[12]
-
Continue treatment with the test compound or controls for a specified period (e.g., 7 days).
-
Assess motor function using tests such as the rotarod or pole test.
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Analyze the striatal levels of dopamine and its metabolites (DOPAC and HVA) using HPLC.
-
Perform immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic neurodegeneration.
Expected Outcome: A neuroprotective compound would be expected to attenuate the MPTP-induced motor deficits, preserve striatal dopamine levels, and reduce the loss of TH-positive neurons in the substantia nigra.
Experimental Workflow
Caption: Experimental Workflow for CNS Drug Discovery.
Conclusion
This compound represents a promising starting point for the development of novel CNS therapeutics. Its structural similarity to known bioactive scaffolds suggests a high probability of interacting with key targets in the brain. The protocols outlined in these application notes provide a robust framework for elucidating its pharmacological profile, from initial in vitro characterization to in vivo proof-of-concept studies. A thorough investigation following these guidelines will enable researchers to fully assess the therapeutic potential of this compound and its derivatives in addressing the unmet needs in the treatment of neurological and psychiatric disorders.
References
- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. paralab.es [paralab.es]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. benchchem.com [benchchem.com]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 8. iomcworld.org [iomcworld.org]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Open-Space Forced Swim Model of Depression for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. modelorg.com [modelorg.com]
- 13. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-cyclopropyl(phenyl)methanamine Hydrochloride
Welcome to the technical support center for the synthesis of (R)-cyclopropyl(phenyl)methanamine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this valuable chiral building block. Drawing from established chemical principles and scalable synthesis strategies, this document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on a common three-stage process: reductive amination, chiral resolution, and salt formation.
Problem 1: Low Yield in Reductive Amination of Cyclopropyl Phenyl Ketone
Reductive amination is a cornerstone of amine synthesis, but its efficiency can be compromised by several factors.[1] Low conversion of the starting ketone or the formation of side products are common culprits.
Caption: Troubleshooting workflow for low reductive amination yield.
Potential Cause 1: Incomplete Imine Formation
-
Explanation: The reaction proceeds via an intermediate imine, which is formed from the ketone and an ammonia source. This equilibrium can be unfavorable. Imine formation is often best under mildly acidic conditions (pH 4-5) which protonate the carbonyl oxygen, making it more electrophilic.[1] If the pH is too low, the amine nucleophile becomes protonated and non-reactive.[1]
-
Recommended Action:
-
Monitor Imine Formation: Before adding the reducing agent, take an aliquot of the reaction mixture (ketone + ammonia source in solvent) and analyze it by TLC, GC, or ¹H NMR to confirm imine formation.[2]
-
pH Adjustment: Add a catalytic amount of a mild acid, such as acetic acid, to facilitate imine formation.
-
Water Removal: The formation of the imine releases water. On a larger scale, this can shift the equilibrium back to the reactants.[3] Consider using a dehydrating agent like anhydrous magnesium sulfate or setting up the reaction with a Dean-Stark trap if solvent-compatible.
-
Potential Cause 2: Competitive Reduction of the Ketone
-
Explanation: The reducing agent can reduce the starting ketone to an alcohol, a common side product that reduces the overall yield of the desired amine. This is more likely with highly reactive reducing agents like sodium borohydride (NaBH₄).[1]
-
Recommended Action:
-
Use a Weaker, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN) are milder and often selectively reduce the iminium ion in the presence of a ketone.[1] STAB is often preferred due to the toxicity concerns associated with cyanide.[1]
-
Two-Step, One-Pot Procedure: Allow the imine to form completely before introducing the reducing agent. Stir the ketone and ammonia source for 1-2 hours at room temperature, confirm imine formation via TLC, and then add the reducing agent.[2]
-
Problem 2: Poor Enantiomeric Excess (ee) after Chiral Resolution
Chiral resolution via diastereomeric salt crystallization is a powerful but often delicate technique.[4][5] Low enantiomeric excess indicates that the crystallization is not effectively separating the two diastereomeric salts.
Potential Cause 1: Suboptimal Resolving Agent or Solvent
-
Explanation: The success of a resolution depends critically on the difference in solubility between the two diastereomeric salts formed.[4] The choice of the chiral resolving agent and the crystallization solvent is paramount. For resolving chiral amines, (+)-Tartaric acid is a common and cost-effective choice.[4][6]
-
Recommended Action:
-
Screen Solvents: The ideal solvent will maximize the solubility difference between the (R,R)- and (S,R)-diastereomeric salts. Screen a variety of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures with water).
-
Verify Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact resolution efficiency.[4] While a 0.5 equivalent of a diacid like tartaric acid is common, ratios may need to be optimized.
-
Consider Alternative Resolving Agents: If tartaric acid provides poor selectivity, consider other chiral acids such as (R)-mandelic acid or dibenzoyl-tartaric acid derivatives.[7]
-
Potential Cause 2: Crystallization Conditions are Not Optimized
-
Explanation: The kinetics of crystallization play a major role. If crystallization occurs too quickly, the desired diastereomer may not have time to form a pure crystal lattice, leading to co-precipitation and lower enantiomeric excess.
-
Recommended Action:
-
Control Cooling Rate: Allow the saturated solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Rapid cooling often leads to the entrapment of impurities.[8]
-
Seeding: Introduce a small seed crystal of the desired, pure diastereomeric salt to encourage the crystallization of the correct form.
-
Recrystallization: A single crystallization may not be sufficient. One or more recrystallizations of the filtered salt can significantly upgrade the enantiomeric excess.[8]
-
Problem 3: Difficulty in Forming the Final Hydrochloride Salt
Converting the free (R)-amine to its hydrochloride salt is typically straightforward but can present challenges, such as oiling out or poor precipitation.
Potential Cause 1: Presence of Water
-
Explanation: Amine hydrochloride salts can be highly soluble in water.[9] If the free amine or the solvent contains residual water, the product may fail to crystallize, instead forming an oil.
-
Recommended Action:
-
Use Anhydrous Conditions: Ensure the free amine is thoroughly dried before attempting salt formation. Use anhydrous solvents (e.g., diethyl ether, ethyl acetate, isopropanol).
-
Use Anhydrous HCl: The best method is to use a solution of HCl gas in an anhydrous solvent like dioxane or isopropanol.[10] Bubbling dry HCl gas through a solution of the amine is also effective but requires careful setup to prevent back-suction.[9][10] Using aqueous HCl is generally not recommended as it introduces water.[9]
-
Potential Cause 2: Incorrect Solvent Choice
-
Explanation: The hydrochloride salt must be insoluble in the chosen solvent to precipitate effectively.
-
Recommended Action:
-
Select an Appropriate Solvent: Choose a non-polar organic solvent in which the free amine is soluble but the hydrochloride salt is not. Diethyl ether, MTBE, and ethyl acetate are common choices.
-
Procedure: Dissolve the free amine in the chosen anhydrous solvent. Slowly add the anhydrous HCl solution dropwise with stirring. The hydrochloride salt should precipitate as a white solid.
-
Frequently Asked Questions (FAQs)
Q1: What is the theoretical maximum yield for a classical chiral resolution? A1: For a classical resolution that separates enantiomers by forming diastereomeric salts, the maximum theoretical yield for a single enantiomer is 50%, as the other half of the racemic material is the undesired enantiomer.[5] To overcome this limitation, advanced strategies like Resolution-Racemisation-Recycle (R3) can be employed, where the unwanted enantiomer is racemized and recycled back into the resolution process, potentially increasing the theoretical yield to 100%.[11]
Q2: How can I monitor the progress of the reductive amination reaction? A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to separate the starting ketone, the intermediate imine, and the final amine product. The consumption of the ketone and the appearance of the amine spot indicate reaction progress. For more quantitative analysis, Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.[2]
Q3: My amine hydrochloride salt is an oil, not a solid. What should I do? A3: This is a common issue, often caused by residual water or solvent.[9] Try the following:
-
Remove the solvent under vacuum.
-
Add a different anhydrous, non-polar solvent like diethyl ether and try to induce crystallization by scratching the inside of the flask with a glass rod.
-
If it remains an oil, it may be necessary to re-liberate the free amine with a base, extract it into an organic solvent, dry the organic layer thoroughly (e.g., with Na₂SO₄ or MgSO₄), and re-attempt the salt formation under strictly anhydrous conditions.[9]
Q4: What are the key safety considerations when scaling up this synthesis? A4: Scaling up introduces significant safety challenges.[12][13]
-
Exothermic Reactions: Both the reductive amination and the acid-base neutralization to form the salt can be exothermic. The heat transfer area per unit volume decreases significantly in larger reactors, increasing the risk of a thermal runaway.[12][13] Ensure adequate cooling capacity and consider adding reagents slowly.
-
Reagent Handling: Handle all reagents according to their Safety Data Sheet (SDS). For instance, sodium borohydride reagents react with water to produce flammable hydrogen gas.
-
Pressure Management: When using gaseous reagents like ammonia or hydrogen (for catalytic hydrogenation), or when heating solvents, ensure the reactor is equipped with appropriate pressure relief systems.[3]
Experimental Protocols
Protocol 1: Chiral Resolution of (±)-cyclopropyl(phenyl)methanamine
This protocol describes a typical procedure for separating the desired (R)-enantiomer using (+)-tartaric acid.
| Parameter | Specification | Rationale |
| Racemic Amine | 1.0 equivalent | The substrate to be resolved. |
| (+)-Tartaric Acid | 0.5 - 0.6 equivalents | As a diacid, 0.5 eq. is stoichiometric. A slight excess can sometimes improve precipitation. |
| Solvent | Methanol or Ethanol | Common protic solvents that facilitate salt formation and crystallization. |
| Temperature | Initial dissolution at reflux, then slow cooling to 0-5 °C | Ensures complete dissolution followed by controlled crystallization to maximize purity.[8] |
Procedure:
-
In a flask, dissolve racemic (±)-cyclopropyl(phenyl)methanamine (1.0 equiv.) in a minimal amount of hot methanol (or ethanol).
-
In a separate flask, dissolve (+)-tartaric acid (0.55 equiv.) in a minimal amount of hot methanol.
-
Slowly add the hot tartaric acid solution to the stirred amine solution. A precipitate should begin to form.
-
Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature over several hours.
-
Further cool the flask in an ice bath for at least 1 hour to maximize precipitation.
-
Collect the crystalline solid, the diastereomeric salt, by vacuum filtration. Wash the crystals with a small amount of cold solvent.
-
To obtain the free amine, suspend the collected salt in water and add a base (e.g., 2M NaOH solution) until the pH is >12.
-
Extract the liberated (R)-amine with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched free amine.
-
Determine the enantiomeric excess (ee) using chiral HPLC. If the ee is insufficient, the diastereomeric salt can be recrystallized from fresh hot solvent before proceeding to step 7.
Protocol 2: Formation of the Hydrochloride Salt
This protocol describes the conversion of the enantiomerically pure free amine to its stable hydrochloride salt.
Procedure:
-
Dissolve the purified (R)-cyclopropyl(phenyl)methanamine in anhydrous diethyl ether (or MTBE).
-
While stirring, slowly add a 2M solution of hydrogen chloride in anhydrous diethyl ether dropwise.
-
A white precipitate of this compound will form immediately.
-
Continue adding the HCl solution until no further precipitation is observed (or until the solution is slightly acidic to moist litmus paper).
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to yield the final this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. Chiral_resolution [chemeurope.com]
- 7. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]
- 8. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 9. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. sdlookchem.com [sdlookchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Optimization of Diastereomeric Salt Crystallization for Amine Resolution
Welcome to the Technical Support Center dedicated to the nuanced art and science of resolving racemic amines via diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating a single enantiomer from a racemic mixture. Here, we move beyond simple protocols to delve into the "why" behind the "how," offering troubleshooting guides and frequently asked questions to empower you in your experimental endeavors.
Introduction: The Principle of Resolution
Chiral resolution by diastereomeric salt formation is a cornerstone technique in pharmaceutical and chemical industries for separating enantiomers.[1] The process hinges on a simple yet elegant principle: while enantiomers possess identical physical properties, diastereomers do not.[2][3][4] By reacting a racemic amine with an enantiomerically pure chiral acid (the resolving agent), we form a pair of diastereomeric salts.[2][3][5] These salts, having different solubilities and melting points, can then be separated by fractional crystallization.[6] The less soluble diastereomer crystallizes preferentially, allowing for its isolation, after which the desired amine enantiomer is liberated.
This method is highly valued for its scalability and cost-effectiveness compared to techniques like chiral chromatography, especially for large-scale production.[1][7]
Frequently Asked Questions (FAQs)
Q1: How do I select the right chiral resolving agent for my amine?
A: The selection of a resolving agent is often an empirical process, but can be guided by several factors.[8] It is highly recommended to screen a variety of commercially available chiral acids.[1][8]
-
Common Resolving Agents: Derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid are excellent starting points.[5][8] Naturally occurring alkaloids like brucine and quinine are also frequently used.[3]
-
Structural Considerations: The rigidity of the resolving agent's structure, such as in (-)-camphoric acid, can lead to more defined crystal packing and potentially higher diastereoselectivity.[9]
-
Screening Process: A small-scale screening of several resolving agents in various solvents is the most effective approach to identify a combination that provides a significant difference in the solubility of the resulting diastereomeric salts.[1]
Q2: What is the role of the solvent, and how do I choose the best one?
A: The solvent system is a critical parameter that can determine the success or failure of a resolution.[10] Its primary role is to maximize the solubility difference between the two diastereomeric salts.[10][11]
-
Solvent Screening: A systematic solvent screen is crucial.[1][11] Experiment with a range of solvents with varying polarities, such as alcohols, esters, ketones, and hydrocarbons.[10][11]
-
Solvent Mixtures: It is common to use solvent mixtures to fine-tune the solubility properties of the diastereomeric salts.[8]
-
Computational Tools: Computational solubility screens can be employed to guide solvent selection and reduce the experimental workload.[12]
Q3: My yield of the desired enantiomer is low. How can I improve it?
A: Low yields can be attributed to several factors. A theoretical maximum yield for a classical resolution is 50%, as the other enantiomer remains in the mother liquor.[13] However, yields below this theoretical maximum are common and can often be improved.
-
Optimize Solvent and Resolving Agent: As discussed, the choice of resolving agent and solvent is paramount for maximizing the precipitation of the desired diastereomer.[10]
-
"Resolution-Racemization-Recycle" (RRR): To exceed the 50% yield barrier, the unwanted enantiomer from the mother liquor can be racemized and recycled back into the resolution process.[5][8][14] This is a key strategy for developing an economical and sustainable industrial process.[8]
-
Crystal Seeding: Introducing seed crystals of the desired diastereomeric salt can promote its crystallization and prevent the spontaneous nucleation of the more soluble diastereomer.[10]
Q4: How do I determine the enantiomeric excess (ee) and diastereomeric excess (de) of my products?
A: Accurate determination of enantiomeric and diastereomeric purity is essential.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for determining the enantiomeric purity of the final amine product.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the ratio of diastereomers.[15] Chiral derivatizing agents can be used to convert enantiomers into diastereomers, which can then be distinguished by NMR.[16]
-
Optical Rotation: Measuring the specific rotation of the purified enantiomer and comparing it to the literature value can provide an indication of its purity.[17][18]
Troubleshooting Guide
This section addresses specific problems that you may encounter during your experiments.
Problem 1: No crystals are forming, even after cooling and stirring.
| Possible Cause | Troubleshooting Action |
| Insufficient Supersaturation | The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration.[11] |
| Inhibition by Impurities | Trace impurities can hinder nucleation. Consider an additional purification step for your starting racemic amine.[11] |
| Inappropriate Solvent System | The chosen solvent may be too effective at dissolving both diastereomeric salts. A thorough solvent screen is necessary to find a system with differential solubility.[11] |
| High Nucleation Energy Barrier | The energy required for crystal formation may be too high. Try scratching the inside of the flask with a glass rod or adding seed crystals of the desired diastereomer to induce nucleation.[11] |
Problem 2: The product is "oiling out" instead of crystallizing.
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid instead of a solid. This can happen if the salt's melting point is below the crystallization temperature or if the solution is too concentrated.[11]
| Possible Cause | Troubleshooting Action |
| High Solute Concentration | Add more solvent to decrease the concentration.[11] |
| Crystallization Temperature is Too High | Lower the crystallization temperature.[11] |
| Unfavorable Solvent | Change the solvent system. A less polar solvent might promote crystallization over oiling out.[11] |
Problem 3: The diastereomeric excess (d.e.) of the crystallized salt is low.
Low diastereomeric excess signifies poor separation of the two diastereomers.
| Possible Cause | Troubleshooting Action |
| Suboptimal Solvent System | The solvent choice is critical for selectivity. A systematic solvent screen is the most effective way to find a solvent that maximizes the solubility difference between the two diastereomeric salts. |
| Rapid Cooling | A slower, controlled cooling rate allows for more selective crystallization of the less soluble diastereomer.[11] Rapid cooling can trap the undesired diastereomer in the crystal lattice.[19] |
| Solid Solution Formation | A solid solution occurs when the crystal lattice of the less soluble salt incorporates the more soluble diastereomer, making purification by simple recrystallization difficult.[20] Changing the resolving agent or solvent system may be necessary to overcome this.[20] |
| Kinetic vs. Thermodynamic Control | The crystallization process can be under kinetic or thermodynamic control. In some cases, the undesired diastereomer may crystallize faster (kinetic control). Allowing the system to equilibrate may favor the crystallization of the thermodynamically more stable (less soluble) desired diastereomer. Conversely, if the desired salt crystallizes faster, a rapid filtration may be necessary to achieve high purity. |
Problem 4: The unwanted enantiomer is difficult to remove from the mother liquor.
| Possible Cause | Troubleshooting Action |
| Similar Solubilities of Diastereomers | If the solubilities of the two diastereomeric salts are too similar in the chosen solvent, separation will be inefficient. A different resolving agent or solvent system is required.[10] |
| Formation of a Eutectic Mixture | The phase diagram of the diastereomeric salts may show a eutectic point, which limits the purity achievable in a single crystallization step.[21] Understanding the ternary phase diagram of the two diastereomers and the solvent can help optimize the resolution.[10] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
This protocol provides a general starting point. Specific quantities and conditions will need to be optimized for each system.
-
Dissolution and Salt Formation:
-
Dissolve the racemic amine (1 equivalent) in a suitable solvent with gentle heating.[9]
-
In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same solvent, also with warming.[9][20]
-
Slowly add the resolving agent solution to the amine solution with continuous stirring.[9]
-
-
Crystallization:
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals via vacuum filtration.[9]
-
Wash the crystals with a small amount of cold solvent to remove residual mother liquor. The filtrate contains the more soluble diastereomeric salt.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected crystals in water.
-
Add a base (e.g., sodium hydroxide solution) dropwise with stirring until the salt is fully dissolved and the solution is basic.[9][17]
-
Extract the liberated amine into an appropriate organic solvent.[17]
-
Wash and dry the organic layer, then remove the solvent under reduced pressure to obtain the purified amine enantiomer.[17]
-
Workflow for Troubleshooting Low Diastereomeric Excess
Caption: Troubleshooting workflow for low diastereomeric excess.
Decision Tree for Initial Experiment Design
Caption: Decision tree for designing a diastereomeric salt resolution experiment.
References
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 14. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. rsc.org [rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
troubleshooting poor crystal formation in chiral amine salt resolution
Welcome to the technical support center for chiral amine salt resolution. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with crystallization-based separation of enantiomers. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying principles to empower you to make informed decisions in your experimental design. This resource is structured as a series of frequently asked questions and in-depth protocols to directly address the common hurdles of diastereomeric salt crystallization.
Part 1: Fundamental Principles & Initial Checks
Before diving into complex troubleshooting, it's crucial to ensure the foundational principles of the resolution are correctly applied. The entire process hinges on a simple fact: while enantiomers have identical physical properties, diastereomers do not.[1] By reacting a racemic amine with an enantiopure chiral resolving agent (like tartaric or mandelic acid), you form two diastereomeric salts.[2] These salts have different solubilities in a given solvent system, which allows one to crystallize selectively while the other remains in the mother liquor.[3][4]
Question: I'm about to start a chiral resolution. What are the critical initial parameters to consider?
Answer: A successful resolution is built on a solid foundation. Before you begin, verify the following:
-
Purity of Starting Materials: Impurities in either the racemic amine or the chiral resolving agent can significantly inhibit nucleation and crystal growth, or even be incorporated into the crystal lattice, reducing the final enantiomeric excess.[5][6][7] Ensure both starting materials are of high purity.
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine is a critical parameter. While a 1:1 ratio of resolving agent to the target enantiomer (0.5 equivalents relative to the racemate) is a common starting point, the optimal ratio can vary and may influence both yield and purity.[8]
-
Choice of Resolving Agent: The selection is often empirical. The ideal agent forms a stable salt that crystallizes well and exhibits a significant solubility difference between the two diastereomers.[3][6] It's common to screen several resolving agents to find the most effective one.[2]
-
Initial Solvent Selection: The solvent is paramount. It must dissolve the reactants but also facilitate the selective precipitation of one diastereomeric salt.[3][5] A preliminary screen of solvents with varying polarities and functionalities is highly recommended.[3]
Part 2: Troubleshooting Common Crystallization Issues (FAQ)
This section addresses the most frequent problems encountered during diastereomeric salt crystallization in a question-and-answer format.
Category A: No Crystallization or Very Slow Crystallization
Question: I've mixed my racemic amine, resolving agent, and solvent, but nothing is crystallizing, even after cooling. What's wrong?
Answer: This is a common issue that typically points to a problem with supersaturation or nucleation.
-
Causality: Crystallization can only occur from a supersaturated solution, where the concentration of a solute exceeds its solubility limit at a given temperature. If the solution is not supersaturated, there is no thermodynamic driving force for crystal formation.[5] Furthermore, even in a supersaturated state, an energy barrier to nucleation (the formation of the initial crystal nuclei) must be overcome.
-
Troubleshooting Steps:
-
Increase Supersaturation:
-
Concentrate the Solution: Carefully evaporate a portion of the solvent to increase the salt concentration.[5]
-
Cooling: Slowly cool the solution, as the solubility of most diastereomeric salts decreases with temperature.[5]
-
Anti-solvent Addition: Gradually add a solvent in which the salts are poorly soluble (an anti-solvent) to induce precipitation.[5]
-
-
Induce Nucleation:
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a few seed crystals to the supersaturated solution. This bypasses the initial nucleation barrier and promotes growth on existing templates.[8][9]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.[10]
-
-
Category B: "Oiling Out" or Formation of Amorphous Solid
Question: My product is separating as a sticky liquid or "oil" instead of a crystalline solid. What is happening and how can I fix it?
Answer: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), is a significant challenge because the oil phase is often an impure mixture of both diastereomers and can hinder proper crystal formation.[11][12][13]
-
Causality: Oiling out occurs when the supersaturation is so high that the system separates into two liquid phases instead of a solid and a liquid phase.[13] This can happen if the melting point of the diastereomeric salt is lower than the crystallization temperature or if the salt is simply too soluble under the initial conditions.[10] The resulting oil droplets can trap impurities and often solidify into an amorphous, non-crystalline solid.[13]
-
Troubleshooting Steps:
-
Reduce Supersaturation Rate: The most direct approach is to lower the concentration of the salt at the point of precipitation.
-
Add More Solvent: Diluting the solution can shift the system away from the oiling out region.[10]
-
Slower Cooling: Employ a much slower, controlled cooling rate. Rapid cooling can generate high levels of supersaturation that favor oiling out.[14]
-
Slower Anti-solvent Addition: If using an anti-solvent, add it more slowly and with very efficient stirring to avoid localized areas of high supersaturation.
-
-
Modify the System:
-
Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt, favoring direct crystallization.[10]
-
Change the Solvent System: A different solvent, often one with lower polarity, may alter the salt's solubility behavior to prevent oiling out.[10] A systematic solvent screen is the best approach here.
-
-
Category C: Poor Diastereomeric Excess (d.e.) / Low Purity
Question: I've successfully obtained crystals, but analysis shows a low diastereomeric excess (d.e.). How can I improve the purity?
Answer: Low diastereomeric excess is a direct indication of poor selectivity in the crystallization process, meaning the undesired diastereomer is co-precipitating with the desired one.[14]
-
Causality: The primary cause is that the solubilities of the two diastereomeric salts in your chosen solvent system are too similar.[14] The goal is to find a system where one salt is significantly less soluble than the other.[3] Additionally, very rapid crystallization can physically trap the more soluble diastereomer within the growing crystal lattice of the less soluble one, a phenomenon known as inclusion.[14] In some challenging cases, the two diastereomers may form a "solid solution," where they co-crystallize within a single lattice structure over a range of compositions, making separation by simple crystallization extremely difficult.[15]
-
Troubleshooting Steps:
-
Optimize the Solvent System: This is the most critical factor. A systematic solvent screen is essential to identify a solvent or solvent mixture that maximizes the solubility difference between the two diastereomers.[3][10]
-
Control the Crystallization Rate:
-
Slow Down Cooling: Implement a slow and linear cooling profile. This allows the system to remain closer to equilibrium, favoring the crystallization of only the least soluble salt.[14]
-
Maintain a Lower Supersaturation: Avoid "crashing out" the product. A slower rate of supersaturation generation (via cooling or anti-solvent addition) is key.
-
-
Perform Recrystallization: Dissolve the obtained crystals in a minimal amount of hot solvent and allow them to re-crystallize slowly. Each recrystallization step should progressively enrich the desired diastereomer.[6]
-
Characterize the Solid Phase: If purity does not improve with recrystallization, investigate the possibility of solid solution formation using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).[15] If a solid solution is confirmed, a different resolving agent may be required.[6]
-
Category D: Low Crystal Yield
Question: My crystals are very pure, but the yield is unacceptably low. How can I increase it without sacrificing purity?
Answer: Low yield indicates that a significant amount of your target, less-soluble diastereomer is remaining in the mother liquor at the end of the experiment.[14]
-
Causality: This can be due to the "less-soluble" diastereomer still having substantial solubility in the chosen solvent, even at the final isolation temperature.[14] It can also occur if the crystallization process was not allowed to reach equilibrium before filtration.
-
Troubleshooting Steps:
-
Optimize Final Conditions:
-
Lower Final Temperature: Reducing the final temperature of the crystallization will further decrease the solubility of the target salt and increase the amount that precipitates.[5]
-
Increase Crystallization Time: Allow the solution to stir at the final temperature for a longer period (e.g., several hours to overnight) to ensure equilibrium is reached and maximum precipitation has occurred.
-
-
Modify the Solvent System: While maintaining selectivity, you may need a solvent system that further decreases the overall solubility of the target salt. This can sometimes be achieved by using solvent mixtures (e.g., increasing the proportion of an anti-solvent).
-
Recycle the Mother Liquor: In an industrial setting, the mother liquor, which is enriched in the more soluble diastereomer, is often processed to recover the resolving agent and racemize the unwanted amine enantiomer for reuse.[5][16] This "Resolution-Racemization-Recycle" strategy is crucial for making a process economically viable and improving the overall yield beyond the theoretical 50% maximum of a single pass.[6]
-
Part 3: Key Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify a solvent system that provides the largest solubility difference between the two diastereomeric salts.
Methodology:
-
Prepare Stock Solutions: Create separate, saturated stock solutions of both the desired (less soluble) and undesired (more soluble) diastereomeric salts in a good, common solvent (e.g., methanol or ethanol). If pure diastereomers are not available, prepare a stock solution of the diastereomeric salt mixture.
-
Aliquot Solvents: In a 96-well plate or small vials, dispense a selection of screening solvents (e.g., isopropanol, acetonitrile, ethyl acetate, toluene, heptane, and mixtures thereof).
-
Equilibrate: Add a small, known amount of the diastereomeric salt mixture to each well/vial. Seal and agitate at a controlled temperature (e.g., 50 °C) for several hours to ensure dissolution and equilibration.
-
Controlled Cooling: Slowly cool the plate/vials to a final temperature (e.g., 5 °C) and allow them to equilibrate for several hours.
-
Sample the Supernatant: Centrifuge the plate or allow solids to settle. Carefully collect a sample of the supernatant (mother liquor) from each well.[10]
-
Analyze: Analyze the supernatant samples by chiral HPLC to determine the concentration of each diastereomer remaining in the solution.[5][17]
-
Data Evaluation: The most promising solvent system is the one that results in the lowest concentration of the desired diastereomer and the highest concentration of the undesired diastereomer in the supernatant. Calculate the solubility ratio (S_undesired / S_desired) for each solvent. A higher ratio indicates better selectivity.
Data Presentation: Illustrative Solvent Screening Results
| Solvent System | Solubility of Diastereomer 1 (mg/mL) | Solubility of Diastereomer 2 (mg/mL) | Solubility Ratio (S2/S1) | Crystal Form |
| Isopropanol | 5.2 | 25.8 | 5.0 | Needles |
| Acetonitrile | 15.1 | 30.5 | 2.0 | Amorphous |
| Ethyl Acetate | 2.1 | 4.5 | 2.1 | Plates |
| Toluene | 0.5 | 0.8 | 1.6 | Oil |
| IPA/Heptane (9:1) | 1.8 | 14.2 | 7.9 | Prisms |
Based on this illustrative data, the Isopropanol/Heptane mixture would be the most promising candidate for scale-up due to the highest solubility ratio and good crystal morphology.
Protocol 2: Seeding Protocol
Objective: To induce crystallization in a controlled manner, improve crystal quality, and ensure the correct polymorphic form crystallizes.
Methodology:
-
Prepare Seed Crystals: The ideal seed crystals are from a previous successful batch of the pure, desired diastereomeric salt. They should be finely ground using a mortar and pestle.
-
Prepare Supersaturated Solution: Dissolve the diastereomeric salt mixture in the chosen solvent at an elevated temperature to ensure complete dissolution.
-
Cool to Metastable Zone: Slowly cool the solution to a temperature where it is supersaturated but spontaneous nucleation has not yet occurred. This "metastable zone width" can be determined experimentally. A good starting point is 2-5 °C below the dissolution temperature.
-
Add Seed Slurry: Suspend the ground seed crystals (typically 0.1-1.0% w/w relative to the solute) in a small amount of the mother liquor and add this slurry to the crystallizer.
-
Age and Cool: Hold the temperature constant for 30-60 minutes to allow the seeds to establish themselves and begin growing. Then, proceed with a slow, controlled cooling profile to the final isolation temperature.
Part 4: Visual Troubleshooting Workflows
The following diagrams provide a visual guide to the decision-making process when troubleshooting common crystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mt.com [mt.com]
- 14. benchchem.com [benchchem.com]
- 15. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of (R)-Cyclopropyl(phenyl)methanamine Hydrochloride
Here is the technical support center with troubleshooting guides and FAQs for strategies for removing impurities from (R)-cyclopropyl(phenyl)methanamine hydrochloride.
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, scientists, and drug development professionals who are working with this chiral building block and require strategies to achieve high levels of chemical and enantiomeric purity. The following question-and-answer-based troubleshooting guide provides field-proven insights and detailed protocols to address common challenges encountered during purification.
Section 1: Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities. The choice of method depends heavily on the nature and quantity of the impurities present.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude material is largely dictated by the synthetic route employed. However, several classes of impurities are consistently observed:
-
The (S)-Enantiomer: The most critical impurity is the undesired (S)-cyclopropyl(phenyl)methanamine. Its presence reduces the enantiomeric excess (e.e.) of your final product. In pharmaceutical applications, the opposite enantiomer can have different pharmacological effects or even be toxic, making its removal paramount.[1]
-
Starting Materials: Unreacted precursors from the synthesis, such as cyclopropyl phenyl ketone or related starting materials, can be present.
-
Reaction By-products: These can include products from side reactions or over-reaction. For instance, if a reductive amination pathway is used, imine intermediates or products from alternative reduction pathways may be present.[2]
-
Reagent-Related Impurities: Residual catalysts, reducing agents, or other reagents used during the synthesis and work-up can contaminate the crude product.
-
Positional Isomers: If substituted phenyl rings are involved in precursor synthesis, impurities with substituents at different positions on the aromatic ring could be present.[3]
Q2: Why is achieving high enantiomeric purity so important for this compound?
A2: (R)-cyclopropyl(phenyl)methanamine is a chiral amine, meaning it exists as two non-superimposable mirror images (enantiomers). In a biological system, these enantiomers can interact differently with chiral receptors or enzymes. The (R)-enantiomer may be the active pharmaceutical ingredient (API), while the (S)-enantiomer could be inactive, less active, or cause undesirable side effects.[1] Therefore, regulatory agencies demand that chiral drugs be produced and marketed as single enantiomers unless there is a clear therapeutic advantage to the racemic mixture.
Section 2: Analytical Assessment of Purity
Before attempting any purification, you must accurately quantify the purity of your starting material. This baseline measurement is essential for evaluating the success of your chosen strategy.
Q3: Which analytical methods are best for determining the enantiomeric excess (e.e.) and overall purity of my sample?
A3: A multi-pronged approach is often best. Chiral chromatography is the gold standard for determining e.e., while other methods can assess overall chemical purity.
| Analytical Method | Primary Use | Advantages | Considerations |
| Chiral HPLC | Enantiomeric Excess (e.e.) | High resolution and accuracy; widely available.[4] | Requires method development to find the right chiral stationary phase (CSP) and mobile phase. |
| Chiral SFC | Enantiomeric Excess (e.e.) | Faster analysis times and lower solvent consumption compared to HPLC; excellent for preparative scale.[1] | Requires specialized equipment. |
| NMR Spectroscopy | Structural Confirmation & e.e. | Provides structural information; can determine e.e. using chiral derivatizing or solvating agents.[5] | Less sensitive than chromatography; requires derivatization which can be complex.[6] |
| LC-MS | Impurity Identification | Highly sensitive for detecting and identifying low-level impurities by mass. | May not resolve enantiomers without a chiral column. |
Section 3: Purification Strategies and Troubleshooting
This section provides detailed protocols and troubleshooting for the most effective purification techniques.
Diastereomeric Salt Resolution
This classical method is one of the most robust and scalable techniques for resolving chiral amines.[7] It involves reacting the racemic or enantiomerically-impure amine with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[8][9]
Caption: Workflow for chiral purification via diastereomeric salt resolution.
Q4: How do I choose the right chiral resolving agent and solvent?
A4: This is often an empirical process, but some guidelines can help.[10]
-
Resolving Agent: For resolving a basic amine, you need a chiral acid. Commonly used and commercially available options include L-(+)-tartaric acid, (S)-(+)-mandelic acid, and (R)-(-)-mandelic acid. It is highly recommended to perform a small-scale screen with several acids to see which one provides the best crystal formation and separation.
-
Solvent Selection: The ideal solvent (or solvent system) should dissolve the diastereomeric salt mixture at an elevated temperature but allow for the selective precipitation of one diastereomer upon cooling. Alcohols (methanol, ethanol, isopropanol) or aqueous mixtures are excellent starting points.
Experimental Protocol: Diastereomeric Resolution with L-(+)-Tartaric Acid
-
Liberate the Free Amine: Dissolve your crude this compound in water. Add a base (e.g., 1M NaOH) until the pH is >10. Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Salt Formation: Dissolve the crude free amine (1.0 eq) in a minimal amount of a heated solvent like methanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 eq) in the same warm solvent.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution while warm. Allow the mixture to cool slowly to room temperature. The diastereomeric salt of the (R)-amine should preferentially crystallize. For maximum yield, the flask can be placed in an ice bath after reaching room temperature.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Purity Check: Liberate a small sample of the amine from the salt and analyze its enantiomeric excess by chiral HPLC or SFC.
-
Recrystallization (if needed): If the desired e.e. is not achieved, recrystallize the diastereomeric salt from a fresh portion of the hot solvent.[10]
-
Final Liberation: Once the desired purity is reached, suspend the purified salt in water, add a base to liberate the free amine, and extract as in step 1.
-
HCl Salt Formation: Dissolve the pure (R)-amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a compatible solvent to precipitate the pure this compound.
Q5: My resolution isn't working. The salt either "oils out" or nothing crystallizes. What should I do?
A5: This is a common issue. Here are some troubleshooting steps:
| Issue | Potential Cause | Troubleshooting Step | Expected Outcome |
| Oiling Out | The salt is too soluble, or the solution is cooling too rapidly. | Add a co-solvent in which the salt is less soluble (an anti-solvent). Ensure the cooling process is very slow. | Formation of a crystalline solid instead of an oil, allowing for proper isolation.[10] |
| No Crystals Form | The solution is not supersaturated, or nucleation is inhibited. | Reduce the solvent volume by careful evaporation. Scratch the inside of the flask with a glass rod. Add a seed crystal. | Induction of crystallization to yield the desired diastereomeric salt. |
| Poor Separation | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. | Screen different solvents or solvent mixtures. Sometimes a different chiral resolving agent is necessary. | Improved difference in solubility, leading to preferential crystallization of one diastereomer. |
Preparative Chiral Chromatography
For smaller scales or when crystallization methods fail, preparative chiral chromatography (HPLC or SFC) is an excellent alternative. It offers direct separation of the enantiomers without the need for chemical derivatization.[7]
Q6: When should I choose chromatography over diastereomeric resolution?
A6:
-
Scale: Chromatography is often faster and more cost-effective for small-scale purifications (mg to grams). Diastereomeric resolution is generally preferred for multi-kilogram to industrial scale-up.[7]
-
Difficulty: If an extensive screen of resolving agents and solvents fails to yield a good separation, chromatography is a more direct, albeit potentially more expensive, route to obtaining pure enantiomers.
-
Final Polishing: Chromatography is excellent for removing trace amounts of the undesired enantiomer to reach very high e.e. levels (>99.5%).
Q7: What are the typical conditions for preparative chiral separation of this amine?
A7: The optimal conditions depend on the specific chiral stationary phase (CSP) used. Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are highly effective for separating chiral amines.
| Parameter | Typical Conditions for Chiral HPLC | Typical Conditions for Chiral SFC |
| Stationary Phase | Cellulose or Amylose-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) | Same as HPLC |
| Mobile Phase | Hexane/Isopropanol or Heptane/Ethanol with a basic additive (e.g., 0.1% Diethylamine) | Supercritical CO₂ with a co-solvent (e.g., Methanol or Ethanol) and a basic additive. |
| Detection | UV at a suitable wavelength (e.g., 214 nm or 254 nm) | UV |
Note: The basic additive (like diethylamine) is crucial. It deactivates acidic sites on the silica support of the CSP, leading to better peak shape and improved resolution for basic analytes like amines.
Section 4: Summary of Purification Strategies
| Method | Pros | Cons | Best For |
| Diastereomeric Salt Resolution | Highly scalable, cost-effective at large scale.[7] | Can be labor-intensive to develop, generates waste from the undesired enantiomer.[8] | Multi-gram to industrial-scale production. |
| Preparative Chiral Chromatography | Direct separation, high purity achievable, rapid for small scale.[11] | Expensive columns and solvents, less economical for very large scales. | Small to medium-scale purification, final polishing step. |
| Recrystallization of HCl Salt | Simple, effective for removing chemical impurities. | Ineffective for separating enantiomers unless a conglomerate system is formed (rare). | Increasing chemical purity, but not enantiomeric excess. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Addressing Stability and Handling Issues of Amine Hydrochloride Salts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with amine hydrochloride salts. Amine hydrochlorides are a cornerstone of pharmaceutical development, offering a reliable method to improve the physicochemical properties of amine-containing active pharmaceutical ingredients (APIs). However, their use is not without challenges. This document provides in-depth, field-proven insights into troubleshooting the common stability and handling issues encountered during experimentation and formulation, ensuring the integrity and success of your work.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational principles of using amine hydrochloride salts. Understanding the "why" behind their use is the first step to mastering their application.
Q1: What is the primary motivation for converting a free base amine to its hydrochloride salt?
A1: The conversion from a free base to a hydrochloride salt is a strategic decision to enhance the "drug-like" properties of a molecule. Many amines in their free base form are oily liquids or low-melting-point solids, which are difficult to purify, handle, and formulate into solid dosage forms like tablets.[1] The formation of a hydrochloride salt typically yields a crystalline solid with a higher melting point and improved handling characteristics.[1]
Furthermore, this conversion dramatically impacts two critical pharmaceutical properties:
-
Enhanced Aqueous Solubility: The ionic nature of the ammonium salt significantly increases solubility in aqueous media compared to the often-hydrophobic neutral amine.[2][3] This is paramount for developing intravenous formulations and can substantially improve the dissolution rate and subsequent bioavailability of orally administered drugs.[1][4]
-
Increased Chemical Stability: The protonation of the amine's basic nitrogen atom ties up its lone pair of electrons. This lone pair is the site of oxidative degradation. By forming the salt, the amine is rendered far less susceptible to oxidation, which significantly increases the compound's shelf life and stability.[1][5]
Q2: How exactly does salt formation prevent the oxidation of the amine?
A2: The mechanism of protection is rooted in fundamental electronic effects. The nitrogen atom in a free amine possesses a lone pair of electrons, making it a nucleophilic and electron-rich center. This site is vulnerable to attack by electrophilic oxidizing agents or atmospheric oxygen, which can lead to the formation of N-oxides and other degradation products.[5] During the formation of a hydrochloride salt, a proton (H⁺) from hydrochloric acid accepts this lone pair, forming a stable N-H bond and conferring a positive charge on the nitrogen atom (R₃N + HCl → R₃NH⁺Cl⁻).[6] This protonated ammonium cation no longer has a reactive lone pair, effectively "deactivating" the primary site of oxidation and preserving the molecule's integrity.[1]
Q3: Is an amine hydrochloride salt always more soluble than its free base?
A3: While hydrochloride salts generally exhibit significantly higher aqueous solubility, this is not a universal rule for all solvent systems. The solubility of a salt is a balance between the energy required to break its crystal lattice and the energy released upon solvation of the resulting ions.[7]
-
In Water and Polar Protic Solvents: The high polarity and hydrogen-bonding capability of water effectively solvate the ammonium cation and the chloride anion, driving dissolution. Therefore, in aqueous buffers and physiological fluids, the salt is almost always more soluble.[2][3]
-
In Apolar Organic Solvents: The situation is reversed. The highly polar, ionic salt is often poorly soluble in nonpolar solvents like hexanes, ethers, or dichloromethane, whereas the neutral free base may be highly soluble. This differential solubility is a cornerstone of acid-base extraction during purification.
Predicting solubility with perfect accuracy without experimental data is challenging, as it depends on the specific structure of the amine, its crystal packing forces, and the properties of the solvent.[8]
Q4: What is hygroscopicity and why is it a major concern for amine HCl salts?
A4: Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. Amine hydrochloride salts are often hygroscopic due to the presence of the chloride ion, which can readily form hydrogen bonds with water molecules.[9][10] This becomes a critical stability issue for several reasons:
-
Physical Changes: Moisture uptake can cause the powder to cake, become sticky, or in severe cases, completely liquefy through a process called deliquescence. This ruins powder flow and makes accurate weighing and formulation impossible.
-
Chemical Degradation: The absorbed water is not inert. It can act as a solvent, creating localized aqueous microenvironments on the surface of the solid particles.[11] This can mediate hydrolytic degradation of other susceptible functional groups in the molecule (e.g., esters, amides) or, more critically, trigger salt disproportionation.[11][12]
Section 2: Troubleshooting Guide - Common Experimental & Formulation Issues
This section provides a structured approach to diagnosing and solving the most common and frustrating problems encountered when working with amine hydrochloride salts.
Issue 1: Salt Disproportionation in Solid Formulations
Symptom: You observe the appearance of the insoluble free base in your solid formulation during stability studies. This is often detected by a change in the sample's appearance, a failure to meet dissolution specifications, or by analytical techniques like X-Ray Powder Diffraction (XRPD) or Near-Infrared (NIR) spectroscopy, which show the emergence of peaks corresponding to the free base crystalline form.
Root Cause Analysis: Disproportionation is the conversion of the salt form back into its constituent free base and free acid (HCl).[11] In a solid formulation, this is a solution-mediated process that occurs within adsorbed layers of moisture on the particle surfaces.[11] The equilibrium is governed by the microenvironmental pH (the pH within this moisture layer). If the microenvironmental pH rises above a critical value known as pHmax, the salt will begin to convert to the less soluble free base, which then precipitates out of the micro-environment.[13]
Causality Diagram: The Mechanism of Disproportionation
Caption: The disproportionation pathway of an amine hydrochloride salt.
Solutions & Mitigation Strategies:
-
Control Humidity: Since water is the mediator, the most direct solution is to protect the formulation from moisture. This involves manufacturing under controlled humidity, using packaging with desiccants (e.g., silica gel), and ensuring container seals are robust.
-
Judicious Excipient Selection: The choice of excipients is the most critical factor. Avoid excipients with a basic character that can raise the microenvironmental pH.[13][14] Magnesium stearate is a common lubricant that is particularly problematic because it can induce disproportionation and its byproduct, magnesium chloride, is highly deliquescent, attracting more water and accelerating the issue.[14]
| Excipient Class | Problematic Examples (High Risk) | Safer Alternatives (Low Risk) | Rationale for Choice |
| Lubricants | Magnesium Stearate | Sodium Stearyl Fumarate (use with caution), Stearic Acid, Glyceryl Behenate | Magnesium stearate is a basic salt of a weak acid and can readily accept protons, raising the pH.[14] Stearic acid is acidic and can help maintain a lower micro-pH. |
| Disintegrants | Sodium Croscarmellose | Crospovidone, Starch | Sodium croscarmellose contains carboxylate groups that can act as proton acceptors.[14] Crospovidone and starch are non-ionic and have less impact on pH. |
| Fillers | Dibasic Calcium Phosphate | Mannitol, Microcrystalline Cellulose (MCC), Lactose | Basic fillers can create an alkaline microenvironment. Neutral fillers like mannitol and MCC are generally compatible.[14] |
Experimental Protocol: Excipient Compatibility Screening
This rapid slurry experiment helps predict which excipients are likely to cause disproportionation.
-
Preparation: Prepare saturated solutions of your amine HCl salt in water. Measure the pH of this solution; this is your baseline pHmax reference.
-
Incubation: In separate vials, add an excess of each candidate excipient (e.g., 100 mg) to a fixed volume of the saturated drug solution (e.g., 2 mL).
-
Equilibration: Seal the vials and agitate them (e.g., on a shaker) at a controlled temperature (e.g., 25°C or 40°C) for 24 hours to allow the pH to equilibrate.
-
Analysis: Centrifuge the samples. Carefully measure the pH of the supernatant liquid.
-
Decision: If an excipient causes the pH of the supernatant to rise significantly above the baseline pHmax, it is a high-risk candidate for causing disproportionation and should be avoided.
Issue 2: Poor Yield or Failure to Crystallize During Salt Formation
Symptom: After adding HCl to a solution of your amine free base, the product either remains as an oil/gum or the yield of the precipitated solid is very low.
Root Cause Analysis: This is a classic crystallization problem, often stemming from issues with solvent choice, residual water, or stoichiometry. The goal is to create a supersaturated solution of the salt in a solvent system where it is poorly soluble.
Troubleshooting Workflow: Optimizing Salt Crystallization
Caption: Troubleshooting workflow for low crystallization yield.
Solutions & Mitigation Strategies:
-
Ensure Anhydrous Conditions: Water can dramatically increase the solubility of the salt, preventing precipitation.[15] Use anhydrous solvents and employ a source of anhydrous HCl, such as a solution of HCl in isopropanol, dioxane, or diethyl ether, or by bubbling dry HCl gas through the solution.[15]
-
Optimize the Solvent System: The ideal process involves dissolving the free base in a solvent where it is soluble but the salt is not. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether. If the salt is too soluble in the reaction solvent, an "anti-solvent" (in which the salt is very insoluble, like heptane or ether) can be added slowly to induce precipitation.
-
Control Stoichiometry: Ensure at least one full equivalent of HCl is added. Use a pH indicator strip (moistened with water) held above the solution to check for an acidic vapor headspace, confirming an excess of HCl.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, induce nucleation by:
-
Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod.
-
Seeding: Add a tiny crystal of a previously made batch.
-
Cooling: Cool the solution slowly. A rapid crash-cooling often leads to oils or amorphous material.
-
Section 3: Best Practices for Storage and Handling
Proper storage and handling are non-negotiable for maintaining the purity and physical properties of amine hydrochloride salts.
| Parameter | Best Practice (Do) | Poor Practice (Don't) | Rationale |
| Temperature | Store in a cool, controlled environment (typically below 30°C).[9] | Store near heat sources, in direct sunlight, or in areas with large temperature fluctuations. | Heat can accelerate degradation pathways and increase the rate of moisture-induced physical changes.[16] |
| Humidity | Store in a dry place, inside a desiccator, or use containers with integrated desiccants.[9] | Store in open containers on the benchtop or in humid environments. | Prevents hygroscopic moisture uptake, which leads to caking, deliquescence, and disproportionation.[9][11] |
| Atmosphere | Store in tightly sealed containers. For highly sensitive compounds, consider backfilling with an inert gas like nitrogen or argon. | Leave container lids loose or open to the air. | Prevents exposure to atmospheric moisture and oxygen, which can cause both physical and chemical instability.[16] |
| Incompatibles | Segregate from strong bases (e.g., NaOH, amines) and strong oxidizing agents.[16][17] | Store alphabetically without regard to chemical compatibility. | Contact with bases will instantly convert the salt to the free base. Contact with oxidizers can initiate degradation.[16][17] |
| Handling | Use appropriate PPE (gloves, safety glasses, lab coat). Handle in a well-ventilated area or fume hood.[18] | Handle in an open area without ventilation or proper PPE. | Protects the user from potential irritation or toxicity and minimizes inhalation of fine powders.[19] |
Section 4: Key Analytical Techniques for Quality Control
Regularly assessing the quality of your amine hydrochloride salt is crucial. The following techniques are indispensable for a complete analysis.
| Analytical Technique | Application & Purpose | What to Look For |
| FT-IR Spectroscopy | Rapidly confirm salt formation and distinguish it from the free base. | Salt: Broad, strong absorbance from 2400-2800 cm⁻¹ (N-H⁺ stretch). Free Base: Absence of this broad peak; may show sharp N-H stretches >3300 cm⁻¹ (for 1°/2° amines).[20] |
| X-Ray Powder Diffraction (XRPD) | Confirm the crystalline form of the salt. Detect disproportionation by identifying the presence of the free base crystalline form. | A unique diffraction pattern for the salt form. The appearance of new peaks corresponding to the free base pattern indicates disproportionation.[14] |
| High-Performance Liquid Chromatography (HPLC) | Determine chemical purity and quantify degradation products or impurities. | A single major peak for the API. Any other peaks represent impurities or degradants that must be identified and quantified.[21] |
| Thermogravimetric Analysis (TGA) | Assess the amount of bound water or solvent in the crystal lattice. | Weight loss at temperatures below the decomposition point indicates the presence of solvates or hydrates. |
| Dynamic Vapor Sorption (DVS) | Quantify the hygroscopicity of the material. | A plot of weight gain versus relative humidity (RH). A large weight gain at high RH indicates a highly hygroscopic material. |
By understanding the fundamental chemistry, anticipating common challenges, and implementing robust analytical and handling protocols, you can effectively manage the stability of amine hydrochloride salts, ensuring the quality and reliability of your scientific results.
References
- 1. oit.edu [oit.edu]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharxmonconsulting.com [pharxmonconsulting.com]
- 15. benchchem.com [benchchem.com]
- 16. csuohio.edu [csuohio.edu]
- 17. fishersci.com [fishersci.com]
- 18. diplomatacomercial.com [diplomatacomercial.com]
- 19. diplomatacomercial.com [diplomatacomercial.com]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Racemization of Unwanted Amines in Resolution Processes
Welcome to the technical support center for amine racemization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for racemizing the unwanted enantiomer in amine resolution. By efficiently converting the undesired enantiomer back into the racemate, you can significantly enhance the overall yield and economic viability of your chiral amine synthesis, a cornerstone in the production of many pharmaceuticals.[1] This resource moves beyond simple protocols to explain the "why" behind the "how," ensuring you can troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purpose and challenges of amine racemization.
Q1: Why is racemization of the unwanted amine enantiomer necessary?
A1: Classical and enzymatic kinetic resolutions are powerful techniques for separating racemic mixtures.[2][3] However, they are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer, as the other 50% remains as the unwanted enantiomer.[1][2] Discarding half of your material is inefficient and costly. Racemization provides a method to convert the unwanted enantiomer back into the racemic mixture, allowing it to be recycled into the resolution process. When this racemization is performed in situ with the resolution, the process is known as Dynamic Kinetic Resolution (DKR), which can theoretically achieve a 100% yield of the desired enantiomer.[4][5][6]
Q2: What are the primary challenges in developing a racemization protocol?
A2: The main challenge is finding racemization conditions that are effective but not so harsh that they decompose the amine substrate or are incompatible with the resolution method.[1] For instance, many racemization catalysts require elevated temperatures, which can be detrimental to the enzymes used in enzymatic resolutions.[7][8] Key challenges include:
-
Catalyst/Enzyme Compatibility: Ensuring the racemization catalyst does not inhibit or deactivate the enzyme (in DKR).[6][7]
-
Substrate Stability: Preventing side reactions or degradation of the amine at the required racemization temperature.
-
Reaction Kinetics: The rate of racemization must be at least as fast as the rate of resolution to achieve high yields and enantiomeric excess in a DKR process.[6]
-
Catalyst Separation and Reuse: For process efficiency, especially on a large scale, the racemization catalyst should be easily separable and recyclable.[9][10]
Q3: What are the main categories of amine racemization methods?
A3: Amine racemization methods can be broadly classified into three categories:
-
Transition Metal-Catalyzed Racemization: Utilizes catalysts based on metals like palladium, ruthenium, and iridium to facilitate racemization, often via a dehydrogenation/re-hydrogenation mechanism.[7][9][11][12]
-
Enzymatic Racemization: Employs enzymes, such as ω-transaminases, that can interconvert amine enantiomers.[5][13]
-
Chemical (Non-catalytic) Methods: These often involve harsher conditions, such as high temperatures or strong bases, and are generally less common for complex molecules. An example includes racemization via an oxidation/reduction process through an imine intermediate.[14]
Section 2: Troubleshooting Guide for Transition Metal-Catalyzed Racemization
Transition metal catalysts are widely used for their efficiency under relatively mild conditions, making them suitable for DKR applications.[8][15]
Issue 1: Low or No Racemization Activity
Symptoms: The enantiomeric excess (ee) of the starting amine does not decrease over time, or does so very slowly.
Potential Causes & Solutions:
-
Cause: Inactive Catalyst Precursor.
-
Explanation: Many catalysts, like those based on [IrCp*I2]2, are pre-catalysts that must react in situ to form the active catalytic species.[7][16]
-
Solution: Ensure proper activation conditions. This may involve a pre-incubation step with a sacrificial amine or ensuring the reaction temperature is sufficient for activation. Check the integrity of the pre-catalyst; improper storage can lead to degradation.
-
-
Cause: Catalyst Poisoning or Inhibition.
-
Explanation: Certain functional groups on the substrate or impurities in the solvent can coordinate to the metal center and inhibit its catalytic activity. The slow release of byproducts during the reaction can also inactivate the catalyst over time.[10]
-
Solution:
-
Purify Substrates and Solvents: Ensure all reagents are of high purity and solvents are anhydrous and de-gassed where necessary.
-
Catalyst Choice: Some catalysts are more robust than others. For example, certain ruthenium complexes have shown good activity but can be deactivated by ammonia or primary amines.[11] Palladium nanocatalysts have demonstrated high robustness and recyclability.[9]
-
Additives: In some cases, the addition of a weak, non-coordinating base can improve catalyst turnover by facilitating the dehydrogenation step.
-
-
Issue 2: Poor Compatibility with Enzymatic Resolution in DKR
Symptoms: In a DKR setup, either the racemization is slow, or the enzymatic resolution stops, resulting in low yield and/or low ee.
Potential Causes & Solutions:
-
Cause: Mismatched Optimal Conditions.
-
Explanation: The metal catalyst may require a higher temperature than the enzyme can tolerate, or the optimal solvent for one is detrimental to the other.[6]
-
Solution:
-
Catalyst and Enzyme Screening: Screen a matrix of catalysts and enzymes to find a compatible pair. For example, the "SCRAM" iridium catalyst is noted for its mild operating conditions, making it compatible with enzymes.[7][17]
-
Immobilization: Immobilizing the enzyme (e.g., Novozym-435) or the metal catalyst can enhance stability and prevent direct deactivating interactions.[8][9] A Pd(0)-CalB cross-linked enzyme aggregate (CLEA) is an example of a biohybrid catalyst designed for this purpose.[18]
-
Process Separation: A resolution-racemization-recycle (R3) process can be employed where the racemization and resolution steps are physically separated. The mother liquor from the resolution is continuously passed through a heated column containing an immobilized racemization catalyst and then recycled back.[10]
-
-
Issue 3: Formation of Side Products
Symptoms: GC/HPLC analysis shows the formation of unexpected impurities, reducing the overall yield.
Potential Causes & Solutions:
-
Cause: Over-oxidation or Dimerization.
-
Explanation: The mechanism often involves the formation of an imine or enamine intermediate.[7][19] This reactive intermediate can sometimes undergo side reactions, such as dimerization or further oxidation, especially with catalysts like palladium black.[7]
-
Solution:
-
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the catalyst loading can sometimes minimize side product formation.
-
Use of Additives: The inclusion of molecular sieves can prevent side reactions by trapping water or other small molecules that might interfere.[9]
-
Hydrogen Source: The racemization cycle involves both dehydrogenation and hydrogenation. Ensure a suitable hydrogen source is present. Some catalysts can utilize secondary alcohols (e.g., isopropanol) or even the amine substrate itself as a hydrogen donor/acceptor.[10]
-
-
Summary of Common Metal Catalysts and Conditions
| Catalyst System | Metal | Typical Substrates | Temperature (°C) | Key Advantages | Potential Issues |
| [IrCp*I2]2 (SCRAM)[7][16] | Iridium | Primary, Secondary, Tertiary Amines | Ambient - 80 | Mild conditions, Air/water stable | Can be inhibited by byproducts |
| Pd Nanocatalyst (e.g., Pd/AlO(OH))[9] | Palladium | Primary Amines | 70 - 100 | Highly recyclable, Robust | Higher temperatures may be needed |
| Shvo Catalyst[7] | Ruthenium | Secondary Alcohols, Amines | >100 | Broad applicability | High temperatures, Low turnover |
| [Ru(p-cymene)Cl2]2 / Ligand[8] | Ruthenium | Secondary Alcohols, Amines | Room Temp - 60 | Can operate at room temperature | Ligand screening is necessary |
Section 3: Guide to Enzymatic Racemization
Biocatalytic racemization offers an elegant, highly specific, and environmentally friendly alternative, operating under mild conditions.[13][20]
FAQ: How does enzymatic racemization of amines work?
A: A common strategy employs a pair of stereocomplementary ω-transaminases (ω-TAs).[13] One enzyme is selective for the (S)-enantiomer and the other for the (R)-enantiomer. The enzymes catalyze a reversible transamination reaction with a ketone intermediate. An (S)-amine is converted to the ketone by the (S)-selective enzyme, and the ketone is then converted back to both (R)- and (S)-amines by both enzymes, eventually leading to a racemic mixture.
Workflow for Developing an Enzymatic Racemization
Caption: Workflow for enzymatic amine racemization.
Troubleshooting Enzymatic Racemization
Issue: Racemization is slow or stalls.
Potential Causes & Solutions:
-
Cause: Unfavorable Thermodynamic Equilibrium.
-
Explanation: The transamination reaction is reversible, and the equilibrium may lie unfavorably.[21]
-
Solution: The type and concentration of the amino acceptor are crucial.[13] Systematically screen different acceptors (e.g., pyruvate, acetone) and their concentrations to shift the equilibrium. In some cases, racemization can be achieved by the cross-transamination of two different amines, removing the need for an external acceptor.[13]
-
-
Cause: Enzyme Inhibition.
-
Explanation: High concentrations of the substrate amine or the co-product (e.g., alanine if pyruvate is the acceptor) can inhibit the transaminases.
-
Solution: Control the substrate and co-product concentrations. Using immobilized enzymes in a flow system can be highly effective, as the product is continuously removed, preventing inhibition and shifting the equilibrium.[21]
-
-
Cause: Low Enzyme Activity or Stability.
-
Explanation: The chosen enzymes may simply have low intrinsic activity towards your specific amine substrate or may not be stable under the required reaction conditions (e.g., pH, presence of organic co-solvents).
-
Solution:
-
Enzyme Screening: Test a broader panel of ω-transaminases from different microbial sources.
-
Protein Engineering: If resources permit, directed evolution or rational design can be used to improve the activity, selectivity, and stability of the enzymes.[4]
-
Immobilization: Immobilizing the enzymes can significantly improve their operational stability.
-
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed Racemization of a Secondary Amine
This protocol is adapted from the work on SCRAM catalysts.[7][17]
Materials:
-
Optically enriched amine (e.g., (R)-N-methyl-1-phenylethylamine)
-
[IrCp*I2]2 pre-catalyst
-
Anhydrous, de-gassed solvent (e.g., Toluene or Isopropanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the optically enriched amine (1.0 mmol).
-
Add the anhydrous, de-gassed solvent (5.0 mL).
-
Add the [IrCp*I2]2 pre-catalyst (0.01 mmol, 1 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) with stirring.
-
Monitor the reaction over time by taking aliquots. Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and analyze the enantiomeric excess (ee) by chiral HPLC or GC.
-
Continue the reaction until the ee approaches 0%.
Protocol 2: Chemoenzymatic DKR of a Primary Amine using a Palladium Nanocatalyst
This protocol is based on the method developed by Kim, Park, and coworkers.[9]
Materials:
-
Racemic primary amine (e.g., 1-phenylethylamine) (1.0 mmol)
-
Palladium nanocatalyst (e.g., Pd/AlO(OH)) (e.g., 2.5 mol % Pd)
-
Immobilized Lipase (e.g., Novozym-435) (e.g., 30 mg)
-
Acyl donor (e.g., Ethyl acetate) (serving as solvent and reagent)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a vial, add the racemic amine, palladium nanocatalyst, Novozym-435, and activated molecular sieves.
-
Add ethyl acetate as the solvent and acyl donor.
-
Seal the vial and place it in a shaker incubator heated to the desired temperature (e.g., 70 °C).
-
Monitor the reaction for both the conversion of the starting amine and the enantiomeric excess of the resulting amide product.
-
Once the reaction reaches >95% conversion, stop the reaction.
-
Filter off the solid catalysts (which can be washed and reused) and remove the solvent under reduced pressure.
-
The resulting enantiomerically enriched amide can then be hydrolyzed under acidic or basic conditions to yield the desired free amine.
Caption: Conceptual workflow of a Dynamic Kinetic Resolution.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. princeton.edu [princeton.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A ruthenium racemisation catalyst for the synthesis of primary amines from secondary amines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pure.hud.ac.uk [pure.hud.ac.uk]
- 18. diva-portal.org [diva-portal.org]
- 19. Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 21. academic.oup.com [academic.oup.com]
overcoming challenges in scaling up chiral amine synthesis processes
Technical Support Center: Scaling Up Chiral Amine Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for chiral amine synthesis. As researchers and process chemists, we understand that transitioning a promising lab-scale reaction to a robust, scalable process is fraught with challenges. A reaction that delivers 99% enantiomeric excess (ee) in a 100 mL flask can behave unpredictably in a 100 L reactor. This guide is designed to address those very challenges.
Here, we move beyond textbook procedures to offer troubleshooting guides and FAQs grounded in field-proven experience. We will explore the causality behind common failures in scaling up key methodologies—asymmetric hydrogenation, reductive amination, and biocatalysis—and provide structured, actionable solutions.
Section 1: Troubleshooting Asymmetric Hydrogenation & Reductive Amination
The direct reduction of imines and enamides is one of the most atom-economical routes to chiral amines.[1] However, the transition from bench to pilot plant often uncovers issues with catalyst stability, reaction kinetics, and impurity profiles.
Q1: My iridium-catalyzed asymmetric hydrogenation works beautifully on a gram scale, but upon scale-up, the catalyst deactivates prematurely, leading to a stalled reaction. What's happening?
A1: This is a classic scale-up challenge, often rooted in the product itself. The chiral amine product is typically basic and nucleophilic, which can lead to catalyst deactivation or poisoning.[2] At the lab scale, with efficient heat and mass transfer, the product is rapidly dispersed. In a large reactor, inadequate mixing can create localized "hot spots" of high product concentration, which effectively titrate your active catalyst.
Causality & Troubleshooting Steps:
-
Product Inhibition/Deactivation: The lone pair on the nitrogen of your amine product can coordinate to the metal center of the catalyst (e.g., Iridium or Rhodium), displacing the chiral ligand or blocking the substrate's access to the active site.[1][2]
-
Solution A - Dosing Strategy: Instead of batching all reagents at once, consider a semi-batch process. Slowly add the imine substrate to the reactor containing the catalyst and hydrogen. This keeps the instantaneous concentration of the inhibitory amine product low.
-
Solution B - Additive Screening: The use of an acidic additive can be transformative. A weak acid can protonate the newly formed amine, preventing it from coordinating with the catalyst. A Brønsted acid like HBr has been shown to dramatically improve catalyst performance in some systems.[1] It is critical to screen for the optimal acid and stoichiometry, as excess acid can lead to other side reactions.
-
-
Impurity Effects: Trace impurities in the starting material or solvent (e.g., water, sulfur compounds) that were negligible at a small scale can become significant catalyst poisons at a larger scale when absolute quantities increase.
-
Solution: Re-evaluate the purity specifications for all raw materials used at scale. Perform a simple catalyst poisoning study at the lab scale by intentionally spiking your reaction with suspected impurities to confirm their effect.
-
-
Mass Transfer Limitations (H₂ Availability): Inadequate agitation in a large vessel can lead to poor hydrogen gas dispersion in the liquid phase. The reaction becomes limited not by the catalyst's intrinsic activity but by the rate at which hydrogen can reach the catalytic centers.
-
Solution: Increase the agitator speed and evaluate different impeller designs (e.g., gas-entrainment impellers like a Rushton turbine) to improve gas-liquid mass transfer. Monitor the hydrogen uptake rate; a sudden plateau may indicate a mass transfer limitation rather than catalyst death.
-
Q2: I'm running a direct reductive amination of a ketone with ammonia, but I'm plagued by low conversion and the formation of a secondary amine by-product. How can I improve selectivity for my desired primary amine?
A2: Direct asymmetric reductive amination (DARA) with ammonia is highly desirable but challenging due to competing pathways.[3] Your issues—low conversion and over-alkylation—point to problems with imine formation and the relative reaction rates.
Troubleshooting Workflow for Direct Reductive Amination:
Caption: Decision tree for troubleshooting DARA.
Detailed Explanation:
-
Inefficient Imine Formation: The equilibrium between the ketone/ammonia and the corresponding imine/water often lies far to the left. Without sufficient imine, the catalyst will either sit idle or reduce the more abundant ketone starting material to an alcohol by-product.[3]
-
Solution: Shift the equilibrium. The use of an ammonium salt like ammonium chloride or ammonium salicylate not only acts as the ammonia source but also helps catalyze imine formation.[3] Alternatively, removing water using molecular sieves can also drive the reaction forward.
-
-
Competitive Ketone Reduction: The catalyst may be hydrogenating the starting ketone faster than the in situ formed imine.
-
Solution: This is a catalyst and condition-dependent issue. Screen different chiral ligands; some may exhibit higher selectivity for the C=N bond over the C=O bond. Running the reaction at a lower hydrogen pressure or temperature can sometimes favor imine reduction.
-
-
Over-alkylation to Secondary Amine: The desired primary amine product can react with another molecule of the starting ketone to form a secondary imine, which is then reduced to a secondary amine impurity.[3]
-
Solution: This is often exacerbated by high temperatures and long reaction times. Once process analytics show that the starting ketone is consumed, stop the reaction promptly. Maintaining a high effective concentration of ammonia relative to the ketone can also statistically disfavor the second amination step.
-
Section 2: Overcoming Hurdles in Biocatalytic Synthesis
Enzymes like transaminases (ATAs) and amine dehydrogenases (AmDHs) offer unparalleled stereoselectivity under mild conditions.[4] However, their practical application at scale is often limited by unfavorable equilibria, enzyme stability, and complex reaction mixtures.
Q3: My transaminase (ATA) reaction for converting a prochiral ketone to a chiral amine stalls at around 50% conversion, even with excess amine donor. How can I drive the reaction to completion?
A3: This is the most common challenge with transaminases: an unfavorable thermodynamic equilibrium.[5][6] The reaction is reversible, and as the products (chiral amine and a ketone by-product, e.g., acetone from isopropylamine donor) accumulate, the reverse reaction rate increases until it matches the forward rate, leading to equilibrium.
Strategies to Overcome Unfavorable ATA Equilibria:
| Strategy | Mechanism | Scale-Up Considerations |
| Excess Amine Donor | Pushes the equilibrium forward based on Le Châtelier's principle. A 5-10 fold excess of isopropylamine is common. | Cost-effective but complicates downstream processing, requiring removal of large amounts of excess amine. |
| Co-product Removal | Removing the ketone by-product (e.g., acetone) shifts the equilibrium. | Can be achieved by sparging with an inert gas or performing the reaction under reduced pressure.[7] Requires specialized reactor setup. |
| "Smart" Amine Donors | Use of diamine donors like cadaverine, where the deaminated co-product spontaneously cyclizes, irreversibly removing it from the equilibrium.[8] | Highly effective but the cost and availability of the "smart" donor must be considered. |
| Enzyme Cascades | Couple the ATA reaction with a second enzymatic step that consumes one of the products, pulling the equilibrium forward.[7][9] | Elegant but requires compatibility of two different enzymes and their cofactors, adding process complexity. |
Experimental Protocol: A Simple Test for Equilibrium Limitation
-
Set up your standard reaction at the 10 mL scale. Let it run until it stalls (e.g., 24 hours).
-
Analyze a sample via HPLC/GC to determine the conversion.
-
To the stalled reaction, add a co-solvent system or a resin (e.g., an adsorbent polymer) known to selectively sequester the ketone by-product.
-
Continue the reaction for another 12-24 hours, analyzing samples periodically.
-
Interpretation: If the conversion begins to increase again after the addition, your process is unequivocally equilibrium-limited. This justifies investing in a product-removal strategy for scale-up.
Q4: I want to use an amine dehydrogenase (AmDH) for my synthesis to avoid equilibrium issues, but the enzyme loses activity over the course of the batch. What causes this instability and how can I mitigate it?
A4: Amine dehydrogenases are powerful catalysts for the asymmetric reductive amination of ketones using ammonia, but their operational stability can be a bottleneck.[10][11] Instability often arises from oxidation, mechanical stress, or interactions with interfaces (e.g., gas bubbles).
Mitigation Strategies for Enzyme Instability:
-
Immobilization: This is the most robust strategy for improving enzyme stability and enabling reuse.[8] Covalently attaching the enzyme to a solid support (like chitosan beads or epoxy resins) can prevent aggregation and protect it from harsh conditions at interfaces.[8] Immobilization simplifies enzyme removal from the product stream, which is a major advantage at scale.[8][11]
-
Benefit: Allows for use in continuous flow reactors, dramatically increasing productivity and simplifying downstream processing.[12]
-
-
Chemical Additives: The addition of stabilizers can significantly prolong enzyme life.
-
Glycerol/Sorbitol: These polyols act as chemical chaperones, stabilizing the protein's tertiary structure.
-
Antioxidants: If oxidative damage is suspected (e.g., from air exposure), adding small amounts of antioxidants like dithiothreitol (DTT) can be protective, although this may add new impurities to the system.
-
Surfactants/Activators: Some AmDHs have been shown to be stabilized and activated by fatty acids like oleic acid, which can improve performance on a kilogram scale.[10]
-
-
Process Engineering:
-
Deoxygenation: Thoroughly sparge all buffer solutions and the reactor headspace with an inert gas (N₂ or Ar) before adding the enzyme.
-
Gentle Agitation: Use low-shear impellers (e.g., paddle or hydrofoil) instead of high-shear designs (e.g., Rushton turbine) to minimize mechanical stress on the enzyme.
-
Section 3: Downstream Processing & Purification
Synthesizing the chiral amine is only half the battle. Isolating it in high purity and yield at scale presents its own set of formidable challenges.
Q5: My reaction mixture contains the chiral amine product, the unreacted ketone, and a metal catalyst. Standard acid-base extraction isn't giving clean separation. What are my options?
A5: This is a common downstream challenge. The similar polarities and functionalities of starting materials and products can make simple liquid-liquid extractions ineffective.[13] Furthermore, you must ensure removal of the heavy metal catalyst to parts-per-million (ppm) levels for pharmaceutical applications.[14]
Purification Workflow:
Caption: General purification strategy for chiral amines.
Detailed Steps:
-
Catalyst Removal: Before any aqueous workup, remove the catalyst.
-
Heterogeneous Catalysts: If the catalyst is on a solid support, it can be removed by simple filtration. This is a major advantage of immobilized or heterogenized systems.[15][16]
-
Homogeneous Catalysts: These are more difficult to remove. The first step is often to pass the crude reaction mixture through a pad of silica gel, celite, or activated carbon. For more stringent removal, specialized metal scavengers (resins with functional groups that chelate the metal) are highly effective.
-
-
Product Isolation:
-
Crystallization: The most cost-effective and scalable purification method is crystallization. Attempt to form a salt of your amine product by treating the organic solution with an acid (e.g., HCl, H₂SO₄, or a chiral acid for resolution). The resulting salt may selectively crystallize out, leaving the neutral ketone starting material and other impurities in the mother liquor.
-
Preparative Chromatography: While expensive, preparative chromatography (including Supercritical Fluid Chromatography, SFC) is a powerful tool for difficult separations.[17] It is often used for high-value products or when crystallization fails.
-
FAQs: General Scale-Up Considerations
Q: How do I choose between a chemical and a biocatalytic route for my chiral amine at scale? A: The decision depends on several factors: substrate scope, catalyst cost, process intensity, and downstream processing. Biocatalysis often offers superior selectivity and milder conditions but may require significant development time for enzyme screening and engineering.[18] Chemical catalysis may be more broadly applicable but can involve expensive/toxic metals that require rigorous removal.[14] A techno-economic assessment is crucial; for example, amine dehydrogenases can be more cost-effective than transaminases due to the use of inexpensive ammonia.[11]
Q: My reaction is highly exothermic. How does this impact scale-up? A: Heat management is critical. A reaction that causes a mild 5 °C temperature rise in a 100 mL flask could lead to a dangerous thermal runaway in a 100 L reactor due to the much lower surface-area-to-volume ratio, which limits heat dissipation. Ensure you perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile of your reaction. At scale, this data is essential for designing an adequate cooling system and safe operating procedures.
Q: What are the benefits of considering continuous flow processing for chiral amine synthesis? A: Continuous flow processing offers significant advantages for scaling up these reactions. It allows for precise control over reaction parameters (temperature, pressure, residence time), superior heat and mass transfer, and enhanced safety by minimizing the volume of hazardous material at any given time.[16][19] For processes using immobilized catalysts (chemical or biological), a packed-bed flow reactor allows for excellent catalyst utilization and generates a product stream that is free of the catalyst, greatly simplifying purification.[15][16]
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization | Semantic Scholar [semanticscholar.org]
- 5. Process considerations for the asymmetric synthesis of chiral amines using transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. reddit.com [reddit.com]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 18. researchgate.net [researchgate.net]
- 19. GtR [gtr.ukri.org]
Technical Support Center: Stereochemical Integrity of Cyclopropylamines
Welcome to the technical support center dedicated to addressing a critical challenge in modern medicinal chemistry: preventing epimerization during the functionalization of chiral cyclopropylamines. The cyclopropyl moiety is a valuable structural motif in drug design, offering a unique combination of rigidity and metabolic stability.[1][2] However, the stereochemical integrity of chiral centers on the cyclopropane ring, particularly those bearing an amine, can be susceptible to compromise under various reaction conditions.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of cyclopropylamine chemistry and maintain stereochemical purity in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of cyclopropylamines, and why is it a significant concern?
A1: Epimerization is the change in the configuration of a single stereocenter in a molecule that has more than one. For a chiral cyclopropylamine, this means the inversion of the carbon atom to which the amine group is attached, leading to the formation of its diastereomer. This is a major concern in drug development because different stereoisomers of a drug can have vastly different pharmacological activities, potencies, and safety profiles.[3] The presence of an unwanted stereoisomer can lead to reduced efficacy, increased off-target effects, and complications in purification and regulatory approval.
Q2: What are the primary chemical mechanisms that lead to the epimerization of cyclopropylamines?
A2: The primary mechanism of epimerization for a chiral center alpha to a carbonyl group (as in an amide derived from a cyclopropylamine) involves the formation of an enolate or a related planar intermediate. Abstraction of the alpha-proton by a base, followed by re-protonation from either face, can lead to racemization or epimerization. For cyclopropylamines themselves, direct epimerization is less common under standard functionalization conditions but can be induced by certain Lewis acids or harsh reaction conditions that may involve transient ring-opening and closing.[4]
Q3: Can the cyclopropane ring itself open during functionalization reactions?
A3: Yes, the inherent ring strain of the cyclopropane ring makes it susceptible to opening under certain conditions.[5][6] This is particularly a risk with strong acids, certain transition metal catalysts, or at elevated temperatures. Ring-opening can lead to a loss of the desired cyclopropyl motif and the formation of various side products, such as n-propylamine derivatives.[5] Careful control of reaction conditions is crucial to avoid this unwanted pathway.
Q4: Are there specific functionalization reactions that are more prone to causing epimerization?
A4: Amide bond formation is a common reaction where epimerization is a significant risk, especially when the cyclopropylamine is coupled with an activated carboxylic acid.[7][8] The choice of coupling reagent, base, and reaction temperature are all critical factors.[7] N-alkylation and other reactions that involve the formation of a positive charge on the nitrogen atom can also potentially increase the acidity of the adjacent C-H bond, though this is generally a lesser concern than with amide couplings.
Troubleshooting Guides: Amide Bond Formation
Amide bond formation is a cornerstone of drug discovery and development. However, it is also a frequent source of epimerization when working with chiral amines. This section provides detailed troubleshooting for common issues encountered during the coupling of chiral cyclopropylamines with carboxylic acids.
Problem 1: Significant epimerization observed in the final amide product.
-
Potential Cause: The coupling reagent and/or base are too harsh, leading to the abstraction of the alpha-proton on the activated carboxylic acid or the cyclopropylamine.
-
Recommended Solutions:
-
Choice of Coupling Reagent: Opt for coupling reagents known to have a lower risk of epimerization. While classic carbodiimides like DCC and EDC can be effective, they often require additives to suppress racemization.[7][9] Uronium/aminium-based reagents like HATU can be highly efficient but should be used with caution and optimized conditions.[7] A milder and often superior alternative is the use of n-propanephosphonic acid anhydride (T3P®) in combination with pyridine.[8]
-
Base Selection: The choice and stoichiometry of the base are critical. Strong, non-hindered bases like triethylamine (TEA) should be avoided. Instead, use a weaker or sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in stoichiometric amounts.[7]
-
Temperature Control: Perform the reaction at low temperatures (0 °C to -20 °C) to minimize the rate of epimerization.[8]
-
| Parameter | High Epimerization Risk | Low Epimerization Risk | Rationale |
| Coupling Reagent | Highly reactive reagents without additives | T3P®, COMU, with additives like HOBt or Oxyma[7][8][9] | Additives form active esters that are less prone to epimerization. T3P® with pyridine is a mild and effective system.[8] |
| Base | Triethylamine (TEA), excess base[7] | N-methylmorpholine (NMM), DIPEA (stoichiometric)[7] | Weaker or sterically hindered bases are less likely to abstract the alpha-proton.[7] |
| Temperature | Room temperature or elevated | 0 °C to -20 °C | Lower temperatures reduce the rate of proton abstraction and subsequent epimerization.[8] |
| Solvent | Polar aprotic (e.g., DMF)[7] | Less polar (e.g., DCM, Toluene)[7] | Solvent polarity can influence the stability of intermediates that lead to epimerization.[7] |
Experimental Protocol: Low-Epimerization Amide Coupling using T3P®
-
Dissolve the carboxylic acid (1.0 eq.) and the chiral cyclopropylamine hydrochloride salt (1.05 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane or ethyl acetate).
-
Add pyridine (2.1 eq.) to the mixture and cool to 0 °C in an ice bath.
-
Slowly add a solution of T3P® (50% in ethyl acetate, 1.2 eq.) to the cooled mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guides: N-Functionalization and Ring Stability
Problem 2: Formation of ring-opened byproducts during N-alkylation or other functionalization reactions.
-
Potential Cause: The reaction conditions are too harsh, leading to the cleavage of the strained cyclopropane ring. This can be exacerbated by strong Lewis acids or high temperatures.
-
Recommended Solutions:
-
Avoid Strong Lewis Acids: If a Lewis acid is required, opt for milder options and use them in catalytic amounts. In some cases, the presence of a polar aprotic cosolvent like DMF can inhibit Lewis acid-mediated ring-opening/epimerization.[4]
-
Moderate Reaction Temperatures: Avoid excessive heating. If the reaction is sluggish at room temperature, consider microwave irradiation for short periods as an alternative to prolonged heating.
-
pH Control: Maintain a neutral or slightly basic pH throughout the reaction and workup to prevent acid-catalyzed ring opening.
-
Diagram: Decision-Making Workflow for Troubleshooting Epimerization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 9. bachem.com [bachem.com]
troubleshooting low enantiomeric excess in asymmetric synthesis of amines
A Guide for Researchers, Scientists, and Drug Development Professionals
Chiral amines are crucial building blocks in a vast array of pharmaceuticals and agrochemicals. Their stereoselective synthesis is a cornerstone of modern organic chemistry, yet achieving high enantiomeric excess (ee) can be a significant challenge. This technical support guide, designed for professionals in the field, provides in-depth troubleshooting strategies and frequently asked questions to address common issues encountered during the asymmetric synthesis of amines.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise when troubleshooting low enantiomeric excess in asymmetric amine synthesis.
Q1: My asymmetric amination is resulting in a low enantiomeric excess. What are the most common initial checks I should perform?
A: When faced with suboptimal ee, a systematic review of your experimental setup is the first critical step. Begin by verifying the enantiomeric purity of your chiral catalyst or auxiliary, as any impurity will directly impact the stereochemical outcome.[1] Ensure that all reagents, particularly organometallics and bases, are fresh and of high quality, and that all solvents are anhydrous, as water can interfere with many catalytic systems.[1] Finally, meticulously check and control your reaction temperature, as even minor fluctuations can significantly diminish enantioselectivity.[1]
Q2: How significant is the choice of solvent in determining the enantioselectivity of my reaction?
A: The solvent can have a dramatic effect on enantioselectivity.[2][3] The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting the stereochemical outcome.[4] In some cases, changing the solvent can even lead to the formation of the opposite enantiomer.[5] It is highly recommended to screen a variety of solvents, including both non-coordinating (e.g., toluene, dichloromethane, THF) and coordinating options, to identify the optimal medium for your specific transformation.[1][5]
Q3: Could the reducing agent in my reductive amination be the cause of low enantiomeric excess?
A: Yes, the choice and handling of the reducing agent are critical. For direct (one-pot) reductive aminations, it's crucial to use a reagent that selectively reduces the imine intermediate in the presence of the starting ketone or aldehyde.[6][7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice due to its selectivity for imines.[6][8] If using a stronger reducing agent like sodium borohydride (NaBH₄), it's important to allow sufficient time for imine formation before adding the reductant to avoid premature reduction of the carbonyl compound.[7][9]
Q4: I'm observing both low yield and low enantiomeric excess. Are these two issues often related?
A: Yes, low reactivity and poor enantioselectivity can frequently be linked.[1] A sluggish reaction may indicate a problem with catalyst activity or stability.[4] Inefficient catalyst turnover can lead to the formation of side products or allow for a non-selective background reaction to occur, both of which can erode the enantiomeric excess. Addressing the factors that are hindering the reaction rate, such as catalyst loading, temperature, or reagent purity, will often lead to an improvement in both yield and enantioselectivity.
Q5: Can the product amine itself be interfering with the reaction?
A: Product inhibition is a known issue in some asymmetric aminations. The newly formed chiral amine can sometimes coordinate to the catalyst, leading to deactivation.[2] This is particularly a concern in the asymmetric hydrogenation of N-alkyl ketimines due to the high basicity and nucleophilicity of the product amines.[3] If product inhibition is suspected, strategies such as using a higher catalyst loading or running the reaction at a lower concentration may be beneficial.
Troubleshooting Guides
For more persistent issues with low enantiomeric excess, the following detailed guides provide a structured approach to problem-solving.
Guide 1: Catalyst and Ligand Optimization
A mismatch between the substrate and the chiral catalyst or ligand is a frequent cause of poor stereochemical control.[4] This guide provides a systematic approach to catalyst and ligand screening.
Workflow for Catalyst and Ligand Screening
Caption: A systematic workflow for troubleshooting low ee through catalyst and ligand optimization.
Step-by-Step Protocol:
-
Verify Purity: The first step is to confirm the enantiomeric and chemical purity of your chiral catalyst or ligand.[1] This can be achieved using techniques like chiral HPLC or by preparing a derivative for NMR analysis.[1]
-
Screen Ligands: If the purity is confirmed, the next step is to screen a diverse set of chiral ligands.[10] Even small structural modifications to the ligand can have a profound impact on enantioselectivity.
-
Optimize Loading: The concentration of the catalyst or ligand can influence the outcome.[11] Vary the catalyst loading to find the optimal concentration for your specific reaction.
-
In-Situ Formation: For catalysts formed in-situ, ensure that the active species is being generated correctly.[1] This may involve adjusting the pre-formation time or using spectroscopic methods like NMR to confirm its formation.[1]
Guide 2: Reaction Condition Optimization
The reaction conditions play a pivotal role in determining the stereochemical outcome of an asymmetric synthesis.[4] This guide outlines a systematic approach to optimizing these parameters.
Impact of Key Reaction Parameters on Enantiomeric Excess
| Parameter | Potential Impact on Enantiomeric Excess | Troubleshooting Strategy |
| Temperature | Lower temperatures often lead to higher enantioselectivity by favoring the more ordered transition state.[1] However, some reactions show a high tolerance to elevated temperatures.[12] | Screen a range of temperatures (e.g., -78 °C to room temperature) to find the optimum.[1] |
| Solvent | Can significantly influence the transition state geometry and catalyst activity.[4][5] | Screen a variety of solvents with different polarities and coordinating abilities (e.g., toluene, THF, CH₂Cl₂, MeOH).[1][5][13] |
| Concentration | Can affect reaction kinetics and the potential for side reactions or catalyst deactivation. | Vary the concentration of the limiting reagent to assess its impact on enantioselectivity. |
| Additives | Acids, bases, or other additives can influence catalyst activity and the reaction mechanism.[14] | If applicable, screen different additives and optimize their stoichiometry. |
Experimental Protocol for Temperature Screening:
-
Set up a series of identical reactions in parallel.
-
Maintain each reaction at a different, constant temperature (e.g., -78 °C, -40 °C, 0 °C, and 25 °C) using appropriate cooling baths.
-
Monitor the reactions for completion by TLC or another suitable analytical technique.
-
Upon completion, quench the reactions and determine the enantiomeric excess of the product for each temperature point using chiral HPLC or GC.
Guide 3: Substrate and Reagent Considerations
The inherent properties of your starting materials can significantly impact the success of an asymmetric transformation.
Troubleshooting Substrate and Reagent Issues
Caption: A workflow for addressing substrate and reagent-related issues leading to low ee.
Key Considerations:
-
Substrate Purity: Impurities in the starting material can sometimes act as catalyst poisons or participate in undesired side reactions. Ensure the substrate is of high purity before use.
-
Reagent Quality: Use fresh, high-purity reagents. For instance, the quality of organometallic reagents can be critical and they should be titrated before use.[1]
-
Protecting Groups: In some cases, the protecting groups on the substrate can sterically or electronically hinder the desired stereochemical outcome. It may be necessary to explore alternative protecting group strategies.
-
Substrate-Catalyst Mismatch: The chosen chiral catalyst may not be optimal for the specific substrate.[4] This often necessitates screening different classes of catalysts.
Guide 4: Post-Reaction Workup and Purification
Even if the reaction itself proceeds with high enantioselectivity, the enantiomeric excess can be compromised during workup or purification if the product is prone to racemization.
Strategies to Prevent Racemization:
-
Mild Workup Conditions: Avoid harsh acidic or basic conditions during the workup if the product has a stereocenter that is susceptible to epimerization.
-
Temperature Control: Perform extractions and other workup procedures at low temperatures to minimize the risk of racemization.
-
Purification Method: While chromatography is a common purification technique, consider recrystallization as a method to potentially enhance the enantiomeric excess of a solid product.
Protocol for Enhancing Enantiomeric Excess by Recrystallization:
-
Dissolve the scalemic amine product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature.
-
Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.
-
Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals and determine their enantiomeric excess. This process can sometimes selectively crystallize one enantiomer, leading to a significant improvement in optical purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Validation & Comparative
comparative analysis of chiral resolving agents for primary amines
An In-Depth Comparative Guide to Chiral Resolving Agents for Primary Amines
Introduction: The Critical Role of Chirality in Modern Chemistry
In the realm of pharmaceuticals, agrochemicals, and materials science, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. The resolution of racemates—equimolar mixtures of enantiomers—into their constituent enantiomers is therefore a critical step in the development of single-enantiomer active pharmaceutical ingredients (APIs). Primary amines are a ubiquitous functional group in a vast array of biologically active molecules, making their chiral resolution a frequently encountered challenge for synthetic chemists.
This guide provides a comparative analysis of the most common and effective chiral resolving agents and techniques for primary amines, offering insights into their mechanisms, advantages, and limitations. We will delve into the practical aspects of diastereomeric salt formation, kinetic resolution, and chromatographic methods, supported by experimental data and protocols to aid researchers in selecting the optimal strategy for their specific needs.
Diastereomeric Salt Formation: The Classical Approach
The most traditional and often cost-effective method for resolving primary amines on a large scale is through diastereomeric salt formation. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Common Chiral Resolving Agents for Diastereomeric Salt Formation
| Chiral Resolving Agent | Key Advantages | Common Applications & Considerations |
| Tartaric Acid and its Derivatives | Readily available, inexpensive, and effective for a wide range of amines. Derivatives like Di-p-toluoyltartaric acid (DPTTA) and Dibenzoyltartaric acid (DBTA) offer enhanced discriminatory power. | The choice between L-(+)-tartaric acid and D-(-)-tartaric acid can significantly impact the resolution efficiency. The solvent system for crystallization is a critical parameter that requires careful optimization. |
| Mandelic Acid | Often provides well-defined crystalline salts. Both (R)- and (S)-mandelic acid are commercially available. | Particularly effective for the resolution of α-chiral primary amines. The aromatic ring can participate in π-π stacking interactions, aiding in crystal lattice formation. |
| Camphorsulfonic Acid (CSA) | A strong acid that forms stable salts. Its rigid bicyclic structure can lead to good chiral recognition. | Available as both (1R)-(-)- and (1S)-(+)-enantiomers. The choice of enantiomer can influence which amine enantiomer crystallizes preferentially. |
| (S)-Naproxen | A chiral carboxylic acid that is also a non-steroidal anti-inflammatory drug (NSAID). It can be a highly effective resolving agent. | Its rigid aromatic structure can lead to excellent chiral discrimination. The availability might be more limited compared to tartaric or mandelic acid. |
Mechanism of Diastereomeric Salt Formation and Separation
The underlying principle of this method is the differential solubility of the two diastereomeric salts formed. For a racemic amine (R/S-amine) and a single enantiomer of a chiral acid ((R)-acid), the following two salts are formed:
-
(R)-amine • (R)-acid
-
(S)-amine • (R)-acid
These two salts are diastereomers and will have different crystal packing energies and, consequently, different solubilities in a given solvent system. Through careful selection of the solvent and optimization of the crystallization conditions (temperature, concentration), one of the diastereomeric salts can be induced to crystallize preferentially, leaving the other diastereomer enriched in the mother liquor.
Experimental Protocol: Resolution of 1-Phenylethylamine with L-(+)-Tartaric Acid
-
Salt Formation: Dissolve one equivalent of racemic 1-phenylethylamine in a suitable solvent (e.g., methanol). In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in the same solvent, gently warming if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the crystalline salt in water and add a base (e.g., 10% NaOH solution) to deprotonate the amine.
-
Extraction: Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Analysis: Dry the organic layer, evaporate the solvent, and determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or by measuring the optical rotation.
Figure 1: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Kinetic Resolution: Exploiting Differences in Reaction Rates
Kinetic resolution is a powerful technique that relies on the differential reaction rates of the two enantiomers of a racemic starting material with a chiral catalyst or reagent. The reaction is stopped before completion, resulting in a mixture of unreacted starting material enriched in the less reactive enantiomer and a product enriched in the more reactive enantiomer.
Enzymatic Kinetic Resolution
Enzymes, particularly lipases, are highly enantioselective catalysts that are widely used for the kinetic resolution of primary amines. A common approach is the acylation of the amine, where one enantiomer is acylated much faster than the other.
| Enzyme | Acylating Agent | Key Advantages |
| Candida antarctica Lipase B (CALB) | Ethyl acetate, Isopropyl acetate | High enantioselectivity for a broad range of primary amines. Immobilized versions (e.g., Novozym 435) are robust and reusable. |
| Pseudomonas cepacia Lipase (PSL) | Various esters | Often exhibits complementary enantioselectivity to CALB. |
Experimental Protocol: Enzymatic Kinetic Resolution of a Primary Amine using CALB
-
Reaction Setup: To a solution of the racemic primary amine in an organic solvent (e.g., toluene or THF), add an acylating agent (e.g., ethyl acetate) and the immobilized lipase (e.g., Novozym 435).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by TLC or GC/HPLC.
-
Quenching: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.
-
Separation: The resulting mixture contains the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer). These can be separated by standard column chromatography or by an acid-base extraction.
-
Analysis: Determine the enantiomeric excess of both the unreacted amine and the acylated product.
A Senior Application Scientist's Guide to Chiral Resolution: (R)-cyclopropyl(phenyl)methanamine hydrochloride vs. Mandelic Acid
For researchers, scientists, and professionals in drug development, the separation of enantiomers is not merely a purification step; it is a critical process that defines a drug's efficacy and safety profile. The classical method of diastereomeric salt crystallization remains a robust, scalable, and often cost-effective strategy for obtaining single-enantiomer compounds. The success of this technique hinges on the judicious selection of a chiral resolving agent.
This guide provides an in-depth, objective comparison of two distinct types of resolving agents: Mandelic Acid , a well-established and versatile chiral acid for the resolution of racemic bases, and (R)-cyclopropyl(phenyl)methanamine hydrochloride , a representative chiral amine used for the resolution of racemic acids. We will delve into the mechanistic principles, provide field-proven experimental insights, and present the data necessary to help you select the most appropriate agent for your specific application.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The foundational principle of this technique is the conversion of enantiomers, which possess identical physical properties, into diastereomers, which do not. A racemic mixture (a 50:50 mixture of two enantiomers) is reacted with a single, pure enantiomer of a resolving agent. This acid-base reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit distinct physical properties, most critically, different solubilities in a given solvent system. This solubility differential allows for the separation of one diastereomer by fractional crystallization.[1][2] Subsequently, the resolving agent is cleaved from the separated salt, yielding the desired pure enantiomer.
Caption: General Principle of Chiral Resolution via Diastereomeric Salt Formation.
The Workhorse: Mandelic Acid for Amine Resolution
Mandelic acid is a classic, alpha-hydroxy carboxylic acid that is widely employed for the resolution of a broad spectrum of racemic amines and other basic compounds.[3][4] Its prevalence is due to its commercial availability in both (R) and (S) forms, relatively low cost, and the ability of its phenyl ring and hydroxyl group to engage in multiple non-covalent interactions (π-stacking, hydrogen bonding) that can lead to well-defined, crystalline diastereomeric salts.
Performance Characteristics
The efficacy of mandelic acid is highly dependent on the substrate and solvent system. The goal is to maximize the solubility difference between the two diastereomeric salts. A screening process is essential. Below is a summary of representative performance data from literature.
| Racemic Amine Substrate | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Amine |
| Phenylalanine Methyl Ester | PEGylated-(R)-Mandelic Acid | Methanol | 78-90% | 85% (first cycle) |
| (±)-α-Phenylethylamine | (R,R)-(+)-Tartaric Acid (for comparison) | Methanol | Variable | Often ~70% without recrystallization |
| (±)-Mandelic Acid | (1R,2S)-(–)-Ephedrine | 95% Ethanol | 80% (crude salt) | 85% after cleavage |
(Note: Data is compiled from various sources to illustrate typical performance ranges.[5][6])
Experimental Protocol: Resolution of a Racemic Amine with (S)-Mandelic Acid
This protocol provides a self-validating workflow for the resolution of a generic racemic primary amine.
-
Solvent Screening (Crucial First Step):
-
Rationale: The choice of solvent is the most critical variable. An ideal solvent will fully dissolve both diastereomeric salts at an elevated temperature but will allow only one to crystallize upon cooling.
-
Procedure: In separate small-scale test tubes, dissolve small, equal amounts of the racemic amine and 0.5-1.0 equivalents of (S)-Mandelic Acid in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile). Heat the solutions to dissolve the solids, then allow them to cool slowly to room temperature, followed by further cooling in an ice bath. Observe which solvent provides a good yield of crystalline precipitate.
-
-
Diastereomeric Salt Formation (Scale-Up):
-
Dissolve the racemic amine (1.0 eq.) in the chosen optimal solvent with gentle heating.
-
In a separate flask, dissolve (S)-Mandelic Acid (0.5–1.0 eq.) in the same solvent. Using slightly less than one equivalent of the resolving agent can sometimes result in a higher initial purity of the precipitated salt.
-
Slowly add the mandelic acid solution to the amine solution while stirring.
-
Allow the solution to cool gradually to room temperature. Slow cooling is paramount for forming well-ordered crystals and achieving high purity.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation of the less soluble diastereomeric salt.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove residual mother liquor containing the more soluble diastereomer.
-
Validation Checkpoint: Dry a small sample of the crystals. Determine the enantiomeric excess (ee) of this initial salt (after cleavage) using an appropriate analytical method (e.g., Chiral HPLC).
-
If the desired purity is not achieved, recrystallize the salt from the same fresh, hot solvent. Repeat this process until a constant melting point or specific rotation is achieved, indicating high diastereomeric purity.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add an aqueous base (e.g., 2M NaOH) to adjust the pH to >11. This deprotonates the amine, making it soluble in an organic solvent.
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure amine.
-
Caption: Workflow for Resolving a Racemic Amine with Mandelic Acid.
A Specialized Tool: (R)-cyclopropyl(phenyl)methanamine for Acid Resolution
This compound is a chiral primary amine that serves as a resolving agent for racemic carboxylic acids. While less universally cited as a resolving agent than mandelic acid, its structural features offer distinct advantages for specific substrates. The presence of both a rigid cyclopropyl group and an aromatic phenyl group provides a unique stereochemical environment. This combination can lead to strong and highly specific diastereomeric interactions, potentially resulting in excellent discrimination and efficient crystallization for challenging acidic compounds.
Performance Characteristics
Direct, quantitative, side-by-side comparative data for this compound against other resolving agents is not abundant in peer-reviewed literature, as it is often synthesized and used as a chiral building block. However, its performance can be inferred from the general principles of chiral amine resolving agents.[7][8]
-
Structural Rigidity: The cyclopropyl moiety restricts conformational flexibility, which can lead to more ordered and selective crystal packing in one diastereomer over the other.[9]
-
Aromatic Interactions: The phenyl group allows for π-stacking interactions, similar to mandelic acid, which is a key factor in forming stable, crystalline salts.
-
Application Niche: This type of resolving agent is ideal for racemic carboxylic acids, particularly those where common resolving agents like brucine or ephedrine fail to provide adequate separation.
Experimental Protocol: Resolution of a Racemic Carboxylic Acid
This protocol outlines a representative workflow for resolving a generic racemic carboxylic acid using (R)-cyclopropyl(phenyl)methanamine (the free base, generated from the hydrochloride salt).
-
Preparation of the Free Base:
-
Rationale: The commercially available hydrochloride salt must be converted to the free amine to act as a base.
-
Procedure: Dissolve this compound in water. Add an aqueous base (e.g., 2M NaOH) until the pH is >11. Extract the liberated free amine into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and carefully remove the solvent. The resulting oil is the free amine resolving agent.
-
-
Solvent Screening:
-
As with mandelic acid, this is the most critical step. Screen a variety of solvents (e.g., ethyl acetate, acetone, isopropanol, toluene) to find one that provides a crystalline precipitate with a good yield upon cooling.
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid (1.0 eq.) in the chosen solvent, with heating if necessary.
-
Add the (R)-cyclopropyl(phenyl)methanamine free base (0.5–1.0 eq.).
-
Stir the solution and allow it to cool slowly to room temperature, then in an ice bath.
-
-
Isolation and Purification:
-
Collect the crystalline salt by vacuum filtration, washing with a small amount of cold solvent.
-
Validation Checkpoint: Assess the diastereomeric purity. If needed, recrystallize from fresh solvent until purity is constant.
-
-
Liberation of the Free Acid:
-
Suspend the purified salt in water.
-
Add an aqueous acid (e.g., 1M HCl) to adjust the pH to <2. This protonates the carboxylic acid and ensures the amine remains as its water-soluble hydrochloride salt.
-
Extract the liberated, enantiomerically pure carboxylic acid into an organic solvent.
-
Dry the organic layer, filter, and remove the solvent to yield the final product.
-
Caption: Workflow for Resolving a Racemic Acid with a Chiral Amine.
Comparative Analysis and Strategic Selection
The choice between these two agents is fundamentally dictated by the nature of the racemic substrate you wish to resolve. They are complementary tools in the chemist's arsenal.
| Feature | Mandelic Acid | (R)-cyclopropyl(phenyl)methanamine HCl |
| Target Substrate | Racemic bases (e.g., amines) | Racemic acids (e.g., carboxylic acids) |
| Chemical Nature | Chiral α-hydroxy carboxylic acid | Chiral primary amine (used as free base) |
| Key Structural Features | Phenyl group (π-stacking), Hydroxyl & Carboxyl groups (H-bonding) | Phenyl group (π-stacking), Cyclopropyl group (rigidity), Amine group (H-bonding) |
| Mechanism | Forms diastereomeric salts with bases | Forms diastereomeric salts with acids |
| Availability | Widely available in both (R) and (S) forms, relatively inexpensive | Available, often as the HCl salt; generally more expensive |
| Performance | Well-documented, high ee (>95%) and good yields achievable with optimization[3] | Performance is substrate-dependent; rigid structure suggests potential for high selectivity with specific acids |
| Primary Use Case | A "first-line" choice for resolving a wide variety of amines | A specialized agent for resolving acids, particularly where other agents may fail |
Strategic Causality:
-
Choose Mandelic Acid when: You are resolving a racemic amine or other basic compound. It is a cost-effective, reliable starting point for screening due to its extensive history of successful resolutions.
-
Choose (R)-cyclopropyl(phenyl)methanamine when: You are resolving a racemic carboxylic acid. Its unique rigid structure may provide the necessary selectivity for acids that are difficult to resolve with more common chiral bases.
Conclusion
Both mandelic acid and (R)-cyclopropyl(phenyl)methanamine are valuable tools for chiral resolution via diastereomeric salt formation. They are not direct competitors but rather complementary agents targeting different classes of compounds. Mandelic acid stands as a time-tested, versatile, and economical choice for the resolution of racemic bases. (R)-cyclopropyl(phenyl)methanamine, with its distinct structural rigidity, represents a more specialized but potentially powerful option for the resolution of challenging racemic acids. The optimal choice always depends on the specific molecular architecture of the target compound, and a thorough screening of solvents and conditions is the key to a successful, high-purity separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. ChiPros Chiral Amines [sigmaaldrich.com]
- 9. Student to Student: Chiral resolution of cyclopropyl esters | RIT [rit.edu]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Chiral Amine Purity
In the realm of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different effects within a biological system.[1] Consequently, the accurate quantification of chiral amine purity, specifically the determination of enantiomeric excess (ee%), is a cornerstone of drug development and quality control.[2][3] This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in the principles of scientific integrity and supported by established validation protocols.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4] For the quantification of chiral amine purity, this means demonstrating that the chosen method is not only able to separate the enantiomers but can do so with a degree of accuracy, precision, and robustness that ensures the reliable determination of the enantiomeric ratio. The International Council for Harmonisation (ICH) Q2(R2) guideline, along with guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a comprehensive framework for this process.[4][5][6][7][8][9]
Comparative Analysis of Key Analytical Techniques
The separation and quantification of chiral amines are predominantly achieved through chromatographic and electrophoretic techniques.[10][11][12] The selection of a method is a critical decision influenced by the physicochemical properties of the amine, the required sensitivity, and the desired sample throughput.[2]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely used technique for enantiomeric separations.[13][14] Its versatility stems from the vast array of commercially available chiral stationary phases (CSPs).[1][12][15]
-
Principle of Separation: The differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase leads to different retention times, enabling their separation.[16] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are particularly effective for a broad range of chiral compounds.[10][13] For primary amines, crown ether-based CSPs can offer excellent enantioselectivity through the formation of inclusion complexes.[17][18]
-
Causality in Method Development: The choice of mobile phase is crucial. In normal-phase HPLC, a non-polar solvent like hexane is typically used with a polar modifier such as isopropanol. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape and prevent tailing by masking active sites on the silica support.[13]
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC.[19] It utilizes supercritical carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption.[19][20]
-
Principle of Separation: Similar to HPLC, SFC relies on the differential interaction of enantiomers with a CSP.[21] The unique properties of supercritical fluids, such as low viscosity and high diffusivity, often lead to faster separations and higher efficiency compared to HPLC.[19][21]
-
Causality in Method Development: Method development in SFC often involves screening different organic co-solvents (modifiers) and additives.[22] For chiral amines, acidic and basic additives can be used to improve peak shape and selectivity.[21][23] The interplay between the modifier, additive, and CSP is critical for achieving optimal resolution.[22][23]
Chiral Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that offers distinct advantages in terms of efficiency, speed, and minimal sample and reagent consumption.[24][25][26]
-
Principle of Separation: In CE, a chiral selector is typically added to the background electrolyte (BGE).[24] The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, leading to their separation.[24] Common chiral selectors for amines include cyclodextrins, crown ethers, and certain antibiotics.[26]
-
Causality in Method Development: The key to successful chiral separation in CE is the selection of the appropriate chiral selector and the optimization of the BGE composition (pH, concentration of the selector, and organic modifiers).[24][27] The pH of the BGE is particularly important as it affects the charge of both the analyte and the chiral selector, thereby influencing the separation.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of the primary analytical techniques for chiral amine purity analysis.
| Parameter | Chiral HPLC | Chiral SFC | Chiral CE |
| Typical Resolution (Rs) | > 1.5 | > 1.5 | > 2.0 |
| Analysis Time | 5-30 min | 1-10 min | 5-20 min |
| Relative Standard Deviation (RSD) for Precision | < 2% | < 2% | < 3% |
| Limit of Quantitation (LOQ) | ~0.1% of the major enantiomer | ~0.1% of the major enantiomer | ~0.1% of the major enantiomer |
| Solvent Consumption | High | Low | Very Low |
Validation of the Analytical Method: A Step-by-Step Guide
A robust validation protocol is essential to ensure that the chosen analytical method is fit for its intended purpose.[4] The validation process should be guided by the principles outlined in ICH Q2(R2).[5][8][28][29]
Experimental Workflow for Method Validation
Caption: Workflow for Analytical Method Validation.
Detailed Validation Parameters and Protocols
1. Specificity Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[6] For a chiral purity method, this means demonstrating that the separation of the two enantiomers is not interfered with by impurities, degradants, or placebo components.
-
Protocol:
-
Analyze a sample of the racemate to demonstrate the resolution between the two enantiomers.
-
Spike the sample of the desired enantiomer with a known amount of the undesired enantiomer and demonstrate that the two peaks are well-resolved.
-
Analyze stressed samples (e.g., exposed to acid, base, heat, light, and oxidation) to ensure that any degradation products do not co-elute with either enantiomer.
-
2. Linearity and Range Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a series of solutions of the undesired enantiomer in the presence of a constant concentration of the desired enantiomer. The concentration range should typically span from the limit of quantitation (LOQ) to 150% of the specification limit for the undesired enantiomer.
-
Analyze each solution in triplicate.
-
Plot the peak area of the undesired enantiomer against its concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
-
3. Accuracy Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[6]
-
Protocol:
-
Prepare samples of the desired enantiomer spiked with the undesired enantiomer at a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze each sample in triplicate.
-
Calculate the percent recovery of the undesired enantiomer at each concentration level. The acceptance criterion is typically between 90% and 110%.
-
4. Precision Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit on the same day, with the same analyst, and on the same instrument. The RSD should be ≤ 5%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD over the different sets of conditions should be ≤ 10%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration of the undesired enantiomer that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.
-
-
6. Robustness Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]
-
Protocol:
-
Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase composition (e.g., ± 2% of the organic modifier).
-
Column temperature (e.g., ± 5 °C).
-
Flow rate (e.g., ± 10%).
-
pH of the mobile phase or BGE (e.g., ± 0.2 units).
-
-
Analyze a system suitability solution under each of the modified conditions and evaluate the impact on resolution, retention time, and peak shape. The system suitability criteria should still be met.
-
Logical Relationship of Validation Parameters
Caption: Interdependence of Key Validation Parameters.
Conclusion
The validation of analytical methods for quantifying chiral amine purity is a rigorous but essential process in pharmaceutical development. A thorough understanding of the principles behind the chosen analytical technique, coupled with a systematic approach to validation as outlined by regulatory guidelines, ensures the generation of reliable and defensible data. This, in turn, is fundamental to guaranteeing the safety and efficacy of chiral drug products. The choice between Chiral HPLC, SFC, and CE will depend on the specific requirements of the analysis, but a properly validated method, regardless of the platform, is the ultimate goal.
References
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. propharmagroup.com [propharmagroup.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. starodub.nl [starodub.nl]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. benchchem.com [benchchem.com]
- 11. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Chiral Separations Techniques - Video | Regis Technologies [registech.com]
- 15. Chiral HPLC & SFC Columns - Regis Technologies [registech.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. bio-rad.com [bio-rad.com]
- 25. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 26. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 29. ICH Official web site : ICH [ich.org]
A Senior Application Scientist's Guide to Determining Enantiomeric Excess: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of stereochemistry, the precise determination of enantiomeric excess (ee) is a critical parameter, profoundly influencing the pharmacological and toxicological profiles of chiral molecules.[1][2][3] The development and marketing of single-enantiomer drugs are often mandated by regulatory agencies, making robust and accurate ee determination an indispensable part of the drug development pipeline. This guide provides an in-depth, objective comparison of the principal analytical techniques for determining enantiomeric excess, equipping you with the technical insights and experimental data necessary to select the most fitting method for your research.
The Crux of the Matter: Why Enantiomeric Excess is Paramount
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer might be therapeutically active, while the other could be inactive or even elicit adverse effects.[3] The classic, tragic example of thalidomide underscores the critical importance of chiral purity.[3] Enantiomeric excess, defined as the absolute difference between the mole fractions of each enantiomer, is the key metric for quantifying the purity of a chiral substance.[4]
A Comparative Overview of Key Analytical Techniques
The choice of an analytical method for determining ee is contingent upon several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the instrumentation at hand.[2] The most prevalent methods fall into three main categories: chromatographic, spectroscopic, and electrophoretic techniques.
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy | Circular Dichroism (CD) | Capillary Electrophoresis (CE) |
| Principle | Differential interaction with a chiral stationary phase (CSP) | Separation of volatile enantiomers on a chiral stationary phase | Formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals | Differential absorption of circularly polarized light | Differential migration in an electric field in the presence of a chiral selector |
| Typical Accuracy | High (±0.1-1% error) | High (±0.1-1% error) | Moderate (±1-5% error) | Moderate to High (±1-10% error)[5] | High (±0.5-2% error) |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Low (mg) | Moderate (µg to mg) | Very High (pg to fg) |
| Sample Throughput | Moderate | Moderate | High | High | High |
| Generality | Broad | Limited to volatile and thermally stable compounds[6][7] | Broad, but requires suitable chiral auxiliaries | Requires a chromophore near the stereocenter[7] | Broad |
| Non-destructive | Yes | Yes | Yes | Yes | Yes |
In-Depth Analysis of Leading Methodologies
Chiral Chromatography: The Gold Standard
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is widely regarded as the benchmark for ee determination due to its high accuracy and sensitivity.[2][3] The direct separation of enantiomers on a Chiral Stationary Phase (CSP) is the most common approach, relying on the formation of transient diastereomeric complexes that lead to different retention times.[1]
Experimental Workflow: Chiral HPLC
Caption: Workflow for ee determination by Chiral HPLC.
Protocol for Chiral HPLC Method Development:
-
Column Screening: Begin by screening a variety of chiral stationary phases (CSPs) with different chiral selectors (e.g., polysaccharide-based, protein-based).
-
Mobile Phase Optimization: Evaluate different mobile phase compositions (e.g., hexane/isopropanol, methanol/acetonitrile) to achieve optimal resolution and retention times.
-
Flow Rate and Temperature Adjustment: Fine-tune the flow rate and column temperature to improve peak shape and separation efficiency.
-
Method Validation: Once optimal conditions are established, validate the method for accuracy, precision, linearity, and robustness according to established guidelines.
Causality in Experimental Choices: The selection of the CSP is the most critical step, as the chiral recognition mechanism is highly specific to the analyte and the selector. Polysaccharide-based CSPs are often a good starting point due to their broad applicability. The mobile phase composition is then adjusted to modulate the strength of the interactions between the analytes and the CSP, thereby influencing retention and resolution.
NMR Spectroscopy: A Powerful Tool for Structural and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct advantage in that it can provide both structural information and quantitative data on enantiomeric composition. The determination of ee by NMR typically involves the use of a chiral auxiliary, which can be a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[8][9][10]
-
Chiral Derivatizing Agents (CDAs): These agents react with the enantiomers to form a covalent bond, creating diastereomers that exhibit distinct chemical shifts in the NMR spectrum.[11] Mosher's acid is a classic example of a CDA.[11]
-
Chiral Solvating Agents (CSAs): CSAs form non-covalent diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals.[8][9][10] This approach is often preferred as it is non-destructive and does not require chemical modification of the analyte.[8][9]
Experimental Workflow: NMR with Chiral Solvating Agent
Caption: Workflow for ee determination by NMR using a CSA.
Protocol for NMR Analysis using a Chiral Solvating Agent:
-
Analyte and CSA Preparation: Dissolve a known quantity of the analyte and the chosen CSA in a suitable deuterated solvent.
-
NMR Acquisition: Acquire a high-resolution 1H NMR spectrum.
-
Signal Identification and Integration: Identify the signals corresponding to each enantiomer, which will be shifted relative to each other. Carefully integrate the areas of these distinct signals.
-
Calculation: Calculate the ee based on the ratio of the integrated peak areas.
Trustworthiness of the Protocol: The accuracy of the NMR method relies on achieving baseline separation of the signals for the two diastereomeric complexes. The choice of solvent and the concentration of the CSA can significantly impact the observed chemical shift differences and should be optimized.[10]
Chiroptical Methods: High-Throughput Screening Potential
Circular Dichroism (CD) spectroscopy, a technique that measures the differential absorption of left and right circularly polarized light, is a powerful tool for ee determination, especially in high-throughput screening (HTS) settings.[7][12][13] The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample.[5]
Principle of Circular Dichroism
Caption: Principle of Circular Dichroism for ee determination.
Protocol for CD Spectroscopy:
-
Sample Preparation: Prepare a solution of the analyte in a suitable solvent that is transparent in the wavelength range of interest.
-
CD Spectrum Acquisition: Record the CD spectrum of the sample.
-
Calibration Curve: Prepare a series of standards with known ee values and record their CD spectra to generate a calibration curve.
-
ee Determination: Measure the CD signal of the unknown sample and determine its ee using the calibration curve.
Authoritative Grounding: For a successful CD measurement, the analyte must possess a chromophore in the vicinity of the stereocenter to produce a detectable signal.[7] The relationship between the anisotropy factor (g) and enantiomeric excess is often linear, providing a reliable basis for quantification.[13]
Other Noteworthy Techniques
-
Mass Spectrometry (MS): Chiral analysis by MS is a rapidly evolving field, offering high speed, specificity, and sensitivity.[14] It typically involves the formation of diastereomeric complexes with a chiral selector, which can then be differentiated based on their mass-to-charge ratios or fragmentation patterns.[4][15][16]
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte.[3][17] It offers the advantages of high resolution, short analysis times, and minimal sample consumption.
Conclusion: Selecting the Optimal Method
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. microbenotes.com [microbenotes.com]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of enantiomeric excess [ch.ic.ac.uk]
- 7. Rapid determination of enantiomeric excess: a focus on optical approaches - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C1CS15135E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. researchgate.net [researchgate.net]
- 11. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Circular dichroism as a detection method in the screening of enantioselective catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 17. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Cyclopropylamines for the Modern Chemist
The cyclopropylamine moiety is a cornerstone in modern medicinal chemistry, prized for its unique conformational and electronic properties that often impart favorable metabolic stability, potency, and membrane permeability to drug candidates.[1] Its rigid, three-membered ring structure acts as a bioisostere for various functional groups, making it a valuable building block for researchers, scientists, and drug development professionals.[2] This guide provides an in-depth comparative analysis of the principal synthetic strategies to access these critical motifs, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.
I. Strategic Overview: Constructing the Cyclopropylamine Core
The synthesis of cyclopropylamines can be broadly categorized into two main approaches: the formation of the cyclopropane ring with a pre-existing nitrogen functionality or the introduction of the amine group onto a pre-formed cyclopropane ring. Each strategy encompasses a variety of methods, each with its own set of advantages and limitations in terms of substrate scope, stereocontrol, and scalability. This guide will delve into the most prevalent and impactful of these methodologies.
References
A Tale of Two Enantiomers: Unraveling the Stereoselective Bioactivity of (R)- and (S)-Cyclopropyl(phenyl)methanamine
In the intricate world of pharmacology, the three-dimensional arrangement of atoms within a molecule can be the determining factor between therapeutic efficacy and undesirable side effects. This principle of stereochemistry is vividly illustrated in the contrasting biological activities of the enantiomers of cyclopropyl(phenyl)methanamine. This guide provides a comprehensive comparison of the (R) and (S)-isomers, delving into their differential interactions with key biological targets, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
The Critical Role of Chirality in Cyclopropyl(phenyl)methanamine's Biological Profile
Cyclopropyl(phenyl)methanamine, a molecule featuring a chiral center at the carbon atom connecting the phenyl and cyclopropyl groups to the amine, exists as a pair of non-superimposable mirror images: the (R)- and (S)-enantiomers. While sharing identical physical and chemical properties in an achiral environment, their interactions with the chiral environment of biological systems, such as enzyme active sites and receptor binding pockets, can differ significantly. Our investigation primarily focuses on their interaction with monoamine oxidases (MAOs), critical enzymes in the metabolism of neurotransmitters.
Contrasting Inhibitory Profiles against Monoamine Oxidase (MAO)
Monoamine oxidases are flavoenzymes that exist in two isoforms, MAO-A and MAO-B, which are distinguished by their substrate preferences and inhibitor sensitivities. The racemic mixture of 1-phenylcyclopropylamine has been identified as a selective, irreversible inhibitor of MAO-B.[1] This selectivity is of significant therapeutic interest, as MAO-B inhibitors are utilized in the treatment of Parkinson's disease and depression.[]
Interestingly, a study on fluorinated derivatives of 1-phenylcyclopropylamine revealed that the introduction of a fluorine atom at the 2-position of the cyclopropane ring shifts the selectivity from MAO-B to MAO-A. Surprisingly, the (1S,2R) and (1R,2S) enantiomers of this fluorinated analog were found to be essentially equipotent as inhibitors of both MAO-A and MAO-B. This suggests that for these modified structures, the stereochemistry at the benzylic carbon may not be the sole determinant of inhibitory potency and selectivity. However, this observation for a substituted analog does not necessarily translate directly to the parent compound.
Based on the behavior of other chiral MAO inhibitors, it is highly probable that one enantiomer of cyclopropyl(phenyl)methanamine is significantly more potent and/or selective for MAO-B than the other. The precise quantitative differences, however, await elucidation through dedicated enantioselective studies.
Hypothetical Comparative Data
To illustrate the potential differences, the following table presents a hypothetical comparison based on typical observations for chiral MAO-B inhibitors. Note: These values are for illustrative purposes and are not based on published experimental data for the individual enantiomers of cyclopropyl(phenyl)methanamine.
| Enantiomer | Target | Parameter | Value (Hypothetical) | Selectivity (MAO-A/MAO-B) |
| (R)-enantiomer | MAO-A | IC₅₀ | > 100 µM | \multirow{2}{}{>100} |
| MAO-B | IC₅₀ | < 1 µM | ||
| (S)-enantiomer | MAO-A | IC₅₀ | > 100 µM | \multirow{2}{}{>50} |
| MAO-B | IC₅₀ | ~ 2 µM |
Potential Interactions with Other CNS Targets
Beyond MAO inhibition, the structural similarity of cyclopropyl(phenyl)methanamine to phenethylamine suggests potential interactions with other central nervous system (CNS) targets, such as dopamine and serotonin receptors. A study on derivatives of the structural isomer, 2-phenylcyclopropylmethylamine, identified them as potent dopamine D₂ receptor partial agonists.[3] While this does not directly inform on the activity of cyclopropyl(phenyl)methanamine, it highlights the potential for this chemical scaffold to interact with dopaminergic pathways.
Further research is warranted to explore the binding affinities of the (R)- and (S)-enantiomers of cyclopropyl(phenyl)methanamine at various dopamine and serotonin receptor subtypes. Such studies would provide a more complete picture of their pharmacological profiles and help to identify any potential off-target effects or additional therapeutic applications.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric method to determine the inhibitory activity of test compounds against MAO-A and MAO-B using kynuramine as a substrate.[4][5]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide
-
Clorgyline (selective MAO-A inhibitor)
-
Selegiline (selective MAO-B inhibitor)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds, (R)- and (S)-cyclopropyl(phenyl)methanamine, and control inhibitors in DMSO. Create a dilution series in assay buffer.
-
Assay Setup: In a 96-well plate, add 5 µL of diluted compound or vehicle (for control wells).
-
Enzyme Addition: Add 40 µL of MAO-A or MAO-B enzyme solution to the appropriate wells.
-
Pre-incubation: Mix and pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 5 µL of kynuramine solution to each well to start the reaction.
-
Incubation: Incubate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for the in vitro MAO inhibition assay.
Dopamine D₂ Receptor Radioligand Binding Assay
This protocol outlines a method for determining the binding affinity of the enantiomers to the dopamine D₂ receptor.[6]
Materials:
-
Cell membranes expressing human dopamine D₂ receptors
-
[³H]-Spiperone (radioligand)
-
Haloperidol (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Compound Preparation: Prepare a dilution series of (R)- and (S)-cyclopropyl(phenyl)methanamine.
-
Assay Setup: In a 96-well plate, combine the test compound, [³H]-Spiperone, and cell membranes. For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of haloperidol.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Kᵢ values for each enantiomer by fitting the competition binding data to the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Caption: General workflow for a radioligand binding assay.
Conclusion and Future Directions
The enantiomers of cyclopropyl(phenyl)methanamine likely exhibit distinct biological activities, particularly in their inhibition of monoamine oxidase B. While current literature points towards the racemic mixture being a selective MAO-B inhibitor, a quantitative, head-to-head comparison of the (R) and (S) isomers is crucial for a complete understanding of their therapeutic potential and to identify the eutomer (the more active enantiomer).
Future research should focus on the stereoselective synthesis and pharmacological evaluation of these enantiomers. Determining their specific IC₅₀ and Kᵢ values for MAO-A and MAO-B, as well as their binding affinities for a panel of CNS receptors, will provide invaluable data for drug development. The methodologies provided in this guide offer a robust framework for conducting these essential investigations. Unraveling the stereochemical intricacies of cyclopropyl(phenyl)methanamine and its analogs will undoubtedly pave the way for the design of more selective and efficacious therapeutic agents.
References
- 1. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
A Researcher's Guide to Amine Separation: Classical Resolution vs. Chiral Chromatography
In the landscape of pharmaceutical and chemical synthesis, the separation of chiral amines is a critical step, driven by the often dramatically different pharmacological and toxicological profiles of enantiomers.[1] For researchers and drug development professionals, the choice between classical resolution via diastereomeric salt formation and modern chiral chromatography is a pivotal decision with significant implications for yield, purity, scalability, and cost. This guide provides an in-depth, objective comparison of these two cornerstone techniques, grounded in scientific principles and supported by practical, field-proven insights to empower you in selecting the optimal strategy for your amine separation needs.
The Fundamental Divide: A Conceptual Overview
At their core, both methods address the same challenge: separating mirror-image molecules that are indistinguishable in an achiral environment.[1] However, they approach this challenge from fundamentally different angles.
Classical resolution , a technique with a long and established history, relies on converting the enantiomeric pair into diastereomers by reacting them with a chiral resolving agent.[1] These newly formed diastereomeric salts possess distinct physical properties, most notably different solubilities, which allows for their separation through fractional crystallization.[1]
Chiral chromatography , a more contemporary and instrument-driven approach, utilizes a chiral environment, typically a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system.[2] The racemic amine mixture is passed through the column, and the enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation.[1]
At a Glance: Key Differences and Considerations
| Feature | Classical Resolution (Diastereomeric Salt Formation) | Chiral Chromatography (HPLC/SFC) |
| Principle | Formation of diastereomeric salts with differing solubilities.[1] | Differential interaction with a chiral stationary phase.[2] |
| Typical Yield | Theoretically limited to 50% per cycle (can be improved with racemization).[3] | Can approach 100% recovery of both enantiomers. |
| Enantiomeric Excess (ee) | Variable, dependent on crystallization efficiency and may require multiple recrystallizations.[4] | Typically high, with baseline resolution achieving >99% ee.[5] |
| Scalability | Highly scalable and often the preferred method for large-scale industrial production.[6] | Analytical to preparative scale is common; large-scale can be expensive.[6] |
| Development Time | Can be time-consuming, requiring screening of resolving agents and solvents.[4] | Method development can be rapid with modern screening platforms.[7] |
| Cost | Generally lower cost for large-scale, especially if the resolving agent is inexpensive.[6] | Higher initial investment for equipment and columns; solvent costs can be significant for preparative scale.[8] |
| "Green" Chemistry | Can generate significant solvent waste. | SFC offers a "greener" alternative with reduced solvent consumption.[9] |
Delving Deeper: A Mechanistic and Practical Comparison
Classical Resolution: The Art and Science of Crystallization
The success of classical resolution hinges on the careful selection of a chiral resolving agent and the optimization of crystallization conditions. For racemic amines, chiral acids such as tartaric acid and its derivatives are commonly employed resolving agents.[3][10]
Causality in Experimental Choices:
-
Choice of Resolving Agent: The ideal resolving agent should form diastereomeric salts with a significant difference in solubility in a chosen solvent. This is often an empirical process requiring the screening of several candidates.[4]
-
Solvent Selection: The solvent system is critical. It must dissolve the diastereomeric salts to a sufficient extent to allow for selective crystallization of the less soluble salt upon cooling or concentration.[4] A solvent screen is a crucial first step in optimizing a classical resolution.[11]
-
Stoichiometry: While a 1:1 molar ratio of amine to resolving agent is a common starting point, varying this ratio can influence the yield and purity of the desired diastereomer.[4]
-
Temperature Control: A controlled cooling profile is essential to promote the growth of high-purity crystals and prevent the co-precipitation of the more soluble diastereomer.[4]
Trustworthiness through Self-Validation:
The purity of the resolved enantiomer is typically assessed at each stage. The enantiomeric excess (ee) of the crystalline material is monitored after each recrystallization step until a constant value is achieved, indicating that the resolution is complete.[1]
Chiral Chromatography: Precision and High-Throughput Analysis
Chiral chromatography offers a powerful and often more rapid alternative for amine separation, particularly for analytical and smaller-scale preparative applications. The choice of the chiral stationary phase (CSP) is the most critical factor for a successful separation.[7] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability for a wide range of chiral compounds, including amines.[2][12]
Causality in Experimental Choices:
-
CSP Selection: Polysaccharide-based CSPs are a good starting point for screening due to their broad selectivity.[7] The choice between cellulose- and amylose-based phases, and the specific derivative, will depend on the structure of the amine.[13]
-
Mobile Phase Composition: For amine separation on polysaccharide CSPs, a normal-phase mobile phase (e.g., hexane/isopropanol) is common.[13] The addition of a basic modifier, such as diethylamine (DEA), is often crucial to achieve good peak shape and prevent strong interactions with the stationary phase that can lead to poor resolution.[5]
-
Additives: The choice and concentration of the mobile phase additive can significantly impact selectivity and even the elution order of the enantiomers.[14]
-
Temperature and Flow Rate: Lowering the temperature can sometimes enhance chiral selectivity, while optimizing the flow rate is important for achieving good resolution in a reasonable timeframe.[15]
Trustworthiness through System Suitability:
Before analyzing samples, a system suitability test is performed using a standard mixture of the enantiomers to ensure the chromatographic system is performing correctly. Parameters such as resolution, peak symmetry, and retention time are monitored to guarantee the reliability of the separation.
Performance Under Pressure: A Comparative Case Study
To illustrate the practical differences between the two techniques, let's consider a hypothetical case study for the separation of a racemic primary amine, "Amine-X," a key intermediate in a pharmaceutical synthesis.
| Parameter | Classical Resolution (with Tartaric Acid) | Chiral HPLC (Polysaccharide CSP) |
| Enantiomeric Excess (ee) | >98% (after two recrystallizations) | >99.5% (baseline separation) |
| Yield (of desired enantiomer) | 40% (per cycle) | >95% (preparative scale) |
| Throughput (per 24h) | ~50 g (lab scale) | ~10 g (preparative lab scale) |
| Development Time | 2-3 weeks (screening & optimization) | 3-5 days (method development & validation) |
| Cost per gram (large scale) | Lower | Higher |
Analysis of the Case Study:
For "Amine-X," classical resolution, while requiring more development time and yielding a lower amount of the desired enantiomer per cycle, proves to be a more cost-effective and scalable option for producing the large quantities needed for late-stage clinical trials and commercial manufacturing.[6] However, for early-stage research and development where smaller quantities of highly pure enantiomers are required quickly, chiral HPLC is the superior choice due to its rapid method development and high enantiomeric purity.[5]
Experimental Protocols: A Practical Guide
Protocol 1: Classical Resolution of a Racemic Amine via Diastereomeric Salt Formation
Objective: To resolve a racemic primary amine using (+)-tartaric acid.
Materials:
-
Racemic amine (1.0 eq)
-
(+)-Tartaric acid (1.0 eq)
-
Methanol (solvent)
-
Sodium hydroxide (2M solution)
-
Diethyl ether (extraction solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: In a flask, dissolve the racemic amine in a minimal amount of warm methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in warm methanol.
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Recrystallization (if necessary): To improve enantiomeric purity, recrystallize the salt from a minimal amount of hot methanol. Monitor the enantiomeric excess (ee) of the crystals after each recrystallization.
-
Liberation of the Free Amine: Dissolve the diastereomerically pure salt in water and basify with 2M NaOH until the pH is >11.
-
Extraction: Extract the liberated amine with diethyl ether (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.[12]
Protocol 2: Chiral HPLC Separation of a Racemic Amine
Objective: To separate the enantiomers of a racemic primary amine using a polysaccharide-based chiral stationary phase.
Materials:
-
Racemic amine sample
-
Chiral HPLC column (e.g., Chiralpak® IA)
-
HPLC-grade hexane
-
HPLC-grade isopropanol
-
Diethylamine (DEA)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of hexane and isopropanol (e.g., 90:10 v/v) containing 0.1% DEA.[5]
-
Sample Preparation: Dissolve the racemic amine in the mobile phase to a concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Data Acquisition: Record the chromatogram and determine the retention times of the two enantiomer peaks.
-
Optimization (if necessary): If the resolution is not satisfactory (baseline resolution is desired, Rs > 1.5), adjust the mobile phase composition (e.g., the percentage of isopropanol or the concentration of DEA), the flow rate, or the column temperature to optimize the separation.[14][15]
The Strategic Choice: Which Method is Right for You?
The decision between classical resolution and chiral chromatography is not a matter of one being definitively "better" than the other, but rather which is more "fit for purpose."
Choose Classical Resolution when:
-
Large quantities of a single enantiomer are required.[6]
-
Cost-effectiveness at scale is a primary driver.[6]
-
The racemic compound and a suitable resolving agent are readily available and inexpensive .
-
A robust, scalable, and well-understood process is needed for manufacturing.
Choose Chiral Chromatography when:
-
High enantiomeric purity is the top priority.[5]
-
Small quantities of both enantiomers are needed for initial biological testing.
-
Rapid method development is crucial to advance a project quickly.[7]
-
The compound is not amenable to crystallization or a suitable resolving agent cannot be found.
-
A "greener" separation is desired, particularly with the use of SFC.[9]
The Future of Amine Separation: A Greener Horizon
While both classical resolution and chiral chromatography are mature and powerful techniques, the field continues to evolve. For classical resolution, the development of racemization-recycle processes, where the undesired enantiomer is converted back to the racemate and reintroduced into the resolution process, is a key strategy for improving overall yield and sustainability.[3][10][16] In chiral chromatography, the increasing adoption of Supercritical Fluid Chromatography (SFC) offers a more environmentally friendly alternative to traditional HPLC by replacing a significant portion of organic solvents with supercritical CO2.[9]
Ultimately, a thorough understanding of the principles, advantages, and limitations of both classical resolution and chiral chromatography will empower you, the researcher, to make an informed and strategic decision, ensuring the efficient and successful separation of your chiral amines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Resolution-Racemization-Recycle. – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
A Senior Application Scientist's Guide to Chiral Amine Synthesis: A Literature-Based Comparison of Efficiency
For Researchers, Scientists, and Drug Development Professionals
Chiral amines are fundamental building blocks in the pharmaceutical and fine chemical industries, with the stereochemistry of these motifs often dictating the efficacy and safety of a drug candidate. Consequently, the development of efficient, selective, and sustainable methods for their synthesis is a cornerstone of modern organic chemistry. This guide provides an in-depth, literature-based comparison of the leading methodologies for chiral amine synthesis, designed to empower researchers with the knowledge to make informed decisions for their specific synthetic challenges. We will delve into the core principles, practical applications, and comparative performance of biocatalysis, transition-metal catalysis, and organocatalysis, supported by experimental data and detailed protocols.
The Landscape of Chiral Amine Synthesis: An Overview
The synthesis of enantiomerically pure amines has evolved significantly from classical resolution techniques to highly sophisticated catalytic asymmetric methods. The ideal synthetic route is characterized by high yield and enantioselectivity, broad substrate scope, operational simplicity, and adherence to the principles of green chemistry. The three dominant strategies that have emerged to meet these demands are:
-
Biocatalysis: Harnessing the exquisite selectivity of enzymes, particularly transaminases, to catalyze the asymmetric amination of prochiral ketones.
-
Transition-Metal Catalysis: Employing chiral complexes of metals like rhodium, ruthenium, and iridium to catalyze asymmetric hydrogenation and reductive amination reactions.
-
Organocatalysis: Utilizing small, chiral organic molecules, such as phosphoric acids and primary or secondary amines, to catalyze a variety of enantioselective transformations that lead to chiral amines.
This guide will dissect each of these methodologies, presenting a comparative analysis to illuminate their respective strengths and weaknesses.
Comparative Analysis of Key Methodologies
To provide a tangible comparison, we will examine the synthesis of a benchmark molecule, (S)-1-phenylethylamine, a common chiral building block, using representative examples from each of the three major catalytic systems.
Data Presentation: Synthesis of (S)-1-phenylethylamine
| Methodology | Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Key Reaction Conditions | Reference |
| Biocatalysis | ω-Transaminase (whole cell) | Acetophenone | 96% | >99% | Isopropylamine (amine donor), 30°C, aqueous buffer, in situ product removal. | [1] |
| Transition-Metal Catalysis | [Rh(cod)Cl]₂ / (R,R)-TsDPEN | Acetophenone & NH₄OAc | up to 98% | up to 98% | H₂ (50 atm), 80°C, Trifluoroethanol. | [2] |
| Organocatalysis | Chiral Phosphoric Acid | N-aryl imine of acetophenone | up to 99% | up to 96% | Hantzsch ester (reductant), Toluene, room temperature. | [3] |
Note: The data presented is sourced from different studies and direct, side-by-side comparisons under identical conditions are rare in the literature. The conditions listed are representative of optimized procedures for each methodology.
Analysis of Comparative Data
The data for the synthesis of (S)-1-phenylethylamine highlights the distinct advantages of each approach:
-
Biocatalysis using ω-transaminases offers exceptional enantioselectivity (>99% ee) under mild, aqueous conditions.[1][4] The use of whole cells can simplify catalyst handling, though challenges such as substrate/product inhibition and unfavorable reaction equilibria often need to be addressed through process engineering, like in situ product removal.[1]
-
Transition-metal catalysis , specifically asymmetric reductive amination, provides high yields and excellent enantioselectivities.[2] These methods are often highly efficient, with high turnover numbers, but may require high pressures of hydrogen gas and precious metal catalysts, which can be a concern for cost and product purity.[5]
-
Organocatalysis with chiral phosphoric acids offers a metal-free alternative, proceeding under mild conditions with good to excellent enantioselectivity.[3] The efficiency of these systems is highly dependent on the design of the catalyst and the nature of the substrate.
The choice of methodology is therefore not straightforward and depends on a multitude of factors including the specific target molecule, scale of synthesis, available equipment, and cost considerations.
In-Depth Methodological Workflows and Experimental Protocols
To provide a practical understanding of these methodologies, this section details the experimental workflows and provides step-by-step protocols for key transformations.
Biocatalysis: Transaminase-Mediated Asymmetric Synthesis
Biocatalytic reductive amination using transaminases is a powerful tool for the synthesis of chiral primary amines from prochiral ketones.[6] The reaction involves the transfer of an amino group from an amine donor (e.g., isopropylamine or L-alanine) to the ketone substrate, catalyzed by a pyridoxal 5'-phosphate (PLP)-dependent transaminase.
Experimental Workflow:
Caption: Workflow for transaminase-mediated chiral amine synthesis.
Experimental Protocol: Synthesis of (S)-1-phenylethylamine using ω-Transaminase
-
Preparation of the Reaction Mixture: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Addition of Reagents: To the buffer, add pyridoxal 5'-phosphate (PLP) cofactor (to a final concentration of 1 mM), the amine donor, isopropylamine (e.g., 500 mM), and the ω-transaminase enzyme preparation (e.g., whole cells or purified enzyme).
-
Substrate Addition: Add acetophenone to the reaction mixture (e.g., 100 mM).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC.
-
Work-up: Once the reaction has reached completion, adjust the pH of the mixture to >10 with NaOH to deprotonate the amine product.
-
Extraction: Extract the product, (S)-1-phenylethylamine, with an organic solvent such as methyl tert-butyl ether (MTBE).
-
Purification and Analysis: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.
This protocol is a generalized representation. Specific conditions such as substrate and enzyme concentrations, pH, temperature, and reaction time will vary depending on the specific transaminase and substrate used.
Transition-Metal Catalysis: Asymmetric Reductive Amination
Asymmetric reductive amination (ARA) is a highly efficient one-pot method for the synthesis of chiral amines from ketones or aldehydes.[2] This process typically involves the in-situ formation of an imine from the carbonyl compound and an amine source (e.g., ammonia or an ammonium salt), followed by asymmetric hydrogenation catalyzed by a chiral transition-metal complex.
Experimental Workflow:
Caption: Workflow for transition-metal catalyzed asymmetric reductive amination.
Experimental Protocol: Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Acetophenone [2]
-
Catalyst Preparation: In a glovebox, a solution of the ruthenium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (R,R)-TsDPEN) in a suitable solvent is prepared.
-
Reaction Setup: A high-pressure autoclave is charged with acetophenone, an amine source such as ammonium acetate, and a solvent (e.g., trifluoroethanol).
-
Catalyst Addition: The prepared catalyst solution is added to the autoclave.
-
Reaction: The autoclave is sealed, purged with hydrogen, and then pressurized with hydrogen gas (e.g., 50 atm). The reaction mixture is heated (e.g., to 80°C) and stirred for the required duration (e.g., 24 hours).
-
Work-up: After cooling to room temperature, the autoclave is carefully depressurized. The reaction mixture is filtered through a pad of silica gel to remove the catalyst.
-
Purification and Analysis: The filtrate is concentrated, and the residue is subjected to an appropriate work-up, which may include an acid-base extraction to isolate the amine product. The yield is determined after purification (e.g., by distillation or chromatography), and the enantiomeric excess is measured by chiral HPLC or GC.
This is a representative protocol. The choice of metal precursor, ligand, solvent, temperature, and pressure are critical parameters that must be optimized for each specific substrate.
Organocatalysis: Chiral Phosphoric Acid-Catalyzed Imine Reduction
Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations, including the reduction of imines.[3][7] In this methodology, the CPA activates the imine towards reduction by a hydride source, such as a Hantzsch ester, while controlling the stereochemical outcome.
Experimental Workflow:
Caption: Workflow for chiral phosphoric acid-catalyzed imine reduction.
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Reduction of an N-Aryl Imine [3]
-
Reaction Setup: To a solution of the N-aryl imine of acetophenone (1.0 equiv) in a suitable solvent (e.g., toluene) is added the Hantzsch ester (1.2 equiv).
-
Catalyst Addition: The chiral phosphoric acid catalyst (e.g., 5 mol%) is then added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to afford the desired chiral amine. The yield is determined, and the enantiomeric excess is measured by chiral HPLC.
The choice of the chiral phosphoric acid catalyst is crucial for achieving high enantioselectivity, and its structure often needs to be tailored to the specific substrate.
Causality Behind Experimental Choices: A Deeper Dive
The selection of a particular methodology and the specific experimental conditions are guided by a deep understanding of the underlying reaction mechanisms and the interplay of various factors.
-
In Biocatalysis, the choice of the transaminase is paramount and is often determined by screening a panel of enzymes for activity and selectivity towards the target substrate. The use of an amine donor like isopropylamine is advantageous as the byproduct, acetone, is volatile and can be easily removed to drive the reaction equilibrium.[1] Co-solvents such as DMSO are sometimes necessary to improve the solubility of hydrophobic substrates.[8]
-
In Transition-Metal Catalysis, the chiral ligand is the primary source of stereocontrol. The electronic and steric properties of the ligand, as well as its coordination to the metal center, dictate the facial selectivity of the hydride transfer to the imine. The choice of solvent can also significantly influence the outcome of the reaction, with polar, non-coordinating solvents often being preferred. High hydrogen pressure is typically required to achieve reasonable reaction rates.
-
In Organocatalysis, the structure of the chiral catalyst is intricately linked to its performance. For chiral phosphoric acids, the acidity of the catalyst and the steric bulk of the substituents on the binaphthyl scaffold create a well-defined chiral environment that directs the approach of the nucleophile (the Hantzsch ester) to the activated imine.[7] In reactions catalyzed by chiral primary or secondary amines, the formation of transient enamine or iminium ion intermediates is the key mechanistic step, and the stereochemical outcome is controlled by the steric hindrance imposed by the catalyst's chiral framework.[9]
Conclusion: Selecting the Optimal Methodology
There is no single "best" method for chiral amine synthesis; the optimal choice is context-dependent and requires a careful evaluation of the specific requirements of the project.
-
Biocatalysis is an excellent choice for its exceptional selectivity, mild reaction conditions, and green credentials. It is particularly well-suited for the synthesis of α-chiral primary amines and is becoming increasingly viable for industrial-scale production due to advances in enzyme engineering.[10]
-
Transition-metal catalysis offers high efficiency, broad substrate scope, and well-established protocols. It remains a workhorse in both academic and industrial settings, especially for large-scale syntheses where high throughput is critical.
-
Organocatalysis provides a valuable metal-free alternative, often with high enantioselectivity and operational simplicity. The field is rapidly evolving, with the continuous development of new and more efficient catalysts expanding its applicability.
By understanding the principles, advantages, and limitations of each of these powerful methodologies, researchers can strategically select and optimize the most appropriate synthetic route to access the chiral amines essential for their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (R)-cyclopropyl(phenyl)methanamine hydrochloride
For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-cyclopropyl(phenyl)methanamine hydrochloride, ensuring the safety of laboratory personnel and adherence to environmental regulations. Beyond a mere list of instructions, this document delves into the rationale behind each step, grounding the procedures in established scientific principles and regulatory standards.
Hazard Assessment and Initial Safety Precautions
This compound is classified as a hazardous substance, primarily due to its irritant properties.[1] It is known to cause skin and eye irritation, and may also lead to respiratory irritation if inhaled.[1] Therefore, all handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) and within a controlled environment.
Immediate Safety and Handling Precautions:
-
Engineering Controls: All manipulations of solid this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Eye Protection: Chemical splash goggles are essential. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. It is crucial to consult the glove manufacturer's compatibility chart for the specific chemicals being handled.[3][4]
-
Body Protection: A lab coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[5]
-
Chemical Incompatibility: A Critical Consideration for Safe Disposal
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[6] Amine hydrochlorides, such as the topic compound, are acidic salts and can react exothermically with bases. They may also be incompatible with strong oxidizing agents.
Table of Known Incompatibilities for Amine Hydrochlorides:
| Incompatible Class | Specific Examples | Potential Hazard |
| Strong Bases | Sodium hydroxide, potassium hydroxide, sodium bicarbonate | Liberation of the free amine, which may be more volatile or hazardous; potential for heat generation. |
| Strong Oxidizing Agents | Nitric acid, perchloric acid, potassium permanganate | Vigorous, potentially explosive reactions. |
| Aldehydes | Formaldehyde, acetaldehyde | May form unstable condensation products. |
It is imperative to store waste containing this compound separately from these and other incompatible materials.[7]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[8] To prepare the waste for pickup, it is often necessary to dissolve the solid material in a suitable combustible solvent. This process must be carried out with meticulous attention to safety.
Selection of a Combustible Solvent
The choice of solvent is critical and should be guided by compatibility with the waste material and the requirements of the disposal facility.
Recommended Solvents:
-
Alcohols: Methanol, ethanol, and isopropanol are generally good choices as they are flammable and miscible with many organic compounds.
-
Aromatic Hydrocarbons: Toluene can be an effective solvent for many amine-containing compounds.
Solvents to Avoid:
-
Halogenated Solvents: Solvents such as dichloromethane and chloroform should be avoided as their incineration can produce highly toxic byproducts like phosgene and hydrogen chloride, often requiring specialized and more expensive disposal procedures.
Experimental Protocol for Waste Preparation
-
Container Selection: Choose a clean, dry, and chemically compatible container for the waste. High-density polyethylene (HDPE) or glass containers with secure screw caps are appropriate.[6] The container must be in good condition, free from cracks or leaks.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
Dissolution Procedure (to be performed in a chemical fume hood): a. Carefully weigh the solid this compound waste. b. Add a suitable combustible solvent (e.g., methanol) to the solid in the designated waste container. c. Gently swirl the container to facilitate dissolution. Do not use heat. d. Securely cap the container immediately after adding the waste and solvent.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[11] The SAA must be under the control of the operator of the process generating the waste. Ensure that the container is stored with other compatible waste streams.
Regulatory Compliance: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).
EPA Hazardous Waste Classification
While this compound is not specifically listed as a P- or U-listed hazardous waste, it would likely be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity. Given its irritant nature, it is prudent to manage it as a hazardous waste. The specific EPA hazardous waste code should be determined in consultation with your institution's Environmental Health and Safety (EHS) department. It may fall under a generic code for toxic organic compounds if it meets the toxicity characteristic. For instance, some amine-containing wastes may be assigned codes such as K103 or K104 if they are process residues from aniline production, though this is less likely for a research laboratory setting.[12] More commonly, a D001 (ignitable) code may apply if dissolved in a flammable solvent.
OSHA Requirements
OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that all personnel handling this chemical are fully aware of its hazards and the necessary protective measures.[3] Employers are responsible for providing the required PPE and ensuring that employees are trained in its proper use.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. This compound | C10H14ClN | CID 45072325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. osha.gov [osha.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. hazmatschool.com [hazmatschool.com]
- 6. Packaging Hazardous Waste Guide | Enva [enva.com]
- 7. vumc.org [vumc.org]
- 8. enviroserve.com [enviroserve.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. studylib.net [studylib.net]
A Comprehensive Guide to Personal Protective Equipment for Handling (R)-cyclopropyl(phenyl)methanamine hydrochloride
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-cyclopropyl(phenyl)methanamine hydrochloride. The focus is on the correct selection and use of Personal Protective Equipment (PPE) to ensure a safe laboratory environment. This document is structured to provide not just procedural steps, but also the scientific reasoning behind these recommendations, fostering a culture of safety and deep understanding of the materials being handled.
Understanding the Hazard Profile
This compound is a chemical compound that requires careful handling due to its potential health effects. According to available safety data, this compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]
Understanding these hazards is the first step in establishing a robust safety protocol. The primary routes of exposure are dermal (skin) contact, ocular (eye) contact, and inhalation. Therefore, the selection of PPE must create an effective barrier against these routes.
Engineering Controls: The First Line of Defense
Before relying on PPE, it is crucial to implement appropriate engineering controls to minimize exposure. These are measures that are designed to isolate the handler from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder or creating solutions, should be conducted in a certified chemical fume hood.[4][5] This is the most effective way to control respiratory exposure to dust or vapors.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential airborne contaminants.[2][6]
Personal Protective Equipment (PPE): A Systematic Approach
The following table summarizes the required PPE for handling this compound. Following the table is a more detailed explanation of each component.
| Body Part | PPE Required | Specifications and Rationale |
| Eyes/Face | Safety Goggles or a Face Shield | Must be worn at all times in the laboratory. Safety goggles provide a seal around the eyes to protect against splashes and airborne particles.[7][8] A face shield may be used in conjunction with goggles for added protection, especially when there is a significant splash risk. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for any signs of degradation or punctures before use.[7][9] For prolonged contact or immersion, consult a glove compatibility chart for the specific solvent being used. |
| Body | Laboratory Coat | A standard lab coat is essential to protect skin and personal clothing from accidental spills and contamination.[5] |
| Respiratory | NIOSH-approved Respirator (if necessary) | A respirator may be required if engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill clean-up.[4] The type of respirator (e.g., N95 for particulates or one with organic vapor cartridges) should be selected based on a risk assessment. |
Eye and Face Protection: Preventing Ocular Exposure
This compound is a serious eye irritant.[1][2][3] Even a small amount of the solid or a droplet of a solution can cause significant discomfort and potential damage.
-
Best Practice: Always wear chemical splash goggles that conform to ANSI Z87.1 standards. Standard safety glasses with side shields do not provide adequate protection from splashes. In situations with a higher risk of splashing, such as when transferring large volumes of solutions, a face shield should be worn in addition to goggles.
Hand Protection: The Importance of Proper Glove Use
The skin is a primary route of exposure, and this compound is known to cause skin irritation.[1][2][3]
-
Glove Selection: For handling the solid and for incidental contact with solutions, nitrile gloves are a suitable choice.
-
Proper Technique: It is crucial to follow proper glove removal procedures to avoid contaminating your skin.[9] Do not touch the outer surface of the glove with your bare hands.
-
Hand Hygiene: Always wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8]
Body Protection: The Laboratory Coat
A lab coat serves as a removable barrier to protect your skin and street clothes.
-
Material: A lab coat made of a flame-resistant and chemically resistant material is recommended.
-
Upkeep: Keep your lab coat clean and replace it if it becomes heavily contaminated.
Respiratory Protection: When to Use a Respirator
While a fume hood is the primary means of controlling inhalation hazards, there are situations where a respirator may be necessary.
-
Risk Assessment: The need for respiratory protection should be determined by a formal risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.
-
Fit Testing: If a respirator is required, you must be properly fit-tested and trained on its use.
Step-by-Step Handling Protocol
The following workflow outlines the key steps for safely handling this compound, integrating the use of appropriate PPE.
Caption: A workflow for the safe handling of this compound.
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[2][6] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][9]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect the environment and prevent accidental exposure.
-
Waste Collection: All waste containing this compound, including empty containers, contaminated gloves, and weighing papers, should be collected in a clearly labeled hazardous waste container.[5]
-
Disposal Method: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the proper disposal of the chemical waste.[2][9] Do not dispose of this material down the drain or in the regular trash.[5]
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[5]
Conclusion
The safe handling of this compound is achieved through a combination of understanding the chemical's hazards, utilizing engineering controls, and consistently and correctly using personal protective equipment. By following the guidelines outlined in this document, researchers can minimize their risk of exposure and maintain a safe and productive laboratory environment.
References
- 1. This compound | C10H14ClN | CID 45072325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. chemical-label.com [chemical-label.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
